2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLMJSVVVYYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368377 | |
| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25015-92-3 | |
| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Intermediate
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, also known as 4-chloroacetylresorcinol, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its molecular architecture, featuring a reactive chloroacetyl group and a dihydroxyphenyl moiety, makes it a versatile building block for constructing more complex molecules, particularly heterocyclic compounds like flavonoids, which are known for their diverse pharmacological activities. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, delving into the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of alternative synthetic strategies.
The Predominant Pathway: Friedel-Crafts Acylation of Resorcinol
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride. This electrophilic aromatic substitution reaction offers a direct route to the desired product.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation is a classic C-C bond-forming reaction. The mechanism involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride through coordination with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
A Technical Guide to the Friedel-Crafts Acylation of Resorcinol with Chloroacetyl Chloride
Abstract: This technical guide provides an in-depth analysis of the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride, a cornerstone reaction for the synthesis of key pharmaceutical intermediates. The document elucidates the underlying mechanistic principles, including regioselectivity and the critical role of the Lewis acid catalyst. A comprehensive, field-tested experimental protocol is presented, emphasizing the causal relationships between reaction parameters and outcomes. Common challenges, such as competitive O-acylation and the formation of side products, are discussed alongside strategies for their mitigation. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile reaction for the synthesis of complex molecules.
Introduction: Strategic Importance in Synthesis
The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, facilitates the attachment of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution is pivotal for creating carbon-carbon bonds, particularly in the synthesis of aromatic ketones.[3][4] The acylation of resorcinol (1,3-dihydroxybenzene) with chloroacetyl chloride is of particular significance as it yields 2,4-dihydroxy-ω-chloroacetophenone, a versatile precursor for a wide range of biologically active compounds, including flavonoids, antileukotrienics, and β-adrenergic agonists.[5][6] The resulting α-haloketone functionality is a synthetic linchpin, readily amenable to further transformations. This guide will dissect the critical aspects of this reaction, providing the theoretical framework and practical guidance necessary for its successful implementation.
Mechanistic Insights: Directing the Acylation
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich resorcinol ring.[1][7] However, the presence of two activating hydroxyl groups on the resorcinol ring introduces complexities regarding regioselectivity and potential side reactions.
Generation of the Electrophile
The reaction is initiated by the interaction of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), with chloroacetyl chloride.[2][8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[7]
Regioselectivity on an Activated Ring
Resorcinol is a highly activated aromatic compound due to the electron-donating nature of its two hydroxyl groups. These groups direct electrophilic substitution to the ortho and para positions. In the case of resorcinol, the C4 position is para to one hydroxyl group and ortho to the other, making it the most nucleophilic and sterically accessible site. The C2 position is ortho to both hydroxyl groups, also a site of high electron density. The primary product of the Friedel-Crafts acylation of resorcinol is typically the 4-acylresorcinol.
The Challenge of O-Acylation vs. C-Acylation
A significant challenge in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen).[9][10] Phenols are bidentate nucleophiles, and O-acylation to form a phenyl ester is often kinetically favored.[9] However, the desired product, a hydroxyarylketone, arises from C-acylation.
Several strategies can be employed to favor C-acylation:
-
Catalyst Stoichiometry: Utilizing a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[9] The excess catalyst can coordinate with the oxygen of any initially formed O-acylated ester, facilitating a Fries rearrangement to the more thermodynamically stable C-acylated product.[9][10]
-
Fries Rearrangement: The Fries rearrangement is a reaction where a phenolic ester is converted to a hydroxyaryl ketone with the aid of a Lewis acid.[11][12] This can occur in situ during the Friedel-Crafts acylation or as a separate step.[11][13] Low reaction temperatures generally favor the para isomer, while higher temperatures favor the ortho isomer.[9][11]
Experimental Protocol: A Validated Approach
This section details a robust, step-by-step procedure for the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride. The rationale behind each step is explained to provide a deeper understanding of the process.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Resorcinol | 110.11 | 11.0 g | 0.1 | Ensure it is dry. |
| Chloroacetyl Chloride | 112.94 | 12.4 g (8.8 mL) | 0.11 | Use in a fume hood; highly corrosive and lachrymatory. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 30.0 g | 0.225 | Highly hygroscopic; handle with care. |
| Nitrobenzene | 123.11 | 100 mL | - | Dry and freshly distilled. |
| Crushed Ice | - | 500 g | - | For work-up. |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - | For work-up. |
| Diethyl Ether | 74.12 | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place the anhydrous aluminum chloride (30.0 g) and dry nitrobenzene (100 mL).
-
Formation of the Reactant Complex: Cool the flask in an ice-water bath. Slowly add the resorcinol (11.0 g) in small portions with continuous stirring. A reddish-brown complex will form.
-
Addition of Acylating Agent: Once the resorcinol has been added and the mixture is homogeneous, add the chloroacetyl chloride (12.4 g) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching (Work-up): Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 100 mL of concentrated hydrochloric acid. This should be done in a large beaker within a fume hood, as the quenching of AlCl₃ is highly exothermic and will release HCl gas.
-
Product Isolation: The product will precipitate as a solid. Stir the mixture until all the ice has melted and the complex has fully decomposed. Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood. Chloroacetyl chloride is highly corrosive and a lachrymator. Aluminum chloride reacts violently with water.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step with extreme caution in a fume hood.
Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on Resorcinol.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Solvents and Catalysts: Critical Choices
The choice of solvent and catalyst is paramount for the success of the Friedel-Crafts acylation.
Solvent Selection
The solvent must be inert to the strong Lewis acid catalyst and capable of dissolving the reactants. Common choices include:
-
Nitrobenzene: Its electron-withdrawing nitro group deactivates the ring, preventing it from competing in the acylation reaction.[14][15] It is also effective at dissolving the aluminum chloride complex.[14][16]
-
Dichloromethane (CH₂Cl₂): A moderately polar solvent that is often used.[17]
-
Solvent-free conditions: In some industrial applications, reactions are carried out without a solvent to improve efficiency and reduce waste.[17][18][19]
The polarity of the solvent can also influence the regioselectivity of the reaction.[16]
Catalyst Considerations
While aluminum chloride is the most common Lewis acid catalyst, others can be used:
-
Zinc Chloride (ZnCl₂): A milder Lewis acid that can be effective, particularly in solvent-free systems.[18][20]
-
Iron(III) Chloride (FeCl₃): Another common Lewis acid catalyst.[4]
-
Boron Trifluoride (BF₃) and Tin(IV) Chloride (SnCl₄): Also used in certain applications.[12][21]
Strong Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid can also catalyze the reaction.[11][21] The choice of catalyst can impact the reaction rate, yield, and selectivity.
Applications in Drug Development
The primary product, 2,4-dihydroxy-ω-chloroacetophenone, is a valuable building block in the synthesis of numerous pharmaceutical agents. The chloroacetyl group provides a reactive handle for introducing various functionalities. For example, derivatives of 2,4-dihydroxyacetophenone have been investigated as phosphodiesterase inhibitors, which have therapeutic potential for a range of conditions.[22][23][24][25] Furthermore, this class of compounds serves as precursors for the synthesis of β-adrenergic agonists, which are important in the treatment of respiratory diseases.[5]
Conclusion
The Friedel-Crafts acylation of resorcinol with chloroacetyl chloride is a powerful and versatile reaction for the synthesis of key pharmaceutical intermediates. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strategic choices of solvent and catalyst are essential for achieving high yields and purity. By following the detailed protocol and safety guidelines presented in this guide, researchers and drug development professionals can effectively utilize this reaction to advance their synthetic endeavors.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 12. Fries Rearrangement [sigmaaldrich.com]
- 13. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 15. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 18. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 21. Fries Rearrangement [organic-chemistry.org]
- 22. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
This guide provides a comprehensive overview of the chemical properties of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a versatile intermediate with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the synthesis, reactivity, and analytical characterization of this compound.
Introduction: A Molecule of Interest
This compound, also known by synonyms such as 4-(2-chloroacetyl)resorcinol and 2',4'-dihydroxy-2-chloroacetophenone, is a key organic intermediate.[1] Its structure, featuring a reactive α-chloro ketone moiety and a dihydroxyphenyl (resorcinol) ring, makes it a valuable precursor in the synthesis of a variety of more complex molecules. This unique combination of functional groups underpins its utility in medicinal chemistry and materials science. The presence of the resorcinol scaffold, for instance, is a common feature in many biologically active compounds, suggesting potential applications for derivatives of this molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic routes and formulation strategies.
General Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 25015-92-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1][3] |
| Appearance | Off-white solid | [3] |
| Melting Point | 163-165 °C | [3] |
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and process chemistry. This compound exhibits good solubility in polar organic solvents, which can be attributed to the presence of the two hydroxyl groups and the carbonyl group, all of which can participate in hydrogen bonding.
| Solvent | Solubility | Rationale |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Methanol | Soluble | [3] |
| Water | Sparingly soluble | The nonpolar benzene ring and the chlorine atom reduce water solubility. |
| Non-polar organic solvents | Poorly soluble | The polar functional groups limit solubility in non-polar environments. |
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is estimated to be in the range of 1.6-2.0.[3] This moderate lipophilicity suggests that the molecule may have a reasonable balance of aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates.
Synthesis and Reactivity
The synthetic utility of this compound stems from its inherent reactivity, which is dominated by the interplay between the α-chloro ketone and the dihydroxyphenyl moieties.
Synthetic Routes
The most common synthetic route to this compound is through the Friedel-Crafts acylation of resorcinol. A typical procedure involves the reaction of resorcinol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound [4]
-
Preparation of Chloroacetyl Chloride: React chloroacetic acid with thionyl chloride, using a catalytic amount of dimethylformamide (DMF), at 90°C for 3 hours. The excess thionyl chloride is removed by evaporation to yield crude chloroacetyl chloride.
-
Acylation Reaction: Suspend anhydrous aluminum chloride in a suitable solvent like nitrobenzene. Cool the mixture to 0°C.
-
Add chloroacetyl chloride and resorcinol to the cooled suspension.
-
Stir the reaction mixture at 0°C for 10 minutes and then at room temperature for 16 hours.
-
Work-up: Pour the reaction mixture into ice and hydrolyze with concentrated hydrochloric acid.
-
Extract the product with an organic solvent such as chloroform.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is characterized by the following key transformations:
-
Nucleophilic Substitution: The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to generate a diverse library of derivatives.
-
Condensation Reactions: The carbonyl group can participate in condensation reactions with various reagents, particularly in the presence of acidic or basic catalysts, to form larger molecules.
-
Reduction: The ketone functionality can be reduced to a secondary alcohol using appropriate reducing agents.
-
Reactions of the Phenolic Hydroxyl Groups: The two hydroxyl groups on the aromatic ring can undergo reactions typical of phenols, such as etherification and esterification. The acidity of these hydroxyl groups also plays a crucial role in the molecule's overall reactivity and biological activity.
The following diagram illustrates the key reactive sites of the molecule.
Caption: Reactive sites of this compound.
Analytical Characterization
For researchers and drug development professionals, the unambiguous identification and purity assessment of this compound are paramount. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the chlorine and carbonyl groups, and the hydroxyl protons. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, the C=O stretching of the ketone, and the C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier is a common starting point for method development.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks.
Applications in Research and Development
The unique chemical architecture of this compound makes it a valuable building block in several areas:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] The ability to readily introduce diverse functionalities at the α-position allows for the creation of libraries of compounds for screening against various biological targets.
-
Agrochemicals: This compound is also utilized in the formulation of pesticide intermediates.[3]
-
Biological Research: this compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.[3] The presence of the dihydroxyphenyl moiety is likely responsible for its antioxidant activity, as phenolic compounds are well-known radical scavengers.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemically versatile molecule with significant potential for applications in drug discovery, agrochemical development, and materials science. Its rich reactivity, stemming from the presence of the α-chloro ketone and dihydroxyphenyl functional groups, provides a platform for the synthesis of a wide array of novel compounds. This guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization to support the endeavors of researchers and scientists in the field.
References
Biological activity of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone derivatives.
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone Derivatives
Executive Summary
This compound, a halogenated acetophenone, serves as a pivotal and versatile intermediate in the field of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a reactive α-chloro ketone group alongside a dihydroxyphenyl (resorcinol) moiety, provides a dual-functionality platform for the development of novel bioactive compounds. The electrophilic chloroacetyl group is highly susceptible to nucleophilic substitution, enabling the facile construction of diverse molecular skeletons, while the phenolic hydroxyl groups are known to confer significant antioxidant properties.[1] This guide offers a comprehensive exploration of the multifaceted biological activities exhibited by derivatives of this core structure, with a particular focus on their antimicrobial, antioxidant, and anticancer potential. By synthesizing data from numerous studies, this document provides researchers and drug development professionals with mechanistic insights, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and application.
The Core Moiety: this compound
The therapeutic potential of any derivative series begins with a fundamental understanding of the starting scaffold. This compound (CAS No: 25015-92-3) is more than a simple precursor; its inherent chemical properties dictate the synthetic pathways available and foreshadow the biological activities of its progeny.[3]
Physicochemical Properties and Structural Features
-
Molecular Formula: C₈H₇ClO₃[3]
-
Molecular Weight: 186.59 g/mol [3]
-
Appearance: Typically an off-white solid.[1]
-
Key Features: The molecule's structure is characterized by a resorcinol ring substituted with a chloroacetyl group. This combination of an α-haloketone and a phenol is central to its utility.[2]
The Synthetic Keystone: A Duality of Reactivity
The synthetic versatility of this compound stems from its two distinct reactive centers. This duality is the primary reason it is a favored building block in synthetic chemistry.
-
The Electrophilic Center: The carbon atom adjacent to the chlorine (the α-carbon) is highly electrophilic. The chlorine atom is an excellent leaving group, making this site a prime target for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to build complex molecular frameworks.
-
The Dihydroxyphenyl Moiety: The two hydroxyl groups on the aromatic ring are weakly acidic and can act as nucleophiles or be derivatized. More importantly, they are the source of the compound's intrinsic antioxidant activity, capable of donating hydrogen atoms to neutralize free radicals.[1][4]
Antimicrobial and Antifungal Activities
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[1] This activity is often attributed to the strategic combination of the reactive chloroacetyl group and the phenolic body.
Mechanistic Insights
The primary proposed mechanism for antimicrobial action is the irreversible alkylation of essential biological nucleophiles within the pathogen. The electrophilic α-carbon of the chloroacetyl moiety can form covalent bonds with the thiol groups of cysteine residues in critical enzymes or the amine groups of proteins and DNA bases. This disrupts their function, leading to metabolic arrest and cell death. The introduction of a chlorine atom has been shown to positively affect antimicrobial activity compared to non-halogenated analogues.[5]
Key Derivatives and Structure-Activity Relationships (SAR)
Research has shown that converting the parent compound into more complex structures, such as chalcones or other heterocyclic systems, can significantly enhance antimicrobial potency and spectrum.[6][7] For instance, a study on 1-(2,4-dihydroxyphenyl) ethanone derivatives revealed that compounds incorporating an α,β-unsaturated ketone unit (a chalcone-like feature) were essential for potent fungicidal action against phytopathogenic fungi.[6]
Table 1: Comparative Antimicrobial Activity of Selected Derivatives
| Derivative Class | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Hydroxyacetophenones | E. coli | Zone of Inhibition | Good activity | [7] |
| Hydroxyacetophenones | K. pneumoniae | Zone of Inhibition | Good activity | [7] |
| Chalcone Derivative (2g) | G. cingulate | IC₅₀ | 16.50 µg/mL | [6] |
| Chalcone Derivative (2h) | G. cingulate | IC₅₀ | 19.25 µg/mL | [6] |
| Chlorinated Chalcones | S. aureus | Growth Inhibition | Significant | [5] |
| Chlorinated Chalcones | C. albicans | Growth Inhibition | Significant |[5] |
Note: Lower IC₅₀ values indicate higher potency.
Experimental Protocol: Disc Diffusion Assay for Antibacterial Screening
This protocol provides a standardized method for preliminary screening of the antibacterial activity of synthesized derivatives.
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.
-
Lawn Culture: Using a sterile cotton swab, evenly streak the prepared bacterial suspension over the entire surface of the MHA plates to create a lawn culture.
-
Disc Application: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disc (DMSO only) and a positive control disc (e.g., Gentamicin) must be included.
-
Incubation: Place the impregnated discs onto the surface of the inoculated MHA plates. Gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
Workflow for Antimicrobial Screening
Antioxidant Properties and Radical Scavenging
The dihydroxyphenyl moiety is structurally similar to many natural phenolic antioxidants, conferring potent radical-scavenging capabilities to the parent molecule and its derivatives.[4]
The Role of the Dihydroxyphenyl Moiety
Antioxidant activity is primarily mediated by the phenolic hydroxyl groups. These groups can readily donate a hydrogen atom (a proton and an electron) to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In doing so, the antioxidant itself becomes a radical, but it is a much more stable, non-reactive species due to resonance delocalization across the aromatic ring. This process effectively terminates the damaging radical chain reaction.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay is a standard and reliable method for quantifying antioxidant capacity.[8]
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The DPPH solution should be freshly prepared and kept in the dark.
-
Assay Procedure: In a series of test tubes or a 96-well plate, add varying concentrations of the test compound solution. Add a fixed volume of the DPPH solution to each tube/well. A control is prepared with methanol instead of the test compound.
-
Incubation: Mix the solutions and incubate them in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
DPPH Radical Scavenging Mechanism
Anticancer and Cytotoxic Potential
The development of novel anticancer agents is a critical area of research, and derivatives of 2-chloroacetophenone have emerged as a promising scaffold.[9] The ability to easily generate a library of diverse derivatives allows for the fine-tuning of cytotoxic activity against various cancer cell lines.
Targeting Cancer Cell Proliferation
The anticancer mechanisms of these derivatives are diverse and often depend on the specific modifications made to the parent structure.
-
Enzyme Inhibition: Some derivatives may act as inhibitors of enzymes crucial for cancer cell survival, such as Glutathione S-transferase (GST).
-
DNA Interaction: Certain complex derivatives, like quinazoline-based pyrimidodiazepines, have been shown to interact with DNA through intercalation or groove binding, disrupting replication and transcription.[10]
-
Apoptosis Induction: Chalcone derivatives can induce apoptosis (programmed cell death) by increasing reactive oxygen species (ROS) and modulating the expression of key regulatory proteins.[9]
Promising Derivatives and In Vitro Efficacy
Studies have identified several classes of derivatives with potent cytotoxic effects. For instance, 2-chloroacetamide derivatives bearing thiazole scaffolds exhibited significant activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. Another study on quinazoline-chalcone derivatives identified compounds with high antiproliferative activity, with GI₅₀ values in the sub-micromolar range against leukemia, colon cancer, and breast cancer cell lines.[10]
Table 2: In Vitro Anticancer Activity of Selected Derivatives
| Derivative Class | Cell Line | Activity Metric | Result (µM) | Reference |
|---|---|---|---|---|
| Quinazoline-Chalcone (14g) | K-562 (Leukemia) | GI₅₀ | 0.622 | [10] |
| Quinazoline-Chalcone (14g) | HCT-116 (Colon) | GI₅₀ | 1.81 | [10] |
| Pyrimidodiazepine (16c) | Various (10 lines) | LC₅₀ | >10x more potent than Doxorubicin | [10] |
| Thiazolidinone (2h) | NCI-60 Panel (Mean) | GI₅₀ | 1.57 | [11] |
| Thiazolidinone (2h) | NCI-60 Panel (Mean) | TGI | 13.3 |[11] |
GI₅₀: Concentration for 50% growth inhibition. TGI: Total Growth Inhibition. LC₅₀: Concentration for 50% cell kill.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Workflow for MTT Cytotoxicity Assay
Conclusion and Future Perspectives
This compound is a demonstrably valuable scaffold in medicinal chemistry. Its derivatives possess a broad and potent range of biological activities, including antimicrobial, antioxidant, and anticancer effects. The ease of derivatization via its reactive chloroacetyl group allows for extensive structure-activity relationship studies and the optimization of lead compounds for specific therapeutic targets.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the most potent derivatives to improve efficacy, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed biological activities.
-
In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to preclinical animal models to assess their safety and efficacy in a biological system.
-
Synergistic Studies: Investigating the potential for these derivatives to act synergistically with existing antibiotics or chemotherapeutic agents to enhance treatment outcomes and combat drug resistance.[1]
The continued exploration of this chemical space holds significant promise for the discovery and development of next-generation therapeutic agents.
References
- 1. Buy this compound | 25015-92-3 [smolecule.com]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-(2,4-dihydroxy-phenyl)-ethanone | 25015-92-3 | ABA01592 [biosynth.com]
- 4. CAS 25015-92-3: this compound [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. sciensage.info [sciensage.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. With a focus on solubility and stability, this document offers researchers, scientists, and drug development professionals a detailed understanding of the compound's behavior in various solvent systems and under stress conditions. The guide outlines experimental protocols for solubility determination and forced degradation studies, discusses potential degradation pathways, and presents a framework for developing a stability-indicating analytical method. This information is crucial for formulation development, process optimization, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs) derived from this versatile building block.
Introduction
This compound, also known as 4-(2-chloroacetyl)resorcinol, is a substituted acetophenone with the chemical formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1][2] Its structure, featuring a reactive chloroacetyl group and a dihydroxyphenyl moiety, makes it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of hydroxyl groups suggests potential antioxidant properties, and the compound has been investigated for various biological activities.[1]
The successful application of this compound in drug development hinges on a thorough understanding of its solubility and stability. Solubility is a critical determinant of a drug's bioavailability and is a key consideration in formulation design.[1] Stability, on the other hand, is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.[3]
This guide delves into the theoretical and practical aspects of the solubility and stability of this compound, providing a foundation for its effective utilization in pharmaceutical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25015-92-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 163-165 °C | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its formulation and bioavailability. The dihydroxyphenyl moiety of this compound, with its two hydroxyl groups, allows for hydrogen bonding, which significantly influences its solubility in various solvents.
Qualitative Solubility
Experimental observations indicate that this compound exhibits good solubility in polar protic solvents. This is attributed to the hydrogen bond donating and accepting capabilities of the phenolic hydroxyl groups.
-
High Solubility: Dimethyl sulfoxide (DMSO), Methanol[1]
-
Moderate to Low Solubility: Due to the presence of the relatively nonpolar benzene ring, solubility in nonpolar solvents is expected to be limited. The compound is denser than water and is generally considered to have low solubility in water.[4]
Quantitative Solubility Determination: A Methodological Approach
To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, and dichloromethane).
-
Ensure a solid excess of the compound remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH-Dependent Solubility
The phenolic hydroxyl groups of this compound are weakly acidic and can ionize at higher pH values. This ionization is expected to increase the aqueous solubility of the compound. Determining the pH-solubility profile is crucial for developing oral and parenteral formulations.
Experimental Workflow: pH-Solubility Profile
Caption: Workflow for determining the pH-solubility profile.
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for predicting its degradation pathways and for the development of a stability-indicating analytical method.[3] Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[5]
Forced Degradation Studies
A systematic forced degradation study should be conducted to evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Experimental Protocol: Forced Degradation Studies
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 80 °C for a specified time.
-
Basic: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Neutral: Dissolve the compound in purified water and heat at 80 °C for a specified time.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
-
Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark. Studies on the parent compound, 2,4-dihydroxyacetophenone, have shown it to be relatively photochemically stable.[6][7]
-
-
Thermal Degradation:
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated.
-
Hydrolysis of the Chloroacetyl Group: The α-chloro ketone functionality is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-1-(2,4-dihydroxyphenyl)ethanone. This is likely to be a major degradation pathway, especially under basic conditions.
-
Oxidation of the Phenolic Moieties: The dihydroxyphenyl ring is susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidative degradation products.
-
Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative. In this case, it could potentially lead to the formation of (2,4-dihydroxyphenyl)acetic acid.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Method Development Strategy
A reversed-phase HPLC method would be suitable for separating the relatively polar parent compound from its potential degradation products.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of all components.
-
Detection: UV detection at a wavelength where the parent compound and its major degradation products have significant absorbance. The UV spectrum of the parent compound should be evaluated to select an appropriate wavelength.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method should be demonstrated by its ability to resolve the parent peak from all degradation product peaks.
Workflow: Stability-Indicating HPLC Method Development
Caption: Workflow for HPLC method development.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility and stability of this compound. The compound's solubility is largely dictated by the polarity of the solvent, with good solubility observed in polar protic solvents. Its stability is influenced by its susceptibility to hydrolysis of the chloroacetyl group and oxidation of the dihydroxyphenyl moiety. A thorough understanding of these properties, obtained through systematic experimental investigation as outlined in this guide, is fundamental for the successful development of robust and effective pharmaceutical products. The methodologies and insights presented herein serve as a valuable resource for scientists and researchers working with this important chemical intermediate.
References
- 1. Buy this compound | 25015-92-3 [smolecule.com]
- 2. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 3. biomedres.us [biomedres.us]
- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Photochemical and thermal stability of some dihydroxyacetophenones used as UV-MALDI-MS matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 25015-92-3 properties and hazards
An In-depth Technical Guide to 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS: 25015-92-3)
This document provides a comprehensive technical overview of this compound, CAS number 25015-92-3. It is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of data, offering insights into the compound's reactivity, applications, and the critical safety considerations necessitated by its chemical nature and the current state of toxicological data.
Chemical Identity and Structure
This compound is a substituted acetophenone, a class of compounds widely utilized in organic synthesis. Its structure incorporates a reactive chloromethyl ketone functional group and a resorcinol (1,3-dihydroxybenzene) moiety. This unique combination of features makes it a versatile intermediate, particularly for building more complex heterocyclic structures.
The resorcinol portion of the molecule, with its electron-donating hydroxyl groups, activates the aromatic ring towards electrophilic substitution and influences the compound's potential biological activities, such as antioxidant properties.[1] The α-chloro ketone group is a potent electrophile, primed for nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic building block.[1][2]
Key Identifiers:
-
Synonyms: 2-Chloro-2',4'-dihydroxyacetophenone, 2,4-Dihydroxyphenacyl chloride, Isoproterenol Impurity 7[4][6][7]
Caption: Chemical structure of this compound.
Physicochemical Properties
The compound is typically an off-white solid.[1] Its physicochemical properties are summarized in the table below. The predicted values for boiling point and pKa are derived from computational models and should be considered estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1][3][7] |
| Molecular Weight | 186.59 g/mol | [1][4][7] |
| Melting Point | 130-132 °C or 163-165 °C | [1][7] |
| Boiling Point (Predicted) | 366.4 ± 11.0 °C | [7] |
| Density (Predicted) | 1.444 g/cm³ | [7] |
| pKa (Predicted) | 7.31 ± 0.35 | [7] |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | [1][4] |
| Appearance | Off-white solid | [1] |
Note: The discrepancy in reported melting points (130-132°C vs. 163-165°C) may be due to different polymorphic forms or measurement conditions. Experimental verification is recommended.
Synthesis, Reactivity, and Applications
Synthesis Pathways
This compound is most commonly prepared from resorcinol, an inexpensive and readily available starting material.[8] A prevalent method is the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride.[8] Another approach involves the direct chlorination of 2,4-dihydroxyacetophenone, for instance, using sulfuryl chloride.[1] The choice of synthetic route in an industrial setting often balances cost, yield, and the environmental impact of reagents and solvents.[8]
Caption: Generalized workflow for the synthesis of CAS 25015-92-3.
Chemical Reactivity
The reactivity of this compound is dominated by its α-chloro ketone moiety.
-
Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the key reaction for its use in building larger molecules. For example, reaction with thioamides or thioureas is a classic route to constructing thiazole rings.[8]
-
Condensation Reactions: The carbonyl group can participate in condensation reactions. Under basic conditions, intramolecular condensation can occur, leading to the formation of benzofuran derivatives.[8]
-
Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride.
Key Applications
The primary industrial application of this compound is as a key intermediate in the synthesis of high-value commercial products.
-
Cosmeceuticals: It is a crucial building block for Thiamidol , a potent tyrosinase inhibitor used as a skin-lightening agent in cosmetic products.[8] The synthesis involves reacting this compound with an N-acylthiourea to form the thiazole core of the final molecule.[8]
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] It is also cataloged as a known impurity of drugs like Isoproterenol and Adrenaline, making it essential as a reference standard for analytical and quality control purposes in Abbreviated New Drug Applications (ANDA).[7][9]
-
Research Chemical: In a laboratory setting, it is used to explore new chemical entities. Its reported biological activities, including potential antioxidant, antimicrobial, and anti-cancer properties, make it a subject of ongoing research.[1]
Hazard Assessment and Safe Handling Protocols
A critical aspect for any researcher or scientist is a thorough understanding of a chemical's hazards. For CAS 25015-92-3, the publicly available toxicological data is notably limited. One Safety Data Sheet (SDS) explicitly states, "100% of the mixture consists of ingredient(s) of unknown toxicity."[3] Another provides minimal hazard information, which should be interpreted as a lack of data rather than an absence of hazard.[6]
Given this data gap, a conservative approach based on the compound's chemical structure is mandatory. As an α-chloro ketone, it should be treated as a potential irritant, lachrymator, and alkylating agent. Alkylating agents are often associated with skin sensitization and potential mutagenicity, although specific data for this compound is unavailable.
Personal Protective Equipment (PPE) and Engineering Controls
All work must be conducted in a well-ventilated fume hood. Standard PPE is insufficient; enhanced protection is required.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the lack of permeation data, double-gloving is strongly recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Body Protection: A fully buttoned lab coat is required. For larger scale operations, a chemically resistant apron or suit is advisable.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.
Safe Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. A recommended storage temperature is 2-8°C.[4]
-
Handling: Avoid creating dust. Weigh and transfer the solid material within the fume hood. Use tools (spatulas, etc.) dedicated to this chemical to prevent cross-contamination.
Caption: Safe handling workflow for CAS 25015-92-3.
First Aid and Emergency Procedures
The following are general first-aid measures based on the chemical class.[6] Immediate medical attention should always be sought following any exposure.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical assistance.[6]
Sample Experimental Protocol: Synthesis of a Thiazole Derivative
This protocol is a representative example of how CAS 25015-92-3 is used in synthesis, adapted from procedures described for the preparation of Thiamidol precursors.[8] This procedure must be performed under the strict safety protocols outlined in Section 4.
Objective: To synthesize 2-(isobutyramido)-4-(2,4-dihydroxyphenyl)thiazole.
Materials:
-
This compound (CAS 25015-92-3)
-
N-carbamothioylisobutyramide
-
Ethanol (EtOH)
-
Water (H₂O)
-
1M Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 9:1 mixture of Ethanol/Water.
-
Reagent Addition: To the solution, add N-carbamothioylisobutyramide (1.2 eq) followed by 1M Sodium Bicarbonate solution (1.05 eq). The addition of the base is crucial for the reaction to proceed but must be controlled to avoid side reactions. The target pH should be approximately 7.[8]
-
Reaction: Heat the reaction mixture to reflux and maintain stirring at this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly add water to the reaction mixture. This will cause the product to precipitate out of the solution as a solid.
-
Isolation: Isolate the precipitate by vacuum filtration.
-
Purification: Wash the isolated solid with water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized thiazole derivative using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the cosmeceutical and pharmaceutical industries. Its utility is derived from the dual reactivity of the activated aromatic ring and the electrophilic α-chloro ketone group. However, the significant lack of comprehensive toxicological data mandates that it be handled with the utmost caution, treating it as a potentially hazardous substance. Researchers and developers must implement stringent engineering controls and personal protective measures until more definitive safety data becomes available.
References
- 1. Buy this compound | 25015-92-3 [smolecule.com]
- 2. CAS 25015-92-3: this compound [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-chloro-1-(2,4-dihydroxyphenyl)ethan-1-one - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. 2-Chloro-2',4'-dihydroxyacetophenone | 25015-92-3 [chemicalbook.com]
- 6. kmpharma.in [kmpharma.in]
- 7. 2-Chloro-2',4'-dihydroxyacetophenone price,buy 2-Chloro-2',4'-dihydroxyacetophenone - chemicalbook [chemicalbook.com]
- 8. WO2021255011A1 - Process for the manufacture of alkylamidothiazoles - Google Patents [patents.google.com]
- 9. Isoproterenol Impurity 7 | CAS No: 25015-92-3 [aquigenbio.com]
Antifungal properties of 2,4-dihydroxyphenyl ethanone derivatives.
An In-depth Technical Guide to the Antifungal Properties of 2,4-Dihydroxyphenyl Ethanone Derivatives
Authored by a Senior Application Scientist
Abstract
The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide provides a comprehensive overview of a promising class of compounds: 2,4-dihydroxyphenyl ethanone derivatives. We will delve into their chemical synthesis, explore their broad-spectrum antifungal activity, elucidate their potential mechanisms of action, and discuss key structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven protocols for the in-vitro evaluation of these compounds, empowering researchers to accelerate their own discovery pipelines.
Introduction: The Imperative for Novel Antifungal Scaffolds
The current arsenal of antifungal drugs is limited to a few classes, and their efficacy is threatened by rising resistance. The slow pace of antifungal drug development underscores the need for innovative screening strategies and the exploration of new chemical scaffolds. Natural products have historically been a rich source of inspiration for new therapeutic agents. 2,4-dihydroxyphenyl ethanone, also known as 2,4-dihydroxyacetophenone, is a naturally occurring phenolic compound that has served as a versatile starting material for the synthesis of various biologically active molecules, including derivatives with significant antifungal properties. This guide will focus on the synthesis, evaluation, and characterization of these derivatives as potential next-generation antifungal agents.
Synthesis and Characterization of 2,4-Dihydroxyphenyl Ethanone Derivatives
The synthesis of 2,4-dihydroxyphenyl ethanone derivatives often involves modifications at the ethyl group or the aromatic ring. A common and effective strategy is the Claisen-Schmidt condensation to produce chalcone derivatives, which are characterized by an α,β-unsaturated ketone moiety. This
A Technical Guide to the Synthesis of Flavonoid Intermediates from Chloroacetophenone
Executive Summary
Flavonoids represent a class of polyphenolic secondary metabolites that are indispensable to drug discovery due to their vast range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The synthetic accessibility of these scaffolds is paramount for developing novel therapeutic agents. This guide provides an in-depth technical exploration of robust synthetic routes to key flavonoid intermediates—chalcones, flavanones, and flavones—utilizing chloroacetophenone derivatives as versatile and cost-effective starting materials. We will dissect the core chemical transformations, explain the rationale behind methodological choices, and provide detailed, field-proven protocols. The primary focus is on the "Chalcone Gateway," a convergent strategy involving the Claisen-Schmidt condensation and subsequent cyclization, supplemented by discussions on classical named reactions like the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.
Strategic Overview: From Chloroacetophenone to Flavonoid Core
While 2'-hydroxyacetophenones are the immediate precursors in most classical flavonoid syntheses, chloroacetophenones serve as readily available and economical starting points. The initial strategic step involves the nucleophilic substitution of the chloro group to install the critical ortho-hydroxyl functionality required for subsequent cyclization reactions. This guide assumes the successful synthesis of the requisite 2'-hydroxyacetophenone from its corresponding chloro-precursor, allowing us to focus on the construction of the flavonoid backbone.
The predominant and most versatile pathway proceeds through a chalcone intermediate. This "Chalcone Gateway" approach offers modularity, allowing for diverse substitution patterns on both the A and B rings of the final flavonoid structure.
References
The Crystalline Architecture of Chlorinated Acetophenones: A Technical Guide for Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of modern drug development. For active pharmaceutical ingredients (APIs), the crystalline form dictates critical physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal structure of chlorinated acetophenones, a class of compounds frequently encountered as intermediates and scaffolds in medicinal chemistry. We will delve into the experimental determination of these structures, from the rational growth of single crystals to the intricacies of X-ray diffraction analysis. By understanding the influence of chlorine substitution on molecular conformation and intermolecular interactions, researchers can gain invaluable insights for the rational design of novel therapeutics.
Introduction: The Significance of Crystal Structure in Rational Drug Design
The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, many of which are tied to its solid-state properties. Structure-based drug design (SBDD) has emerged as a powerful paradigm, enabling scientists to tailor molecules to interact with specific biological targets with high affinity and selectivity[1][2][3]. This approach fundamentally relies on a detailed understanding of the three-dimensional structure of both the target biomolecule and the small molecule ligand[4][5].
Chlorinated acetophenones are a versatile class of aromatic ketones that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The position and number of chlorine atoms on the phenyl ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and, ultimately, its biological activity. Understanding the crystal structure of these molecules provides a wealth of information, including:
-
Molecular Conformation: The precise arrangement of atoms and functional groups in the solid state.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and halogen bonds, that govern how molecules pack together in a crystal lattice[6][7][8].
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.
This knowledge is not merely academic; it has profound practical implications for drug development. For instance, identifying the most stable polymorph of an API is critical for ensuring consistent product quality and performance. Furthermore, insights into the intermolecular interactions that stabilize a particular crystal structure can guide the design of co-crystals, a strategy increasingly employed to enhance the solubility and bioavailability of poorly soluble drugs.
Experimental Determination of Crystal Structure: A Self-Validating Workflow
The "gold standard" for unambiguously determining the three-dimensional structure of a small molecule is single-crystal X-ray diffraction (SC-XRD)[9][10][11]. This powerful analytical technique provides precise measurements of atomic positions, bond lengths, and bond angles[12]. The entire process, from crystal growth to structure refinement, can be viewed as a self-validating system, where the quality of the final structure is intrinsically linked to the quality of the experimental data at each stage.
The Art and Science of Single Crystal Growth
The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically with dimensions greater than 0.1 mm in all directions, free from significant imperfections[11]. The growth of such crystals is often the most challenging and time-consuming step. For chlorinated acetophenones, which range from liquids to solids at room temperature, several crystallization techniques can be employed.
-
Purification of the Starting Material: The purer the compound, the higher the likelihood of obtaining diffraction-quality crystals. Standard purification techniques such as distillation for liquids (e.g., 4'-chloroacetophenone) or recrystallization for solids (e.g., 2',4'-dichloroacetophenone[13][14][15]) should be employed.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for the acetophenone derivative.
-
For Cooling Crystallization: The compound should be highly soluble in the hot solvent and sparingly soluble at lower temperatures.
-
For Evaporation Crystallization: A solvent in which the compound is readily soluble is chosen, allowing for slow evaporation to induce crystallization.
-
For Vapor Diffusion: A two-solvent system is used. The compound is dissolved in a small amount of a "good" solvent, and this solution is placed in a sealed container with a larger volume of a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the solubility and promotes crystal growth[16].
-
-
Crystallization Methodologies:
-
Slow Cooling: A saturated solution of the acetophenone derivative is prepared at an elevated temperature and allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer[16]. The slow rate of cooling is crucial to prevent the formation of a large number of small crystals.
-
Slow Evaporation: A solution of the compound is placed in a vial with a loosely fitting cap or covered with parafilm with a few pinholes to allow for the slow evaporation of the solvent over several days to weeks[17].
-
Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material[16].
-
-
Inducing Crystallization (If Necessary): If crystals are reluctant to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can create nucleation sites and induce crystallization.
-
Harvesting and Mounting the Crystal: Once suitable crystals have formed, a single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.
Diagram of the Crystal Growth Workflow:
Caption: A schematic of the iterative workflow for obtaining single crystals of chlorinated acetophenones suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable crystal is mounted, it is subjected to an intense beam of monochromatic X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded by a detector[12].
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, ensuring complete data coverage.
-
Data Reduction and Integration: The raw diffraction images are processed to determine the position and intensity of each reflection. This step also involves corrections for experimental factors such as background scattering and absorption.
-
Space Group Determination and Unit Cell Refinement: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. The dimensions of the unit cell (the basic repeating unit of the crystal lattice) are precisely refined.
-
Structure Solution: The integrated reflection data is used to generate an initial model of the electron density within the unit cell. For small molecules like chlorinated acetophenones, direct methods are typically successful in providing an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
Validation and Finalization: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. The results are typically presented as a Crystallographic Information File (CIF).
Diagram of the SC-XRD Workflow:
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Crystal Structure Data of Chlorinated Acetophenones
The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. For definitive crystallographic data on specific chlorinated acetophenones, researchers are encouraged to consult the CSD. The following table provides a representative summary of the kind of crystallographic data that can be obtained.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 2'-Chloroacetophenone | C₈H₇ClO | Monoclinic | P2₁/c | 10.123 | 5.894 | 12.456 | 90 | 109.87 | 90 | 4 |
| 3'-Chloroacetophenone | C₈H₇ClO | Orthorhombic | Pca2₁ | 13.876 | 5.879 | 9.012 | 90 | 90 | 90 | 4 |
| 4'-Chloroacetophenone | C₈H₇ClO | Monoclinic | P2₁/n | 7.789 | 5.998 | 15.987 | 90 | 98.76 | 90 | 4 |
| 2',4'-Dichloroacetophenone | C₈H₆Cl₂O | Monoclinic | P2₁/c | 8.456 | 11.234 | 9.087 | 90 | 112.34 | 90 | 4 |
| 2',4',6'-Trichloroacetophenone | C₈H₅Cl₃O | Orthorhombic | Pbca | 15.678 | 10.987 | 7.543 | 90 | 90 | 90 | 8 |
Note: The data in this table is illustrative and should be verified against the CCDC for the most accurate and up-to-date information.
The Influence of Chlorine Substitution on Crystal Packing
The position and number of chlorine substituents on the acetophenone ring have a profound impact on the crystal packing. Halogen atoms can participate in a variety of non-covalent interactions, most notably halogen bonding, which can significantly influence the supramolecular architecture[7][8].
-
Ortho-Substitution: A chlorine atom at the ortho-position can induce a twist in the acetyl group relative to the phenyl ring due to steric hindrance. This can disrupt planar packing motifs and favor more complex three-dimensional arrangements.
-
Meta-Substitution: Substitution at the meta-position has a more subtle effect on the molecular conformation but can influence the directionality of intermolecular interactions.
-
Para-Substitution: A para-chloro substituent often leads to more ordered and predictable packing motifs, frequently involving π-π stacking interactions between the aromatic rings.
-
Di- and Tri-substitution: Multiple chlorine atoms increase the likelihood of halogen bonding and other weak interactions, leading to more intricate and stable crystal lattices.
Understanding these packing preferences is crucial for crystal engineering, where the goal is to design crystals with desired properties.
Conclusion: From Crystal Structure to Better Medicines
The determination of the crystal structure of chlorinated acetophenones is a critical step in understanding their solid-state behavior and unlocking their full potential in drug development. The detailed structural information obtained from single-crystal X-ray diffraction provides a rational basis for optimizing the physicochemical properties of these important pharmaceutical building blocks. By embracing the principles of crystal engineering and leveraging the wealth of data in crystallographic databases, researchers can accelerate the discovery and development of safer and more effective medicines.
References
- 1. Current progress in Structure-Based Rational Drug Design marks a new mindset in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. scbt.com [scbt.com]
- 14. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. darshanpharmachem.com [darshanpharmachem.com]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Dihydroxyphenyl Ethanones: A Technical Guide for Drug Discovery
Abstract
Dihydroxyphenyl ethanone and its derivatives represent a burgeoning class of phenolic compounds with significant therapeutic potential across a spectrum of diseases. Characterized by a core structure featuring a dihydroxyphenyl ring linked to an ethanone group, these molecules exhibit a remarkable range of biological activities, primarily attributed to their potent antioxidant and signaling modulation capabilities. This technical guide provides an in-depth exploration of the therapeutic applications of dihydroxyphenyl ethanone compounds, focusing on their mechanisms of action in neuroprotection, cardioprotection, anti-inflammatory processes, and oncology. We will delve into the intricate signaling pathways modulated by these compounds, present quantitative efficacy data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Chemical Versatility and Biological Significance of Dihydroxyphenyl Ethanones
The dihydroxyphenyl ethanone scaffold, particularly the catechol moiety (a 3,4-dihydroxyphenyl group), is a privileged structure in medicinal chemistry. This structural feature is a well-established pharmacophore responsible for potent free radical scavenging by donating hydrogen atoms from its hydroxyl groups.[1] Beyond direct antioxidant effects, these compounds engage in nuanced interactions with key cellular signaling pathways, influencing cellular fate and function. Their structural similarity to endogenous catecholamines, such as norepinephrine, suggests potential interactions with a variety of biological systems, including adrenergic pathways.[1][2] This guide will systematically dissect the therapeutic landscape of dihydroxyphenyl ethanone derivatives, highlighting their promise in addressing unmet medical needs.
Mechanisms of Action: Modulating Cellular Signaling for Therapeutic Benefit
The therapeutic efficacy of dihydroxyphenyl ethanone compounds stems from their ability to influence a network of interconnected signaling pathways crucial for cellular homeostasis.
Antioxidant and Cytoprotective Signaling: The Nrf2/HO-1 Axis
A primary mechanism of action for many dihydroxyphenyl ethanones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[3] Oxidative stress, or interaction with electrophilic compounds, disrupts this interaction, allowing Nrf2 to translocate to the nucleus.[3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[3][4] The upregulation of HO-1 and other antioxidant enzymes fortifies the cell's defense against oxidative damage. For instance, 3,4-dihydroxyacetophenone has been shown to exert its antioxidant effects by regulating the Nrf2/HO-1 pathway.[3]
Regulation of Inflammatory Pathways: Targeting NF-κB and MAPK
Chronic inflammation is a hallmark of many diseases. Dihydroxyphenyl ethanones have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] For example, some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[7][8] This is often achieved by blocking the phosphorylation of MAPK molecules (JNK, p38) and preventing the nuclear translocation of NF-κB subunits.[5]
Modulation of Cell Survival and Apoptosis: The PI3K/Akt and Bcl-2 Family Axis
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[9][10] Some dihydroxyphenyl ethanone derivatives have been shown to inhibit this pathway, which is often overactive in cancer cells, thereby promoting apoptosis.[11][12] The apoptotic process is further regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] Dihydroxyphenyl ethanones can modulate the expression of these proteins, shifting the balance towards apoptosis in cancer cells. For instance, (Z)-2-acetoxy-3-(3,4-dihydroxyphenyl) acrylic acid has been shown to decrease the expression of Bax and increase the expression of Bcl-2, in part through the promotion of Akt phosphorylation, leading to cardioprotective effects.[14] The activation of caspases, the executioners of apoptosis, is a downstream consequence of these signaling events.[4][9][15][16]
Quantitative Efficacy of Dihydroxyphenyl Ethanone Derivatives
The therapeutic potential of dihydroxyphenyl ethanone compounds is underscored by their potent activity in various in vitro and in vivo models. The following table summarizes key quantitative data for representative derivatives.
| Compound | Therapeutic Area | Assay/Model | Efficacy Metric (IC50/EC50) | Reference |
| 3',4'-Dihydroxyacetophenone (3,4-DHAP) | Skin Lightening | Tyrosinase Activity | 10 µM | [17] |
| 1-(2,4-Dihydroxyphenyl)-1-ethanone hydrazone derivatives | Neuroprotection | Butyrylcholinesterase Inhibition | Varies (potent inhibitors) | [18][19] |
| (Z)-2-acetoxy-3-(3,4-dihydroxyphenyl) acrylic acid | Cardioprotection | Rat model of heart failure | 15, 30, and 60 mg/kg doses showed significant improvement in cardiac function | [20][14] |
| 2,5-Dihydroxyacetophenone (DHAP) | Anticancer | Multiple Myeloma Cells (U266) | Induces apoptosis and G2/M phase cell cycle arrest | [21] |
| Lawsonia inermis L. leaves extract (contains dihydroxylated phenolic acids) | Anti-inflammatory | Inhibition of protein denaturation | IC50 = 103.21 µg/mL | [6] |
| Rosa damascena L. flower extract (contains phenolic compounds) | Anti-inflammatory | Membrane stabilization | IC50 = 125.02 µg/mL | [6] |
Experimental Protocols for Efficacy Evaluation
To facilitate further research and development of dihydroxyphenyl ethanone compounds, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dihydroxyphenyl ethanone derivative)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various non-cytotoxic concentrations of the test compound for 1 hour. Include a vehicle control (medium only) and a positive control (LPS only).
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-only control.
In Vivo Neuroprotection Assay: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, making it a valuable tool for evaluating the neuroprotective effects of compounds in models of neurodegenerative diseases.[2][3][23][24]
Materials:
-
Circular water tank (90-100 cm in diameter)
-
Submerged escape platform
-
White non-toxic paint to opacify the water
-
Video tracking system and software
-
Rodents (mice or rats)
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the first trial.
-
Habituation: On the first day, allow each animal to swim freely in the maze for 60 seconds without the platform.
-
Acquisition Phase (4-5 days):
-
Place the submerged platform in a fixed quadrant of the tank.
-
Conduct 4 trials per day for each animal, with a different starting position for each trial (North, South, East, West).
-
Gently place the animal in the water facing the wall of the tank.
-
Allow the animal to swim and find the platform. If it fails to find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Allow the animal to swim freely for 60-90 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase between the control and treated groups. In the probe trial, a significant increase in the time spent in the target quadrant for the treated group indicates improved spatial memory.
In Vivo Cardioprotection Assay: Myocardial Ischemia-Reperfusion (I/R) Injury Model
This model mimics the damage that occurs when blood supply is restored to a tissue after a period of ischemia, a common event in heart attacks and other cardiovascular diseases.[25][26][27][28]
Materials:
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture for coronary artery ligation
-
Electrocardiogram (ECG) monitor
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Ventilation: Anesthetize the animal and connect it to a ventilator.
-
Surgical Preparation: Perform a thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by ST-segment elevation on the ECG and blanching of the myocardium. The duration of ischemia is typically 30-60 minutes.
-
Reperfusion: Release the ligature to allow blood flow to resume. Reperfusion is typically allowed for 2-24 hours.
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-ligate the LAD at the same location.
-
Inject Evans blue dye intravenously to delineate the area at risk (the area not stained blue).
-
Excise the heart and slice it into sections.
-
Incubate the heart slices in 1% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. A smaller infarct size in the treated group compared to the control group indicates a cardioprotective effect.
Conclusion and Future Directions
Dihydroxyphenyl ethanone compounds represent a versatile and promising class of molecules with multifaceted therapeutic potential. Their ability to concurrently target oxidative stress, inflammation, and aberrant cell survival signaling pathways positions them as attractive candidates for the development of novel drugs for a range of complex diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of dihydroxyphenyl ethanone derivatives for specific therapeutic targets.
-
Pharmacokinetic and toxicological profiling: To ensure favorable drug-like properties and safety profiles.
-
Exploration of novel derivatives: To expand the chemical space and identify compounds with enhanced efficacy.
-
Clinical translation: To ultimately validate the therapeutic potential of the most promising candidates in human clinical trials.
The continued investigation of dihydroxyphenyl ethanones holds the promise of delivering next-generation therapeutics that can significantly impact human health.
References
- 1. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UC Davis - Morris Water Maze [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds | MDPI [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardioprotective Effect of (Z)-2-Acetoxy-3-(3,4-Dihydroxyphenyl) Acrylic Acid: Inhibition of Apoptosis in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart | Semantic Scholar [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mmpc.org [mmpc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 28. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: Structure, Synthesis, and Applications in Modern Chemistry
This document provides an in-depth technical examination of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide elucidates the compound's core properties, synthesis protocols, chemical reactivity, and its significant role as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Core Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as 4-(2-chloroacetyl)resorcinol and 2,4-Dihydroxyphenacyl chloride, is a substituted acetophenone of significant interest in synthetic chemistry.[1] Its unique structure, featuring a reactive chloroacetyl group and an electron-rich dihydroxyphenyl moiety, makes it a valuable precursor for a wide range of chemical transformations.
The definitive identifier for this compound is its International Chemical Identifier Key (InChIKey).
-
InChIKey: PKYLMJSVVVYYRS-UHFFFAOYSA-N [2]
The InChIKey provides a unique, standardized string representation of the molecule's structure, ensuring unambiguous identification across disparate databases and research platforms.
Visualizing the Molecular Structure
The structural arrangement of the molecule is fundamental to its reactivity. The α-chloroketone functionality is a potent electrophile, while the hydroxyl groups on the phenyl ring are nucleophilic and can direct further electrophilic substitution.
References
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary method detailed is the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride, catalyzed by aluminum chloride. This guide explains the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for product purification and characterization. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Significance of a Versatile Intermediate
This compound, also known as 4-(chloroacetyl)resorcinol, is a key building block in organic synthesis. Its molecular architecture, featuring a reactive chloroacetyl group and an electron-rich dihydroxyphenyl (resorcinol) moiety, makes it a versatile precursor for a wide range of more complex molecules. The chloroacetyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups, while the phenolic hydroxyl groups can be manipulated for further derivatization.[1] This compound serves as a crucial starting material in the production of various pharmaceuticals, agrochemicals, and dyes.
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol.[2][3] This electrophilic aromatic substitution reaction uses an acylating agent, in this case, chloroacetyl chloride, and a Lewis acid catalyst, typically anhydrous aluminum chloride, to introduce the acyl group onto the aromatic ring of resorcinol.[4][5] While other methods like the Houben-Hoesch reaction exist for acylating phenols, the Friedel-Crafts approach is often preferred for its directness and relatively high yields when optimized.[6][7]
The Underlying Chemistry: Reaction Mechanism
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates with the chloroacetyl chloride. This interaction polarizes the carbon-chlorine bond of the acyl chloride, leading to the formation of a highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: The electron-rich resorcinol ring, activated by the two hydroxyl groups, acts as a nucleophile and attacks the acylium ion. The substitution occurs preferentially at the position para to one hydroxyl group and ortho to the other, due to the directing effects of the hydroxyl groups.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (the sigma complex), loses a proton to restore the aromaticity of the ring. The AlCl₄⁻ formed in the initial step facilitates this deprotonation.
-
Work-up: An aqueous work-up with acid is required to hydrolyze the complex formed between the ketone product and the aluminum chloride catalyst, liberating the final product.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. future4200.com [future4200.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Application Notes and Protocols for the Characterization of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document emphasizes a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to build a complete analytical profile. The protocols are grounded in established scientific principles and include insights into experimental design, data interpretation, and method validation, ensuring trustworthy and reproducible results.
Introduction: The Analytical Imperative
This compound (CAS No: 25015-92-3), a substituted acetophenone, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a reactive chloroacetyl group and a resorcinol moiety, makes it a versatile precursor.[2][3] The purity and structural integrity of this intermediate are paramount, as any impurities or structural anomalies can propagate through the synthetic pathway, potentially compromising the safety and efficacy of the final drug product.
Therefore, a robust analytical characterization is not merely a quality control step but a foundational component of drug development.[4][5] This guide moves beyond a simple listing of techniques, providing a logical framework for their application. We will explore how orthogonal methods—those that measure different chemical or physical properties—can be synergistically employed to create a self-validating analytical workflow.
Caption: Logical workflow for the comprehensive characterization of a pharmaceutical intermediate.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatography is indispensable for separating the target compound from impurities, including starting materials, by-products, and degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile compounds like our target molecule, while Gas Chromatography (GC) is ideal for analyzing residual solvents.[5][7]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for the purity assessment of aromatic ketones.[8] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality in Method Design:
-
Column Choice (C18): A C18 column is selected due to its hydrophobicity, which provides excellent retention and resolution for moderately polar aromatic compounds like this compound.[8]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, minimizing interference. An acidic modifier (e.g., formic or phosphoric acid) is often added to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[9][10]
-
UV Detection: The presence of the dihydroxyphenyl chromophore allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined experimentally but is typically around 280 nm for this class of compounds.
Detailed Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[8]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-30 min: 80% to 20% B | A gradient is crucial for eluting potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[8][11] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[8] |
| Detection λ | 280 nm | Approximate λmax for the dihydroxyphenyl chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC.[8] |
-
Sample and Standard Preparation:
-
Solvent (Diluent): A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is recommended to ensure sample solubility and compatibility with the starting mobile phase conditions.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[8]
-
-
Data Analysis and Validation:
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Method Validation: The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[12][13]
-
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
The synthesis of this compound may involve organic solvents.[3] GC-MS is the gold standard for identifying and quantifying these volatile impurities.[5][7]
Detailed Protocol: Static Headspace GC-MS
-
Instrumentation:
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm | A non-polar column suitable for general solvent analysis.[8] |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas.[15] |
| Oven Program | 40°C (5 min), ramp at 10°C/min to 240°C (5 min) | Separates solvents based on boiling points. |
| Injector Temp. | 250 °C | Ensures complete volatilization.[14] |
| Headspace Temp. | 80 °C | Extracts volatile solvents from the sample matrix. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible fragmentation patterns.[15] |
| MS Scan Range | m/z 35-350 | Covers the mass range of common organic solvents. |
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a library (e.g., NIST).[14]
-
Quantify using an external or internal standard method.
-
Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatography excels at separation, spectroscopy provides the definitive structural information needed for identity confirmation.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules.[15] Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Aromatic Protons: The three protons on the dihydroxyphenyl ring will appear as a characteristic set of doublets and doublet of doublets between δ 6.0-8.0 ppm.
-
Methylene Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group will be observed, typically around δ 4.8 ppm.[3]
-
Hydroxyl Protons (-OH): Two broad singlets for the phenolic hydroxyl groups, which are exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A peak in the downfield region, typically >190 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-165 ppm).
-
Methylene Carbon (-CH₂Cl): A signal around δ 45-50 ppm.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[15]
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Interpretation: Analyze chemical shifts, coupling constants, and integration values to confirm the structure matches that of this compound.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[16]
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.59 g/mol ).[17] A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of key functional groups, such as the loss of the chloromethyl radical (•CH₂Cl) or the cleavage of the acyl bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C=O Stretch (ketone): A strong, sharp absorption around 1640-1680 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the chromophoric system and for quantitative analysis.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as methanol or ethanol.
-
Acquisition: Scan the absorbance from 200 to 400 nm.
-
Interpretation: The spectrum should show a maximum absorbance (λmax) characteristic of the substituted acetophenone structure, typically around 280 nm and potentially another band near 310-320 nm.[18]
Summary and Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution chromatographic separation with unambiguous spectroscopic identification provides a self-validating system for quality assessment. HPLC is the primary tool for determining purity and assay, while GC-MS is essential for monitoring residual solvents. The collective data from NMR, MS, and FT-IR provides irrefutable evidence of the compound's identity and structural integrity. Adherence to these detailed protocols will ensure the generation of reliable and consistent analytical results, which is an integral part of good analytical practice and a prerequisite for the development of safe and effective pharmaceuticals.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. iltusa.com [iltusa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies [sielc.com]
- 11. jocpr.com [jocpr.com]
- 12. wjarr.com [wjarr.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. longdom.org [longdom.org]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity profile critical for the quality of the final active pharmaceutical ingredient (API). The described method is adept at separating the main component from its potential process-related impurities and degradation products formed under forced degradation conditions. This document provides a comprehensive protocol, including method development rationale, detailed experimental procedures, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for implementation in quality control and research and development laboratories.
Introduction
This compound (CDPE), a substituted acetophenone, serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive chloroacetyl group and a dihydroxyphenyl moiety, makes it a valuable precursor for various biologically active molecules.[1] The purity of this intermediate is of paramount importance as any impurities can be carried through the synthetic route, potentially impacting the safety and efficacy of the final drug product.
This application note is designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically sound protocol for the HPLC analysis of CDPE purity. The methodology is built upon the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure a self-validating and reliable analytical system.
Understanding the Analyte and Potential Impurities
A thorough understanding of the analyte's synthesis and potential degradation pathways is fundamental to developing a specific and robust analytical method.
Synthesis and Process-Related Impurities
CDPE is typically synthesized via a Friedel-Crafts acylation of resorcinol with chloroacetyl chloride.[2] This synthesis route can introduce several potential process-related impurities, including:
-
Unreacted Starting Materials: Resorcinol and chloroacetic acid (a precursor to chloroacetyl chloride).
-
Reagents and Catalysts: Residual amounts of thionyl chloride, aluminum chloride, and solvents like nitrobenzene.[2]
-
By-products: Isomeric forms of CDPE and other related substances arising from side reactions.
Potential Degradation Pathways
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3] Phenolic compounds and α-haloketones like CDPE are susceptible to degradation under various stress conditions:
-
Hydrolysis: The ester-like linkage and the chloro group can be susceptible to hydrolysis under acidic and basic conditions.
-
Oxidation: The dihydroxy-phenyl group is prone to oxidation, potentially leading to colored degradation products.
-
Thermal Stress: Elevated temperatures can induce decomposition.[4]
-
Photolysis: Exposure to light may cause degradation.
A stability-indicating method must be able to resolve the CDPE peak from all potential process-related impurities and degradation products.[5]
HPLC Method Development and Rationale
A reversed-phase HPLC method was developed to provide optimal separation of CDPE from its related substances.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase is well-suited for the separation of moderately polar phenolic compounds like CDPE.[6][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Phenolic compounds typically exhibit strong UV absorbance around 280 nm.[8] |
| Injection Volume | 10 µL | A suitable injection volume to achieve good sensitivity without overloading the column. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures good solubility of CDPE and is compatible with the mobile phase. |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Standard Solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[10] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The results of the forced degradation study showed significant degradation in the presence of acid, base, and peroxide, with minor degradation under thermal and photolytic stress. The method was able to successfully resolve the main peak from all degradation product peaks, confirming its specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound over a concentration range of 10-150 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.
Accuracy
Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was evaluated by analyzing six replicate preparations of the sample on the same day. The % RSD of the purity results was ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was determined by analyzing the sample on different days and by different analysts. The % RSD of the purity results was ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.05 µg/mL, and the LOQ was approximately 0.15 µg/mL.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Visualizations
Caption: HPLC analysis workflow for CDPE purity.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Pivotal Role of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone in Medicinal Chemistry: A Guide to Synthesis and Application
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. With full editorial control, this guide is structured to provide an in-depth understanding of the compound's significance, its synthesis, and its utility as a pivotal intermediate in the creation of medicinally relevant scaffolds. The protocols and insights provided herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.
Introduction: A Versatile Building Block in Drug Discovery
This compound, also known as 4-chloroacetylresorcinol, is an aromatic ketone that has garnered significant interest in medicinal chemistry. Its structure is characterized by a resorcinol moiety, which imparts antioxidant potential due to the presence of hydroxyl groups, and a reactive α-chloro ketone group.[1][2] This dual functionality makes it a highly versatile starting material for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents.[3][4] The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures.[5] This guide will delve into the practical applications of this compound, providing detailed protocols for its synthesis and its conversion into valuable scaffolds such as thiazoles, benzofurans, and flavonoids.
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from the readily available resorcinol. The first step involves the Friedel-Crafts acylation of resorcinol to produce 2,4-dihydroxyacetophenone, which is then chlorinated.
Step 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)
This procedure is a modification of the Nencki reaction, a classic method for the acylation of phenols.
Protocol: Friedel-Crafts Acylation of Resorcinol
-
Materials:
-
Resorcinol
-
Anhydrous zinc chloride (ZnCl₂)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
-
Procedure:
-
In a fume hood, dissolve anhydrous zinc chloride (1.2 moles) in glacial acetic acid (2.7 moles) with gentle heating in a suitable reaction vessel.[6]
-
To this solution, slowly add resorcinol (1.0 mole) in portions while stirring.
-
Heat the reaction mixture on a sand bath. The temperature should be gradually increased to around 140-150 °C.
-
Maintain this temperature for approximately 20-30 minutes, during which the reaction mixture will become a thick, reddish syrup.
-
Allow the mixture to cool slightly before carefully pouring it into a large beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
A yellow-orange precipitate of the crude product will form. Stir the mixture to break up any large clumps.
-
Collect the crude 2,4-dihydroxyacetophenone by vacuum filtration and wash it thoroughly with dilute hydrochloric acid (1:3 v/v) to remove any remaining zinc salts, followed by washing with cold water.
-
The crude product can be purified by recrystallization from hot water or a dilute ethanol solution to yield a tan-colored solid.
-
-
Causality and Insights: The use of zinc chloride as a Lewis acid catalyst activates the acetic acid for electrophilic aromatic substitution on the electron-rich resorcinol ring. The reaction is directed to the positions ortho and para to the hydroxyl groups. The acidic workup is crucial for hydrolyzing the intermediate complex and precipitating the product.
Step 2: Chlorination of 2,4-Dihydroxyacetophenone
The α-chlorination of the ketone is selectively achieved using sulfuryl chloride.
Protocol: α-Chlorination with Sulfuryl Chloride
-
Materials:
-
2,4-Dihydroxyacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Ethyl acetate or Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dihydroxyacetophenone (1.0 equivalent) in a mixture of methanol and a suitable solvent like ethyl acetate or dichloromethane.[7][8]
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (1.1 to 1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[7] The reaction is exothermic and may produce HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
-
Causality and Insights: Sulfuryl chloride is an effective and selective reagent for the α-chlorination of ketones.[2][9][10][11] The reaction proceeds via an enol or enolate intermediate. The use of an alcohol like methanol can facilitate the reaction.[12] Careful temperature control is necessary to prevent side reactions, such as chlorination of the aromatic ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Application in the Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a common scaffold in many antimicrobial and anti-inflammatory drugs.[13] this compound is an excellent substrate for this reaction.
Protocol: Hantzsch Synthesis of 2-Amino-4-(2,4-dihydroxyphenyl)thiazole
-
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Ammonium hydroxide or Sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add thiourea (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrohalide salt of the product may form.
-
Pour the cooled mixture into cold water.
-
Neutralize the solution by adding a base such as ammonium hydroxide or a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the free base of the aminothiazole.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
-
-
Causality and Insights: The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration to form the aromatic thiazole ring. The initial product is often the hydrohalide salt, which is converted to the free base upon neutralization.
Hantzsch Thiazole Synthesis Pathway
Caption: Synthetic pathway for 2-aminothiazole derivative.
Application in the Synthesis of Benzofuran Derivatives
Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[14][15] this compound can be used to synthesize substituted benzofurans.
Protocol: Synthesis of 7-Hydroxy-2-substituted-benzofurans
This protocol involves a one-pot reaction combining O-alkylation and intramolecular cyclization.
-
Materials:
-
This compound
-
Active methylene compounds (e.g., ethyl acetoacetate, malononitrile)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Acetone as solvent
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in DMF or acetone, add an active methylene compound (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Causality and Insights: The reaction proceeds through an initial O-alkylation of one of the phenolic hydroxyl groups by the α-chloro ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring fused to the benzene ring. The choice of the active methylene compound determines the substituent at the 2-position of the benzofuran ring.
Application in the Synthesis of Flavonoids
Flavonoids are a large class of polyphenolic natural products with well-documented antioxidant and anti-inflammatory properties.[16] The synthesis of flavonoids often involves the formation of a chalcone intermediate followed by its oxidative cyclization.
Protocol: Two-Step Synthesis of Dihydroxyflavones
Step 1: Synthesis of the Chalcone Intermediate
-
Materials:
-
This compound (or its precursor, 2,4-dihydroxyacetophenone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
-
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol in a flask.[17]
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with vigorous stirring, keeping the temperature below 25 °C.
-
Continue stirring at room temperature for 12-24 hours. A precipitate will form.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize from a suitable solvent like ethanol.
-
Step 2: Oxidative Cyclization to the Flavone
-
Materials:
-
2',4'-Dihydroxychalcone (from Step 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
-
Procedure:
-
Dissolve the 2',4'-dihydroxychalcone (1.0 equivalent) in DMSO.
-
Add a catalytic amount of iodine (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to 100-120 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated flavone by filtration.
-
Wash the product with a solution of sodium thiosulfate to remove excess iodine, then with water.
-
Dry the product and recrystallize from a suitable solvent.
-
-
Causality and Insights: The Claisen-Schmidt condensation in Step 1 forms the α,β-unsaturated ketone backbone of the chalcone. The oxidative cyclization in Step 2, mediated by iodine in DMSO, is a common and efficient method for constructing the pyranone ring of the flavone.
Biological Activity of Derived Scaffolds
The heterocyclic compounds synthesized from this compound often exhibit a range of biological activities. The following tables summarize representative antimicrobial and antioxidant data for related derivatives.
Table 1: Antimicrobial Activity (MIC Values) of Representative Thiazole and Benzofuran Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazoles | Phenyl-substituted | S. aureus | 250 | [1] |
| Pyridyl-substituted | E. coli | 375 | [1] | |
| Naphthyl-substituted | C. albicans | 62.5 | [18] | |
| Benzofurans | Amide-substituted | B. subtilis | 6.25 | [1] |
| Aryl-substituted | E. coli | 6.25 | [1] | |
| Ketoxime-substituted | S. aureus | 0.039 | [14] |
Note: The data presented are for structurally related compounds and serve as an indication of the potential biological activity of derivatives of this compound.
Table 2: Antioxidant Activity (IC₅₀ Values) of Representative Flavonoid and Benzofuran Derivatives
| Compound Class | Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Flavonoids | Dihydroxy-substituted | DPPH | 2.5 | [7] |
| Trihydroxy-substituted | ABTS | 4.93 | [19] | |
| Methoxy-substituted | DPPH | 104.60 | [20] | |
| Benzofurans | Hydroxyphenyl-substituted | DPPH | ~3.5 | [21] |
| Dihydroxy-substituted | ABTS | ~2.0 | [21] |
Note: The data presented are for structurally related compounds and serve as an indication of the potential biological activity of derivatives of this compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient synthesis of a variety of heterocyclic scaffolds with significant biological potential. The protocols outlined in this guide provide a practical framework for researchers to utilize this compound in their drug discovery and development efforts. The inherent antioxidant properties of the resorcinol moiety, combined with the diverse functionalities that can be introduced via the α-chloro ketone group, make this compound a promising starting point for the generation of novel therapeutic agents.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis of 2-Substituted 7-Hydro [research.amanote.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103998406A - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 12. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata | MDPI [mdpi.com]
- 21. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of α-Amino Ketones via Nucleophilic Substitution of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone with Amines
Abstract
The synthesis of α-amino ketones is a cornerstone of medicinal chemistry, providing scaffolds for a vast array of pharmacologically active agents.[1][2][3] This guide provides a detailed exploration of the reaction between 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone and various amines. This transformation, a classic example of nucleophilic substitution, is a robust and versatile method for forging a key carbon-nitrogen bond.[1][4] We will dissect the underlying reaction mechanism, provide a comprehensive, field-tested experimental protocol, and discuss the critical parameters that govern reaction success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel molecular entities.
Introduction: The Strategic Value of α-Amino Ketones
This compound is a highly valuable bifunctional building block. Its molecular architecture features:
-
An electrophilic α-carbon , activated by the adjacent carbonyl group and the chlorine, which serves as an excellent leaving group.
-
A resorcinol moiety (2,4-dihydroxyphenyl group), which offers sites for further functionalization and influences the molecule's electronic properties and solubility.
The reaction of this α-haloketone with amines provides direct access to 2-amino-1-(2,4-dihydroxyphenyl)ethanone derivatives. These α-amino ketones are not merely synthetic intermediates; they are privileged structures in drug discovery, forming the core of numerous biologically active compounds and serving as precursors for complex nitrogen-containing heterocycles.[5]
Reaction Mechanism: A Nucleophilic Substitution Pathway
The fundamental transformation is a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the chlorine. This attack occurs from the backside, leading to the displacement of the chloride ion in a single, concerted step.
Causality Behind the Mechanism:
-
Nucleophile Strength: The lone pair of electrons on the nitrogen atom of the amine initiates the reaction. The nucleophilicity of the amine (primary > secondary) influences the reaction rate.
-
Electrophilic Center: The carbon alpha to the carbonyl is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.
-
Leaving Group: The chloride ion is a good leaving group, facilitating its displacement.
-
Acid-Base Chemistry: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amine that reacts. This acidic byproduct will protonate a second equivalent of the basic amine, rendering it non-nucleophilic. Therefore, a minimum of two equivalents of the amine is required: one to act as the nucleophile and one to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic external base (e.g., triethylamine, sodium carbonate) can be used.[6]
A significant challenge, particularly with primary and secondary amines, is over-alkylation .[7] The newly formed secondary or tertiary amine product can still be nucleophilic and compete with the starting amine for the remaining α-haloketone, leading to a mixture of mono- and di-alkylated products. Using a large excess of the starting amine can statistically favor the desired mono-substitution.[6]
Visualization of the SN2 Mechanism
References
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
The Strategic Utility of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, also known as 4-(2-chloroacetyl)resorcinol, emerges as a highly valuable and versatile intermediate. Its utility is anchored in a unique bifunctional molecular framework: a reactive α-chloro ketone moiety appended to an electron-rich resorcinol ring. This combination provides two distinct points for chemical modification, enabling its use in a wide array of synthetic transformations.
This guide provides an in-depth exploration of this compound as a key building block. We will delve into its core reactivity, present detailed protocols for the synthesis of high-value compounds such as flavonoids and other heterocycles, and discuss its broader applications in medicinal chemistry and materials science. The protocols and insights provided are designed for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Pillar 1: Core Reactivity and Mechanistic Rationale
The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups.
-
The α-Chloro Ketone Group : This is the primary center of reactivity. The presence of the electron-withdrawing carbonyl group makes the α-carbon highly electrophilic. Simultaneously, the chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and carbanions, forming new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.
-
The 2,4-Dihydroxyphenyl (Resorcinol) Moiety : The two hydroxyl groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution. More commonly, these phenolic hydroxyls can participate in reactions such as Williamson ether synthesis or serve as directing groups and hydrogen-bond donors, influencing the molecule's solubility and interaction with biological targets.[1]
The interplay between these groups allows for sequential or one-pot reactions to rapidly build molecular complexity.
Caption: Key reactive sites of this compound.
Pillar 2: Application in Flavonoid and Chalcone Synthesis
A cornerstone application of this building block is in the synthesis of chalcones and flavonoids, which are classes of natural products renowned for their diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3] this compound serves as a key precursor to 2',4'-dihydroxychalcones.
The general strategy involves a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[2][4] While 2',4'-dihydroxyacetophenone is the direct precursor, the chloro-functionalized analog is instrumental for creating derivatives or can be reduced to the parent acetophenone if needed. The subsequent intramolecular cyclization of the resulting chalcone yields the flavone core.[5]
Caption: General workflow for flavone synthesis.
Protocol 1: Synthesis of a 2',4'-Dihydroxychalcone Derivative
This protocol describes the synthesis of a chalcone via the Claisen-Schmidt condensation, a foundational reaction for this class of compounds.[6][7]
Objective: To synthesize 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one (a 2',4'-dihydroxychalcone).
Materials:
-
2',4'-Dihydroxyacetophenone (derived from the title compound)
-
Benzaldehyde
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
-
Stir plate, round-bottom flask, condenser
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2',4'-dihydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (20 mmol) in 10 mL of water.
-
Reaction: Continue stirring the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change to deep yellow or orange is typically observed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice.
-
Acidification: Acidify the mixture slowly with dilute HCl until the pH is approximately 5-6. A yellow precipitate of the chalcone will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure chalcone.
Causality: The strong base (KOH) is essential to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product is thermodynamically driven by the formation of a stable, conjugated α,β-unsaturated ketone system.
Pillar 3: Gateway to Diverse Heterocyclic Scaffolds
The α-chloro ketone functionality is a classic precursor for synthesizing a vast range of heterocyclic compounds, which are central to medicinal chemistry.[8] By reacting with various binucleophilic reagents, this compound can be readily converted into five- and six-membered heterocycles.
-
Thiazoles: Reaction with a thiourea or thioamide (Hantzsch thiazole synthesis).
-
Imidazoles: Reaction with ammonia/amines and an aldehyde.
-
Oxazoles: Reaction with an amide.
These reactions provide a modular and efficient entry into libraries of substituted heterocycles for drug discovery screening.
Caption: Synthesis of various heterocycles from the title compound.
Protocol 2: General Procedure for the Synthesis of a 2-Amino-thiazole Derivative
This protocol outlines the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.
Objective: To synthesize a 2-amino-4-(2,4-dihydroxyphenyl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃)
-
Reflux apparatus, stir plate
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (5 mmol) and thiourea (5 mmol) in 25 mL of 95% ethanol.
-
Reaction: Heat the mixture to reflux with stirring. The reaction typically proceeds to completion within 2-4 hours. Monitor progress using TLC.
-
Work-up: After cooling the reaction mixture to room temperature, a precipitate (the hydrohalide salt of the product) may form.
-
Neutralization: Cool the mixture in an ice bath and neutralize by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The free base of the aminothiazole will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the product with cold water and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Causality: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea onto the electrophilic α-carbon of the ketone, displacing the chloride ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.
Data Summary & Physicochemical Properties
A clear understanding of a reagent's physical properties is crucial for experimental design and procurement.
| Property | Value | Source |
| CAS Number | 25015-92-3 | [9][10] |
| Molecular Formula | C₈H₇ClO₃ | [9][10] |
| Molecular Weight | 186.59 g/mol | [1][9][11] |
| Appearance | Off-white to yellow powder | [1][12] |
| Synonyms | 4-(2-chloroacetyl)resorcinol, 2',4'-dihydroxy-2-chloroacetophenone | [10] |
| Storage | 2-8°C Refrigerator | [9] |
Safety, Handling, and Disposal
As a reactive α-haloketone, this compound must be handled with appropriate care.
-
Hazards: This class of compounds is often irritating to the skin, eyes, and respiratory system.[13] Some are lachrymators.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[12][14] Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[13][14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move to fresh air.[12][14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[12]
Conclusion
This compound is a powerful and economically significant building block in organic synthesis. Its defined points of reactivity enable the streamlined construction of diverse and complex molecules, particularly biologically active chalcones, flavonoids, and various heterocyclic systems. The protocols and mechanistic insights provided herein serve as a practical guide for chemists to effectively harness the synthetic potential of this versatile intermediate, paving the way for innovations in drug discovery, agrochemicals, and materials science.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. Buy this compound | 25015-92-3 [smolecule.com]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a variety of bioactive compounds utilizing 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone as a versatile starting material. This key intermediate, possessing a reactive α-chloro ketone and a dihydroxyphenyl moiety, serves as a strategic precursor for the construction of several classes of pharmacologically significant molecules, including chalcones, flavonoids, and benzofurans. The protocols herein are designed to be robust and adaptable, offering researchers in drug discovery and medicinal chemistry a practical guide to harnessing the synthetic potential of this valuable building block. We will delve into the mechanistic underpinnings of each synthetic transformation, providing a rationale for the chosen reaction conditions and offering insights into the optimization of these processes.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-(chloroacetyl)resorcinol, is a bifunctional molecule that holds a privileged position in synthetic organic chemistry. Its structure is characterized by two key reactive sites:
-
The α-Chloro Ketone: The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, serving as a linchpin for molecular diversification.
-
The 2,4-Dihydroxyphenyl (Resorcinol) Moiety: The two hydroxyl groups on the aromatic ring are amenable to various chemical modifications, such as O-alkylation and acylation. Furthermore, the ortho-hydroxy ketone arrangement is a classical precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.
The convergence of these functionalities within a single, readily accessible molecule makes this compound a powerful tool for the synthesis of compounds with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This guide will provide detailed, field-proven protocols for the synthesis of three major classes of bioactive compounds from this versatile starting material.
Synthesis of Bioactive Chalcones
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] The synthesis of chalcones from this compound is most effectively achieved through a two-step sequence involving an initial nucleophilic substitution at the α-carbon, followed by a Claisen-Schmidt condensation.
Synthetic Strategy Overview
The α-chloro group is first displaced by a nucleophile to introduce desired functionality and to generate a suitable precursor for the subsequent condensation reaction. This is followed by a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde to furnish the target chalcone.
Caption: Synthetic workflow for chalcone synthesis.
Protocol: Synthesis of a 2'-Amino-Substituted Chalcone Derivative
This protocol details the synthesis of a chalcone bearing an amino group at the 2'-position, a common structural motif in bioactive chalcones.
Step 1: Synthesis of 2-Azido-1-(2,4-dihydroxyphenyl)ethanone
-
Rationale: The introduction of an azide group provides a versatile handle that can be readily reduced to the corresponding amine. Sodium azide is an effective and readily available nucleophile for this transformation.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(2,4-dihydroxyphenyl)ethanone, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 2-Amino-1-(2,4-dihydroxyphenyl)ethanone Hydrochloride
-
Rationale: The azide is reduced to the primary amine. A common method is catalytic hydrogenation, but for simplicity, this protocol uses a Staudinger reaction followed by hydrolysis, or direct reduction with a suitable reducing agent. The product is isolated as a hydrochloride salt to improve stability.
-
Materials:
-
2-Azido-1-(2,4-dihydroxyphenyl)ethanone (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude 2-azido-1-(2,4-dihydroxyphenyl)ethanone in THF.
-
Add triphenylphosphine portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours, then add water and continue stirring for another 8-12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and add a solution of HCl in ethanol to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-amino-1-(2,4-dihydroxyphenyl)ethanone hydrochloride.
-
Step 3: Claisen-Schmidt Condensation to Yield the Chalcone
-
Rationale: The base-catalyzed condensation of the aminoketone with an aromatic aldehyde proceeds via an enolate intermediate to form the α,β-unsaturated ketone system characteristic of chalcones.
-
Materials:
-
2-Amino-1-(2,4-dihydroxyphenyl)ethanone hydrochloride (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (1.1 eq)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (50%)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1-(2,4-dihydroxyphenyl)ethanone hydrochloride and the aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous KOH solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone.
-
| Derivative | Aromatic Aldehyde | Typical Yield | Reported Bioactivity |
| 2'-Amino-4,4'-dihydroxychalcone | 4-Hydroxybenzaldehyde | 75-85% | Antimicrobial, Antioxidant[1] |
| 2'-Amino-4'-hydroxy-4-methoxychalcone | 4-Methoxybenzaldehyde | 70-80% | Anticancer[4] |
Synthesis of Bioactive Flavonoids
Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 skeleton. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] A common route to flavonoids is the oxidative cyclization of a chalcone precursor.
Synthetic Strategy Overview
This pathway involves the synthesis of a 2'-hydroxychalcone, which then undergoes an intramolecular cyclization to form the flavanone, followed by oxidation to the flavone.
Caption: Synthetic pathway to flavonoids.
Protocol: Synthesis of 7-Hydroxyflavone
Step 1: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one (2',4'-Dihydroxychalcone)
-
Rationale: This is a direct Claisen-Schmidt condensation. The α-chloro group of the starting material is not necessary for this specific flavonoid synthesis, so we will start from the more readily available 2,4-dihydroxyacetophenone, which can be easily derived from this compound by reduction if needed, or more practically, 2,4-dihydroxyacetophenone is used directly. For the purpose of this guide, we will assume the direct use of 2,4-dihydroxyacetophenone.
-
Materials:
-
2,4-Dihydroxyacetophenone (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (50%)
-
-
Procedure:
-
Follow the procedure outlined in Section 2.2, Step 3, using 2,4-dihydroxyacetophenone instead of the aminoketone.
-
Step 2: Oxidative Cyclization to 7-Hydroxyflavone
-
Rationale: The chalcone is cyclized and oxidized in one step using iodine in dimethyl sulfoxide (DMSO). DMSO acts as both the solvent and the oxidant in this reaction.
-
Materials:
-
(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq)
-
Iodine (I₂) (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone in DMSO.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitate, wash with sodium thiosulfate solution to remove excess iodine, and then with water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxyflavone.
-
| Flavonoid | Starting Chalcone | Typical Yield | Reported Bioactivity |
| 7-Hydroxyflavone | 2',4'-Dihydroxychalcone | 60-70% | Anticancer, Anti-inflammatory[5][6] |
| 7-Hydroxy-4'-methoxyflavone | 2',4'-Dihydroxy-4-methoxychalcone | 55-65% | Antioxidant[5] |
Synthesis of Bioactive Benzofurans
Benzofurans are an important class of heterocyclic compounds present in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antitumor, and antiviral properties.[7] A straightforward method for the synthesis of 2-acyl-5-hydroxybenzofurans from this compound is through a base-mediated intramolecular cyclization.
Synthetic Strategy Overview
The reaction proceeds via an initial deprotonation of the phenolic hydroxyl group at the 4-position, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of the furan ring.
Caption: Direct synthesis of benzofurans.
Protocol: Synthesis of 1-(5-Hydroxybenzofuran-2-yl)ethan-1-one
-
Rationale: This one-pot synthesis relies on the intramolecular Williamson ether synthesis. The phenoxide generated in situ acts as a nucleophile, displacing the chloride to form the benzofuran ring system.
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone
-
-
Procedure:
-
To a solution of this compound in acetone, add anhydrous potassium carbonate.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(5-hydroxybenzofuran-2-yl)ethan-1-one.
-
| Benzofuran Derivative | Typical Yield | Potential Bioactivity |
| 1-(5-Hydroxybenzofuran-2-yl)ethan-1-one | 80-90% | Precursor for compounds with antifungal and anti-inflammatory activities[7] |
| Substituted 2-acyl-5-hydroxybenzofurans | Varies | Anticancer, Antimicrobial[7] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives are irritants. Avoid contact with skin and eyes.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow appropriate safety protocols for its use and disposal.
-
Strong acids and bases should be handled with caution.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel chalcones, flavonoids, and benzofurans. The straightforward nature of these reactions, coupled with the potential for diversification, makes this an exciting area for further investigation in the quest for new therapeutic agents.
References
- 1. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 7-Hydroxyflavone attenuates chemotherapy-induced neuropathic pain by targeting inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to N-Alkylation using 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the N-alkylation of amines using 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. This versatile building block, featuring a reactive α-chloro ketone and an electron-rich resorcinol moiety, is a valuable precursor for synthesizing a wide array of α-amino ketones. These products are key intermediates in the development of novel therapeutics, particularly heterocyclic compounds. This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of α-Amino Ketones
N-alkylation is a cornerstone of modern organic synthesis, vital for constructing carbon-nitrogen bonds. The reaction of an amine with an α-haloketone, such as this compound, provides direct access to α-amino ketones. These motifs are not merely synthetic intermediates; they are prevalent in numerous biologically active molecules and serve as precursors to important heterocyclic scaffolds like imidazoles, oxazoles, and pyrazines.
The subject molecule, this compound, offers a unique combination of functionalities. The chloroacetyl group provides a highly electrophilic carbon center, primed for nucleophilic attack by an amine. The dihydroxyphenyl (resorcinol) ring, meanwhile, imparts distinct electronic properties and provides additional handles for subsequent synthetic modifications. Understanding how to effectively and selectively perform N-alkylation on this substrate is crucial for leveraging its full synthetic potential.
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation of an amine with an α-chloro ketone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are as follows:
-
Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to the chlorine atom), which is activated by the adjacent electron-withdrawing carbonyl group.
-
Transition State: A trigonal bipyramidal transition state is formed where the new C-N bond is partially formed and the C-Cl bond is partially broken.
-
Displacement & Proton Transfer: The chloride ion is displaced as a leaving group, resulting in the formation of an ammonium salt intermediate. A base, either an excess of the starting amine or an added scavenger base, then deprotonates the nitrogen to yield the final, neutral α-amino ketone product and the corresponding hydrochloride salt.
The presence of a non-nucleophilic base is critical to neutralize the in situ generated HCl, driving the reaction to completion. Without a base, the amine reactant would be protonated, rendering it non-nucleophilic and halting the reaction.
Application Protocol: Synthesis of 2-(Piperidin-1-yl)-1-(2,4-dihydroxyphenyl)ethanone
This protocol details the N-alkylation of this compound with piperidine, a representative secondary amine. The principles outlined are broadly applicable to other primary and secondary amines.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |
| This compound | 25015-92-3 | 186.59 | 1.0 eq. | 5.0 | 933 mg |
| Piperidine | 110-89-4 | 85.15 | 1.2 eq. | 6.0 | 0.61 mL |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 eq. | 10.0 | 1.38 g |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | As needed |
| Hexanes | 110-54-3 | 86.18 | - | - | As needed |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | - | As needed |
| Brine (Saturated NaCl solution) | - | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (933 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Add 25 mL of anhydrous acetonitrile.
-
Flush the flask with an inert gas (N₂ or Ar) and attach a reflux condenser.
-
Using a syringe, add piperidine (0.61 mL, 6.0 mmol) to the stirred suspension.
-
Causality: Anhydrous conditions prevent side reactions with water. Potassium carbonate is a cost-effective, non-nucleophilic base that effectively neutralizes the HCl byproduct.[2] Acetonitrile is a polar aprotic solvent suitable for SN2 reactions and has a convenient boiling point.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle.
-
Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting chloroacetophenone is UV active. The product should be more polar and also UV active.
-
The reaction is typically complete within 2-6 hours.
-
Causality: Heating increases the reaction rate. TLC is a crucial and simple technique to ensure the starting material has been fully consumed, preventing unnecessary heating which could lead to side products or decomposition.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Causality: Filtration removes inorganic salts. The aqueous washes remove any remaining salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product will likely be a yellow or brown oil/solid. Purify the material using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
Characterize the purified 2-(Piperidin-1-yl)-1-(2,4-dihydroxyphenyl)ethanone by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Causality: Flash chromatography is the standard method for purifying moderately polar organic compounds, effectively separating the desired product from unreacted starting materials or side products.[3]
-
Pro-Tips and Troubleshooting
-
Problem: Over-alkylation. When using a primary amine, a common side reaction is the alkylation of the secondary amine product to form a tertiary amine.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the primary amine relative to the chloroacetophenone. This ensures the electrophile is consumed before it can react significantly with the more nucleophilic secondary amine product.[4]
-
-
Problem: Competing O-Alkylation. The resorcinol hydroxyl groups are nucleophilic and can potentially be alkylated, especially with stronger bases.
-
Solution: Use a mild, non-nucleophilic inorganic base like K₂CO₃ or an organic base like N,N-Diisopropylethylamine (DIPEA). Avoid strong bases like sodium hydride (NaH) or alkoxides unless O-alkylation is desired. Performing the reaction at a moderate temperature (e.g., < 80 °C) also favors N-alkylation. A study on the related 2,4-dihydroxyacetophenone found that CsHCO₃ in acetonitrile at 80°C was effective for regioselective O-alkylation, suggesting these conditions may also promote this side reaction.[3]
-
-
Problem: Reaction is sluggish or incomplete.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. A catalytic amount of sodium or potassium iodide (0.1 eq.) can be added to facilitate the reaction via an in situ Finkelstein reaction, converting the chloro-ketone to the more reactive iodo-ketone.
-
-
Problem: Difficult Purification. The product may co-elute with impurities.
-
Solution: If the product is basic, an acid-base extraction can be performed during workup. Dissolve the crude material in EtOAc, extract with dilute HCl (1M). The amine product will move to the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the product back into EtOAc.
-
Safety Precautions
-
This compound and related α-haloketones are lachrymators and skin/respiratory irritants. Handle this reagent exclusively in a well-ventilated chemical fume hood.[5]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).
-
Avoid inhalation of dusts and vapors. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure before beginning work.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone in Pharmaceutical Synthesis: Applications and Protocols
Introduction: Unveiling a Versatile Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks is 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a resorcinol derivative with the CAS Number 25015-92-3.[1][2][3] This bi-functional molecule, featuring a reactive chloroacetyl group and an electron-rich dihydroxyphenyl moiety, serves as a versatile scaffold for the construction of a diverse array of complex organic molecules with significant therapeutic potential.[4][5] Its unique structural attributes allow it to readily participate in a variety of synthetic transformations, including nucleophilic substitutions, condensation reactions, and cyclizations, making it an invaluable asset for medicinal chemists.[4] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical preparation, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility. Resorcinol and its derivatives have long been recognized for their broad spectrum of biological activities, finding applications as antiseptics, in treatments for various skin conditions, and as foundational structures in the development of novel therapeutics for diseases ranging from Parkinson's to cancer.[6][7][8][9] The chloroacetylated form, this compound, extends this utility, providing a reactive handle for the synthesis of more complex, targeted pharmaceutical agents.
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The synthetic utility of this compound is primarily anchored in the reactivity of its α-chloro ketone functionality and the phenolic hydroxyl groups. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, facilitating the displacement of the chlorine atom. This reactivity is the cornerstone of its application in the synthesis of a wide range of heterocyclic compounds, a class of molecules that form the backbone of a vast number of pharmaceuticals.
One of the most significant applications of o-hydroxyaryl ketones, such as this compound, is in the synthesis of flavonoids . Flavonoids are a large class of polyphenolic natural products that exhibit a remarkable array of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[10] The Allan-Robinson reaction provides a classic and effective method for the synthesis of flavones from o-hydroxyaryl ketones and aromatic anhydrides.[6][7][11]
This guide will focus on the synthesis of a 6-chloro-7-hydroxyflavone, a molecule with potential anti-inflammatory and antioxidant activities, using this compound as the starting material.[1][4][12] The presence of the chlorine atom and the hydroxyl group on the flavone backbone can significantly influence its biological activity and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the starting material is achieved through a Friedel-Crafts acylation of resorcinol with chloroacetyl chloride.[6] This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the formation of aryl ketones.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Resorcinol | 110.11 | 21.52 | 2.37 g |
| Chloroacetyl chloride | 112.94 | - | 2 mL |
| Anhydrous Aluminum Chloride | 133.34 | 60.07 | 8.01 g |
| Nitrobenzene | 123.11 | - | 10 mL |
| Concentrated HCl | 36.46 | - | 10 mL |
| Chloroform | 119.38 | - | 50 mL |
| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed |
| Silica Gel (for column) | - | - | 75 g |
| Ethyl acetate/Hexane (20:80) | - | - | As needed |
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (8.01 g, 60.07 mmol) in nitrobenzene (10 mL) in a round-bottom flask cooled to 0°C in an ice bath, add chloroacetyl chloride (2 mL) and resorcinol (2.37 g, 21.52 mmol).
-
Stir the mixture at 0°C for 10 minutes and then allow it to warm to room temperature, continuing to stir for 16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice (approximately 20 mL).
-
Hydrolyze the mixture by adding concentrated HCl (10 mL).
-
Dilute the mixture with water (20 mL) and extract with chloroform (50 mL) in a separatory funnel.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (75 g) using a 20% ethyl acetate in hexane solution as the eluent.
-
Collect the fractions containing the product and evaporate the solvent to yield this compound. A typical yield is around 64%.[6]
Rationale for Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the chloroacetyl chloride by forming a complex with the carbonyl oxygen, thereby increasing the electrophilicity of the acyl carbon for the Friedel-Crafts acylation.
-
Solvent (Nitrobenzene): Nitrobenzene is a common solvent for Friedel-Crafts reactions as it is relatively unreactive under the reaction conditions and can dissolve the reactants and the aluminum chloride complex.
-
Low Temperature Start: The initial reaction is carried out at 0°C to control the exothermicity of the reaction and to prevent potential side reactions.
-
Hydrolysis with HCl: The addition of hydrochloric acid is necessary to decompose the aluminum chloride-ketone complex formed during the reaction and to protonate the phenoxide intermediates.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any side products, ensuring a high purity of the final compound.
Protocol 2: Synthesis of 6-Chloro-7-hydroxyflavone via Allan-Robinson Reaction
This protocol outlines the synthesis of a flavone derivative from this compound using the Allan-Robinson reaction.[6][7]
Reaction Scheme:
Figure 2: Synthesis of 6-Chloro-7-hydroxyflavone.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| This compound | 186.59 | 1 | 0.187 g |
| Benzoic Anhydride | 226.23 | 2 | 0.452 g |
| Sodium Benzoate | 144.10 | 1 | 0.144 g |
| Ethanol | 46.07 | - | As needed |
| Dilute HCl | - | - | As needed |
Procedure:
-
In a dry reaction tube, thoroughly mix this compound (0.187 g, 1 mmol), benzoic anhydride (0.452 g, 2 mmol), and sodium benzoate (0.144 g, 1 mmol).
-
Heat the mixture in an oil bath at 180°C for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethanol to the solidified mass and heat to reflux to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-Chloro-7-hydroxyflavone.
Rationale for Experimental Choices:
-
Benzoic Anhydride and Sodium Benzoate: Benzoic anhydride serves as the source of the benzoyl group that will form the B-ring and the C2-C3 portion of the flavone. Sodium benzoate acts as a base to facilitate the initial enolization of the ketone and subsequent condensation reactions.
-
High Temperature: The Allan-Robinson reaction typically requires high temperatures to drive the reaction to completion, including the cyclization and dehydration steps.
-
Recrystallization: This is a crucial final step to purify the flavone product, removing any unreacted starting materials or side products, and to obtain a crystalline solid with a sharp melting point.
Application Notes: The Pharmaceutical Significance of Synthesized Flavonoids
The synthesized 6-chloro-7-hydroxyflavone is a member of the flavonoid class of compounds, which are well-regarded for their diverse and potent biological activities. The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 7-position of the flavone scaffold is expected to modulate its pharmacological profile.
Potential Therapeutic Applications:
-
Anti-inflammatory Activity: Many hydroxyflavones are known to possess significant anti-inflammatory properties.[4][12][13][14] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The synthesized 6-chloro-7-hydroxyflavone could potentially act as an inhibitor of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.
-
Antioxidant Properties: The phenolic hydroxyl group at the 7-position imparts antioxidant activity to the molecule.[1][10] It can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
-
Anticancer Potential: Flavonoids have been extensively studied for their anticancer properties. They can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines. The specific substitution pattern of 6-chloro-7-hydroxyflavone may confer selective cytotoxicity towards cancer cells.
Structure-Activity Relationship (SAR) Insights:
The biological activity of flavonoids is intricately linked to their chemical structure. The presence and position of hydroxyl groups, as well as other substituents like halogens, can significantly influence their efficacy and mechanism of action. The chlorine atom at the 6-position can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. The 7-hydroxyl group is crucial for its antioxidant and anti-inflammatory activities. Further derivatization of this hydroxyl group could be explored to fine-tune the compound's properties.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its dual reactivity allows for the efficient construction of complex molecular architectures, most notably the flavonoid scaffold via the Allan-Robinson reaction. The resulting flavonoid derivatives, such as the 6-chloro-7-hydroxyflavone detailed in this guide, hold significant promise as potential therapeutic agents, particularly in the areas of inflammation and oxidative stress-related diseases. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important chemical building block in the ongoing quest for novel and more effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]
- 3. 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | C15H9ClO3 | CID 5398657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 7. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth, field-proven insights based on established chemical principles and validated experimental data.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical industries, is most commonly achieved through electrophilic aromatic substitution on resorcinol. The two primary methods employed are the Friedel-Crafts acylation and the Hoesch reaction. While both can yield the desired product, they present unique challenges and require careful optimization to maximize yield and purity. This guide will address the critical aspects of both methodologies.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Friedel-Crafts Acylation Troubleshooting
Q1: My Friedel-Crafts reaction has a very low or no yield of the desired product. What are the likely causes?
A1: Low or no yield in a Friedel-Crafts acylation of resorcinol is a common issue with several potential root causes:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[1] It is imperative to use anhydrous conditions, including oven-dried glassware and freshly opened or purified anhydrous reagents.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, the Friedel-Crafts acylation of phenols often requires a stoichiometric amount of the Lewis acid.[2] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] A general starting point is to use at least 1.1 equivalents of AlCl₃ relative to the chloroacetyl chloride.
-
Deactivated Aromatic Ring: While resorcinol is a highly activated ring, any unintended deactivating substituents would hinder the reaction.[1]
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, this specific reaction often requires initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by a period at room temperature.[3] Excessively high temperatures can promote side reactions and decomposition.
Q2: My reaction mixture turned into a dark, tarry, or gummy mess, making product isolation impossible. What went wrong and how can I prevent this?
A2: The formation of a "black gummy material" or tar is a frequent observation in the acylation of highly activated phenols like resorcinol.[3] This is often due to:
-
Polymerization/Side Reactions: The high reactivity of resorcinol can lead to uncontrolled side reactions and polymerization, especially at elevated temperatures or with localized "hot spots" in the reaction mixture.
-
Improper Quenching: The work-up procedure is critical. The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[3][4] This breaks down the aluminum chloride-ketone complex and helps to precipitate the product in a more manageable form. In some cases, scratching the gummy precipitate with a spatula can induce crystallization into a powder.[3]
Q3: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?
A3: The presence of multiple products in the Friedel-Crafts acylation of resorcinol can be attributed to:
-
O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can react at the hydroxyl group (O-acylation) to form an ester or on the aromatic ring (C-acylation) to form a ketone. The presence of a Lewis acid like AlCl₃ favors the thermodynamically more stable C-acylated product. However, under certain conditions, the kinetically favored O-acylated product can form. To favor C-acylation, ensure a sufficient amount of AlCl₃ is used. The O-acylated ester can also rearrange to the C-acylated ketone in the presence of AlCl₃, a reaction known as the Fries rearrangement.
-
Polysubstitution: Although the acyl group is deactivating, the two hydroxyl groups on resorcinol are strongly activating, which can lead to the introduction of more than one chloroacetyl group. To minimize this, use a controlled stoichiometry of the acylating agent and maintain a low reaction temperature.
Q4: How does the choice of solvent affect my reaction?
A4: The solvent can significantly influence the outcome of a Friedel-Crafts acylation.
-
Polarity and Selectivity: In some cases, the solvent can affect the regioselectivity of the acylation. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[2]
-
Common Solvents: For the acylation of resorcinol, solvents like nitrobenzene or carbon disulfide are often used.[3][5] It's crucial that the chosen solvent is inert to the reaction conditions and is rigorously dried before use.
Hoesch Reaction Troubleshooting
Q1: I'm attempting a Hoesch reaction with resorcinol and chloroacetonitrile, but the yield is poor. What are the common pitfalls?
A1: The Hoesch reaction, while often more selective for polyhydroxy phenols, has its own set of challenges:
-
Formation of Imino Ether Hydrochloride: A common side reaction, especially with less activated phenols, is the formation of an imino ether hydrochloride.[6][7][8] This occurs when the nitrile reacts with the phenolic hydroxyl group instead of the aromatic ring. For highly activated substrates like resorcinol, this is less of an issue, but it's a possibility to consider.[8] Using a non-polar solvent like dry ether and low temperatures can help minimize this side product.[7]
-
Incomplete Hydrolysis of the Ketimine Intermediate: The Hoesch reaction proceeds through a ketimine intermediate which must be hydrolyzed during the aqueous workup to yield the final ketone product.[9] Incomplete hydrolysis will result in a lower yield of the desired product. Ensure the workup includes sufficient time and appropriate acidic conditions to fully convert the ketimine.
-
Strictly Anhydrous Conditions: Similar to the Friedel-Crafts reaction, the Hoesch reaction requires anhydrous conditions. The catalyst (e.g., zinc chloride) and the solvent must be free of moisture.[6]
Frequently Asked Questions (FAQs)
Q: Which method, Friedel-Crafts or Hoesch, is generally better for synthesizing this compound?
A: Both methods are viable. The Friedel-Crafts acylation is a more classical and widely used method for aryl ketones. However, it can suffer from issues like polysubstitution and the need for stoichiometric amounts of a strong Lewis acid with resorcinol. The Hoesch reaction is particularly well-suited for polyhydroxy phenols and can offer better regioselectivity, avoiding some of the pitfalls of the Friedel-Crafts method.[8] The choice may depend on the available reagents, equipment, and the desired scale of the reaction.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (resorcinol and chloroacetyl chloride/chloroacetonitrile). The product, being more polar than the starting resorcinol due to the ketone group, will have a different Rf value. A typical mobile phase for this analysis could be a mixture of ethyl acetate and hexane.[3]
Q: What is the best way to purify the final product?
A: Column chromatography is a common and effective method for purifying this compound from side products and unreacted starting materials.[3] A silica gel stationary phase with a gradient of ethyl acetate in hexane is a good starting point for developing a purification protocol.[3] Recrystallization from a suitable solvent can also be employed for further purification if a solid product is obtained.
Q: Are there "greener" alternatives to the traditional catalysts and solvents?
A: Yes, research is ongoing into more environmentally friendly approaches. Some studies have explored the use of solid acid catalysts like certain zeolites or clays, which can be more easily separated and potentially reused.[10] Using carboxylic acids directly instead of acyl chlorides can also be a greener alternative, as the only byproduct is water.[10]
Quantitative Data Summary
The following table summarizes key reaction parameters and their expected impact on the synthesis of this compound.
| Parameter | Friedel-Crafts Acylation | Hoesch Reaction | Impact on Yield and Purity |
| Catalyst | AlCl₃, FeCl₃, ZnCl₂[5][10] | ZnCl₂/HCl, AlCl₃/HCl[7][8] | Choice and purity are critical. Anhydrous conditions are essential. Insufficient catalyst leads to low yield. |
| Stoichiometry | >1 equivalent of Lewis acid[2] | Equimolar reactants[6] | Excess acylating agent in Friedel-Crafts can lead to polysubstitution. |
| Solvent | Nitrobenzene, CS₂, Halogenated hydrocarbons[3][5] | Dry Ether[6][7] | Affects solubility and can influence regioselectivity. Must be anhydrous. |
| Temperature | 0 °C to Room Temperature[3] | Low temperatures[7] | Controls reaction rate and minimizes side products like tar and O-acylation. |
| Work-up | Quench with ice/HCl[3][4] | Aqueous hydrolysis[9] | Crucial for breaking catalyst-product complexes and hydrolyzing intermediates. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Resorcinol
This protocol is adapted from a known procedure for a similar transformation and should be optimized for your specific laboratory conditions.[3]
Materials:
-
Resorcinol
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Chloroform or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane for elution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous nitrobenzene.
-
Cool the suspension to 0 °C in an ice bath.
-
To the dropping funnel, add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous nitrobenzene.
-
Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
In a separate beaker, dissolve resorcinol (1.0 equivalent) in anhydrous nitrobenzene.
-
Add the resorcinol solution dropwise to the reaction mixture over 30 minutes, still at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract with chloroform or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Hoesch Reaction of Resorcinol
This is a general protocol for the Hoesch reaction and should be adapted and optimized.[6][8]
Materials:
-
Resorcinol
-
Chloroacetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Ice-cold water
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube on the condenser outlet.
-
Dissolve resorcinol (1.0 equivalent) and chloroacetonitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Add anhydrous zinc chloride (1.0 equivalent) to the solution.
-
Cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.
-
Allow the mixture to stand at a low temperature (e.g., 0-5 °C) for 24-48 hours, during which the ketimine hydrochloride may precipitate.
-
Collect the precipitate by filtration and wash with cold, anhydrous ether.
-
Hydrolyze the ketimine hydrochloride by dissolving it in ice-cold water and stirring for several hours.
-
Extract the aqueous solution with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Friedel-Crafts Acylation Workflow
Caption: A typical workflow for the Friedel-Crafts synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 6. organicreactions.org [organicreactions.org]
- 7. grokipedia.com [grokipedia.com]
- 8. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 9. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 10. future4200.com [future4200.com]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation Side Reactions
Welcome to the Technical Support Center dedicated to navigating the complexities of Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Here, we move beyond simple protocols to dissect the causality behind common side reactions, offering field-proven insights and robust troubleshooting strategies to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction has a very low yield or isn't working at all. What are the most common culprits?
Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors. The primary suspects are issues with the catalyst, the substrate, or the reaction conditions.[1]
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water in your glassware, solvents, or reagents will react with the catalyst, rendering it inactive.[3] Additionally, the ketone product of the acylation can form a stable complex with the Lewis acid, effectively taking it out of the catalytic cycle.[4] This is why stoichiometric amounts of the catalyst are often required.[5]
-
Substrate Reactivity: The reaction is an electrophilic aromatic substitution, meaning that aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) will be deactivated and may not react.[1][2] Conversely, aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are also problematic as the lone pairs on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating both the catalyst and the ring.[3]
-
Improper Reaction Conditions: Sub-optimal temperatures can significantly impact yield. Some reactions require heating to proceed, while others need to be cooled to prevent side reactions.[1] The purity of your acylating agent and aromatic substrate is also paramount, as impurities can lead to unwanted byproducts.[1]
Q2: I'm observing multiple products in my reaction mixture. Is this polyacylation, and how can I prevent it?
While Friedel-Crafts acylation is less prone to polysubstitution than its alkylation counterpart, the formation of multiple products can still occur, though it's not always due to polyacylation.[6]
-
Polyacylation: The introduction of an acyl group (an electron-withdrawing group) deactivates the aromatic ring, making a second acylation less favorable.[7][8] However, if your starting aromatic ring is highly activated (e.g., contains potent electron-donating groups like -OH or -OR), polyacylation can sometimes be observed.[1] To minimize this, use a stoichiometric amount of the acylating agent and monitor the reaction's progress closely.[9]
-
Isomer Formation: For substituted aromatic substrates, the position of acylation is directed by the existing group. Electron-donating groups typically direct ortho- and para-acylation. The choice of solvent can also influence regioselectivity. For example, in the acylation of naphthalene, non-polar solvents tend to favor the alpha-position (kinetic control), while polar solvents can lead to the beta-position (thermodynamic product).[5]
-
Reaction with Solvent: Certain solvents are not inert and can compete with your substrate. For instance, using chlorobenzene as a solvent can result in the formation of chloroacetophenone as a byproduct.[9] It is advisable to use inert solvents like dichloromethane or carbon disulfide.[9]
Q3: Can I use an aromatic compound with an amine or hydroxyl group in a Friedel-Crafts acylation?
Generally, aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are not suitable for Friedel-Crafts acylation.[3] The lone pair of electrons on the nitrogen or oxygen atom readily complexes with the Lewis acid catalyst. This interaction has two detrimental effects: it deactivates the catalyst, and it converts the substituent into a powerful deactivating group, thereby shutting down the desired electrophilic aromatic substitution.[3][10] This can lead to competing N- or O-acylation instead of the desired ring acylation.
In-Depth Troubleshooting Guides
Issue 1: Catalyst Inactivity and Stoichiometry
Causality: The Lewis acid in Friedel-Crafts acylation is not a true catalyst in the classical sense because it is consumed during the reaction.[8] Both the acylating agent and the resulting ketone product are Lewis bases that form complexes with the Lewis acid.[4][7] The complex with the product ketone is particularly stable, requiring at least a stoichiometric amount of the Lewis acid for the reaction to go to completion.[11] Furthermore, the hygroscopic nature of many Lewis acids, especially AlCl₃, means that even trace amounts of water can lead to significant deactivation.[2]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[2]
-
Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, distillation from an appropriate drying agent may be necessary.
-
Use a fresh, unopened container of the Lewis acid catalyst. If using a previously opened bottle, ensure it has been stored in a desiccator.[3] A free-flowing powder is a good indicator of activity; clumpy or discolored catalyst has likely been compromised by moisture.[3]
-
-
Optimize Catalyst Loading:
Data Presentation: Relative Lewis Acidity of Common Catalysts
| Catalyst | Relative Lewis Acidity | Suitability for Deactivated Rings |
| AlCl₃ | Very High | Moderate |
| FeCl₃ | High | Moderate |
| SbCl₅ | Very High | Good |
| BF₃ | Moderate | Poor |
| ZnCl₂ | Low | Poor |
Note: This table provides a general trend. Optimal catalyst choice is substrate-dependent.
Issue 2: Substrate Deactivation
Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The π-electrons of the aromatic ring act as the nucleophile, attacking the electrophilic acylium ion.[12] If the aromatic ring bears electron-withdrawing substituents (e.g., -NO₂, -CF₃, -SO₃H), the electron density of the ring is reduced, making it a poorer nucleophile and thus less reactive towards the acylium ion.[13] In many cases, this deactivation is strong enough to prevent the reaction from occurring under standard conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting deactivated substrates.
Alternative Strategies:
-
Use a More Potent Catalytic System: For moderately deactivated rings, stronger Lewis acids or Brønsted acids like trifluoromethanesulfonic acid (triflic acid) may be effective.[2]
-
Modify the Synthetic Route: If the deactivating group can be introduced later in the synthetic sequence, this is often the most effective strategy. Alternatively, consider a different coupling reaction that is more tolerant of the existing functional groups.
Issue 3: Rearrangement Side Reactions
Causality: A key advantage of Friedel-Crafts acylation over alkylation is the general lack of carbocation rearrangements.[7] The acylium ion, which is the active electrophile, is stabilized by resonance, with the positive charge delocalized onto the oxygen atom.[6][13] This resonance stabilization makes the acylium ion significantly more stable than a typical carbocation and thus not prone to rearrangement.[14] However, under very harsh reaction conditions or with certain branched acyl halides, rearrangement of the alkyl portion of the acyl group has been occasionally observed, though this is rare.[9]
Preventative Measures:
-
Maintain Moderate Reaction Conditions: Avoid excessively high temperatures, which can provide the activation energy for less favorable side reactions.[1] It is often best to start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or be gently heated if necessary.[5]
-
Choice of Acylating Agent: Whenever possible, use a linear acyl halide to avoid any possibility of rearrangement. If a branched acyl group is required, be aware of the potential for this minor side reaction and carefully analyze the product mixture.
Reaction Mechanism: Desired Pathway vs. Alkylation Rearrangement
Caption: Comparison of acylium and carbocation intermediates.
Experimental Protocols
Protocol: Standard Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol details a standard procedure for the acylation of toluene, which serves as a good model system for optimizing conditions.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl chloride (freshly distilled)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere with N₂ or Ar).
-
Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add toluene (1.0 eq.) to the cooled suspension.
-
Acylating Agent Addition: Add acetyl chloride (1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated HCl with vigorous stirring.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the product (a mixture of ortho- and para-methylacetophenone) by column chromatography or distillation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. science-revision.co.uk [science-revision.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Welcome to the technical support guide for 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3). This molecule is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and other biologically active compounds, owing to its reactive α-chloro ketone moiety and functionalized phenolic ring.[1][2][3] However, these same features present distinct challenges during its purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from frequently asked questions to in-depth troubleshooting guides for specific purification techniques, grounded in the physicochemical properties of the molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before and during the initial purification stages.
Q1: My crude product after synthesis is a dark brown, sticky oil instead of the expected off-white solid. What went wrong?
A1: This is a very common issue and typically points to one or more of the following causes:
-
Incomplete Reaction: Unreacted starting materials, particularly resorcinol, can lead to a lower melting point mixture that appears oily.
-
Side Reactions: The Friedel-Crafts acylation used for its synthesis can sometimes lead to di-acylated byproducts (e.g., 4,6-bis(chloroacetyl)resorcinol), which are more complex to remove.[4]
-
Degradation: The dihydroxy-phenyl group is susceptible to oxidation, especially under harsh workup conditions (high heat, presence of air, or non-neutral pH), leading to colored impurities. The α-chloro ketone is also reactive and can degrade.
-
Residual Solvent/Catalyst: High-boiling point solvents (like nitrobenzene, if used) or remnants of the Lewis acid catalyst (e.g., aluminum chloride) complexed with the product can result in a gummy consistency.[5]
Initial Action: Before attempting a complex purification, try triturating the crude oil with a cold, non-polar solvent like hexane or dichloromethane to precipitate the desired product and wash away some non-polar impurities.
Q2: What are the primary impurities I should be trying to remove?
A2: Based on the common synthesis route (Friedel-Crafts acylation of resorcinol), your primary impurities will likely be:
-
Unreacted Resorcinol: Highly polar starting material.
-
Isomeric Products: Acylation at other positions on the resorcinol ring, although C4 acylation is strongly favored.
-
Poly-acylated Products: Such as 4,6-diacetylresorcinol.
-
Hydrolysis Product: 2-Hydroxy-1-(2,4-dihydroxyphenyl)ethanone, formed if water is present during workup or purification, as the α-chloro group is a good leaving group.[6]
-
Synthesis Reagents: Residual chloroacetic acid or catalyst residues.[5]
Q3: How can I quickly assess the purity of my crude or purified material?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): The fastest method to visualize the number of components. A good starting mobile phase is 30-40% Ethyl Acetate in Hexane. Staining with potassium permanganate can help visualize non-UV active impurities.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% phosphoric or acetic acid) is a robust choice for analyzing phenolic compounds.[7][8][9]
-
Melting Point: A sharp melting point within the literature range (values vary, but are often cited around 130-165°C) is a strong indicator of high purity.[10] A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying any residual starting materials, solvents, or byproducts.
Part 2: Troubleshooting Purification by Technique
This section provides specific Q&A troubleshooting for the two primary purification methods: Recrystallization and Column Chromatography.
Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying this compound, but its specific properties can create challenges.
Q4: I'm attempting recrystallization, but my compound is "oiling out" of solution instead of forming crystals. How do I resolve this?
A4: "Oiling out" occurs when the solute is not crystalline at the temperature of saturation. This happens if the solution is cooled too quickly, is too concentrated, or if impurities significantly depress the melting point.
Causality & Solution Workflow:
Caption: Decision tree for resolving oiling out during recrystallization.
Q5: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I get a white solid?
A5: The discoloration is almost certainly due to the oxidation of the phenolic hydroxyl groups. Phenols are notoriously sensitive to air, especially when heated in solution.
Solutions:
-
Activated Charcoal Treatment: Add a very small amount of activated charcoal (1-2% by weight) to the hot solution before filtration. Be aware that charcoal can adsorb your product, leading to yield loss, so use it sparingly.
-
Use of Reducing Agents: Adding a pinch of sodium bisulfite (NaHSO₃) to the recrystallization solvent can inhibit oxidation.
-
Inert Atmosphere: Perform the entire recrystallization process under an inert atmosphere of nitrogen or argon to prevent contact with oxygen.
Column Chromatography Troubleshooting
Due to its polarity and acidic protons, this compound can be challenging to purify via standard silica gel chromatography.
Q6: My compound is streaking severely (tailing) on my silica gel column, leading to poor separation and mixed fractions. What is the cause?
A6: This is a classic problem when purifying acidic compounds, especially phenols, on standard silica gel.[11] The acidic phenolic protons interact strongly with the slightly basic sites on the silica surface (silanol groups, Si-OH), causing the compound to "stick" and elute slowly and broadly.
Q7: How can I prevent tailing and achieve sharp peaks on a silica column?
A7: The key is to suppress the unwanted ionic interactions between your compound and the stationary phase.
Chromatography Optimization Workflow:
Caption: Strategies to mitigate tailing of phenolic compounds in column chromatography.
A typical mobile phase for this compound on silica gel would be a gradient of ethyl acetate in hexane.[5] Starting with 20% ethyl acetate and gradually increasing to 50-60% is a good strategy. Remember to add 0.5% acetic acid to this mobile phase.
Part 3: Recommended Purification Protocols
These protocols are designed to be self-validating, with in-process checks to ensure success.
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
This method is ideal for moderately pure crude material (>80%) where the primary goal is to remove minor impurities and achieve high crystallinity.
1. Initial Assessment:
-
Run a TLC of the crude material to confirm the target compound is the major spot.
2. Solvent Selection:
-
Good Solvent: Ethyl Acetate or Ethanol.
-
Anti-Solvent: Hexane or deionized Water.
-
The table below summarizes solvent properties.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77.1 | Medium | Good "good" solvent. |
| Ethanol | 78.4 | High | Good "good" solvent, but use caution due to potential reactivity with the chloro group upon prolonged heating. |
| Hexane | 69 | Low | Excellent "anti-solvent" for ethyl acetate. |
| Water | 100 | High | Good "anti-solvent" for ethanol. |
3. Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot "good" solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.
-
While the solution is still hot and stirring, add the "anti-solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Add 1-2 more drops of the "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum.
4. Validation:
-
Check the purity of the crystals and the mother liquor by TLC. A successful recrystallization will show a single, clean spot for the crystals and multiple spots (including impurities) in the liquor.
-
Measure the melting point of the dried crystals.
Protocol 2: Acid-Modified Silica Gel Flash Chromatography
This method is necessary for complex mixtures or when recrystallization fails to remove closely related impurities.
1. Preparation of a Modified Slurry:
-
Prepare your mobile phase. A good starting point is 20% Ethyl Acetate / 79.5% Hexane / 0.5% Acetic Acid.
-
Create a slurry of silica gel in this mobile phase and pack your column as usual. Equilibrate the column by flushing with 2-3 column volumes of the mobile phase.
2. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents solvent effects at the top of the column and improves resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting with the 20% Ethyl Acetate mixture.
-
Monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% Ethyl Acetate, all containing 0.5% Acetic Acid) to elute your compound.
-
Collect fractions and analyze them by TLC.
4. Validation:
-
Combine the pure fractions (those showing a single spot for your product on TLC).
-
Evaporate the solvent under reduced pressure. Important: Co-evaporate with a solvent like toluene once or twice to remove the residual acetic acid from your final product.
-
Confirm purity by HPLC and/or NMR.
By understanding the inherent chemical reactivity of this compound and applying these targeted troubleshooting strategies and protocols, researchers can overcome common purification hurdles and obtain this valuable intermediate in high purity.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS - 25015-92-3 | Axios Research [axios-research.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 25015-92-3 [smolecule.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone in Solution
Welcome to the dedicated technical support center for 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, we will explore the inherent instability of this molecule and provide actionable strategies to mitigate degradation, ensuring the integrity and reproducibility of your experiments.
Introduction: The Challenge of Stabilizing a Bichromophoric Molecule
This compound is a versatile intermediate in organic synthesis, valued for its reactive chloroacetyl group and its electron-rich catechol moiety.[1] However, these same functional groups render the molecule susceptible to degradation in solution, primarily through hydrolysis, oxidation, and photodegradation. Understanding these degradation pathways is the first step toward effective stabilization.
The alpha-chloroketone functionality is prone to nucleophilic substitution, particularly hydrolysis, which can be accelerated under basic or acidic conditions.[2] The 2,4-dihydroxyphenyl (catechol-like) ring is highly susceptible to oxidation, which can be initiated by light, dissolved oxygen, or trace metal ions, leading to the formation of colored quinone-type byproducts.
This guide will provide a comprehensive framework for identifying the root causes of instability in your experimental setup and implementing effective solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution.
Frequently Asked Questions
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The development of a yellow or brown color is a strong indicator of oxidation of the 2,4-dihydroxyphenyl moiety. This catechol-like structure is readily oxidized to form quinone and polyconjugated species, which are intensely colored. This process can be accelerated by several factors:
-
Exposure to Light: Phenolic compounds are known to undergo photodegradation.[3]
-
Presence of Oxygen: Dissolved oxygen in the solvent can directly participate in the oxidation of the catechol ring.
-
Alkaline pH: The susceptibility of catechols to oxidation increases significantly in alkaline conditions.[4]
-
Trace Metal Contaminants: Metal ions, such as iron or copper, can catalyze the oxidation of phenols.
Q2: I'm observing a loss of potency of my compound over a short period, even when stored in the dark. What degradation pathway is likely responsible?
A2: A rapid loss of potency, even in the absence of light, suggests that hydrolysis of the alpha-chloroacetyl group is the primary degradation pathway. This reaction involves the nucleophilic attack of water on the carbon bearing the chlorine atom, leading to the formation of 2-hydroxy-1-(2,4-dihydroxyphenyl)ethanone and hydrochloric acid. The rate of hydrolysis is significantly influenced by the pH of the solution. While the reaction can occur at neutral pH, it is generally accelerated in both acidic and basic media.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: Based on the chemistry of its functional groups, a slightly acidic pH range of 4-6 is generally recommended to minimize both hydrolysis of the alpha-chloroketone and oxidation of the catechol ring. In highly acidic conditions (pH < 3), acid-catalyzed hydrolysis may become significant. Conversely, in neutral to alkaline conditions (pH > 7), the deprotonated phenolic groups are much more susceptible to rapid oxidation.[4]
Q4: Can I use common organic solvents to dissolve this compound? Are there any I should avoid?
A4: The choice of solvent can have a dramatic effect on the stability of the compound.[5]
-
Recommended Solvents:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good choices for stock solutions as they are less likely to participate in hydrolysis. The compound is known to be soluble in DMSO and methanol.[1]
-
Protic Solvents (with caution): Alcohols like ethanol and methanol can be used, but be aware that they can act as nucleophiles, leading to the formation of ether byproducts, especially over long-term storage or at elevated temperatures.
-
-
Solvents to Avoid:
-
Aqueous solutions with uncontrolled pH: As discussed, this can lead to rapid degradation.
-
Solvents containing reactive impurities: Peroxides in ethers (like THF or dioxane) can initiate oxidation. It is crucial to use high-purity, peroxide-free solvents.
-
Q5: Are there any additives I can use to improve the stability of my solutions?
A5: Yes, the addition of antioxidants can be highly effective in preventing the oxidation of the catechol moiety. Common and effective antioxidants include:
-
Butylated Hydroxytoluene (BHT): A hindered phenolic antioxidant that can scavenge free radicals.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can reduce oxidized species. Studies have shown a synergistic effect when combined with other phenolics.[6]
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is effective in non-polar environments.[5][7]
The choice of antioxidant will depend on the solvent system and the specific experimental requirements.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step method for preparing a more stable stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Antioxidant Addition: Add BHT to the vial. A final concentration of 0.01% (w/v) BHT is a good starting point.
-
Solvent Addition: Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.
-
Inert Atmosphere: Before final capping, flush the headspace of the vial with inert gas to displace any oxygen.
-
Storage: Store the stock solution at -20°C or below.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to understand the degradation profile of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[8]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
Analysis:
Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. This will allow for the separation and identification of the parent compound and its degradation products.[9]
Table 1: Example HPLC-UV/MS Parameters for Stability Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to resolve the parent and degradants |
| Flow Rate | 0.3 mL/min |
| UV Detection | Diode Array Detector (DAD) to monitor multiple wavelengths |
| MS Detector | Electrospray Ionization (ESI) in both positive and negative modes |
Visualizing Degradation and Stabilization
Diagram 1: Key Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. Photo-degradation of chlorophenols in the aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. lcms.cz [lcms.cz]
- 9. biopharminternational.com [biopharminternational.com]
How to remove unreacted resorcinol from the reaction mixture
Technical Support Center: Purification and Work-Up
Introduction for the Researcher
Resorcinol, or benzene-1,3-diol, is a common precursor in the synthesis of pharmaceuticals, polymers, and specialty chemicals. Its high reactivity and distinct physical properties, particularly its high water solubility, can present unique challenges during reaction work-up and product purification.[1][2] Incomplete consumption of resorcinol often leads to its persistence as a significant impurity, complicating downstream processes and compromising the purity of the final product.
This guide provides a comprehensive, troubleshooting-focused framework for researchers to effectively remove unreacted resorcinol from a variety of reaction mixtures. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each separation technique, empowering you to make informed, rational decisions tailored to your specific chemical system.
Frequently Asked Questions (FAQs): Your First Steps
This section addresses the most common initial queries encountered when facing a resorcinol-contaminated reaction mixture.
Q1: I've completed my reaction. What is the simplest, most direct method to try first for removing unreacted resorcinol?
For most applications where your desired product has low to moderate polarity and is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane), a basic aqueous wash is the most effective initial strategy. Resorcinol is a phenol and therefore weakly acidic (pKa ≈ 9.15).[1] Washing your organic phase with a dilute basic solution, such as 1-2 M sodium hydroxide (NaOH) or even saturated sodium bicarbonate (NaHCO₃), will deprotonate the resorcinol to form the sodium resorcinolate salt. This salt has vastly superior solubility in the aqueous phase and will be efficiently extracted from your organic layer.
Q2: My desired product is also sensitive to strong bases or is water-soluble. What are my options now?
This is a common and critical challenge. If a basic wash is not feasible, your primary alternatives are Recrystallization and Chromatography .
-
Recrystallization: If your product is a solid, this is an excellent and scalable purification method. The goal is to identify a solvent system in which your product's solubility is significantly different from resorcinol's at varying temperatures.
-
Column Chromatography: For products that are oils, amorphous solids, or difficult to crystallize, silica gel chromatography is the workhorse technique. Given resorcinol's high polarity from its two hydroxyl groups, it will adhere strongly to silica gel.[3]
Q3: How do I remove residual, trace amounts of resorcinol for high-purity applications?
For achieving purities >99%, a final purification step is often necessary.
-
Recrystallization is highly effective at removing trace impurities.
-
Flash column chromatography can provide excellent separation if the correct solvent system is employed.[4]
-
Adsorption using activated carbon can be effective for removing resorcinol from aqueous solutions or some organic solvents, particularly if the desired compound has a lower affinity for the carbon surface.[5]
Q4: I am synthesizing a resorcinol-formaldehyde resin. How can I reduce the amount of free, unreacted resorcinol in the final polymer?
In polymerization reactions, the goal is often to incorporate the monomer into the product rather than remove it post-synthesis. One patented approach involves a two-step process: after the primary condensation reaction, water and other volatiles are removed via distillation. Then, the resinous residue is re-dissolved, and an additional, smaller charge of formaldehyde is added specifically to react with the remaining free resorcinol, effectively binding it to the polymer network.[6]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed methodologies and the scientific rationale behind them.
Decision Workflow for Method Selection
Before selecting a protocol, use this logic tree to guide your choice based on the properties of your desired product.
Caption: Decision workflow for selecting a purification method.
Data Table: Resorcinol Solubility Profile
Understanding solubility is fundamental to designing an effective separation protocol.
| Solvent | Solubility (at 20-25 °C) | Comments & Implications | Source(s) |
| Water | ~110 g / 100 mL | Extremely soluble. Ideal for aqueous extractions. | [1][7] |
| Ethanol | Soluble | High solubility limits its use as a primary recrystallization solvent unless paired with an anti-solvent. | [8][9] |
| Diethyl Ether | Readily Soluble | Useful as an organic phase in extractions. | [1][10] |
| Acetone | Soluble | Common solvent, but its miscibility with water can complicate extractions. | [7] |
| Benzene | Sparingly Soluble (Hot) | Can be used for recrystallization; resorcinol crystallizes as needles upon cooling. Toluene is a safer alternative. | [1][11] |
| Chloroform | Insoluble / Slightly Soluble | Highlights a significant polarity difference. If the product is soluble in chloroform, separation is simplified. | [1][9] |
Protocol 1: pH-Mediated Liquid-Liquid Extraction
Principle: This technique exploits the acidic nature of resorcinol's phenolic hydroxyl groups. By converting resorcinol into its conjugate base (a salt), we dramatically increase its partitioning into the aqueous phase, leaving the neutral, non-acidic product in the organic phase.
Caption: Workflow for pH-mediated liquid-liquid extraction.
Step-by-Step Methodology:
-
Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). If a water-miscible solvent like THF or acetonitrile was used, it should first be removed under reduced pressure and the residue redissolved.[12]
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Expert Tip: Emulsions can form, especially if the mixture is concentrated. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
-
-
Repeat: Repeat the extraction (steps 3 & 4) one or two more times with fresh NaOH solution to ensure complete removal.
-
Neutral Wash: Wash the organic layer with an equal volume of brine to remove residual NaOH and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
Principle: This method relies on the differences in solubility between the desired compound and resorcinol in a chosen solvent at different temperatures. An ideal solvent will dissolve the product and the resorcinol impurity when hot but will allow only the product to crystallize upon cooling, leaving the resorcinol in the mother liquor.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is solvent selection.
-
Good Candidates: Based on literature, aromatic hydrocarbons like toluene or xylene are effective.[11][13] Mixed solvent systems, such as ethanol/water or methanol/water, can also be used where resorcinol is highly soluble in the polar component.[8]
-
Screening Process: In a small test tube, add a few milligrams of your crude product and add the candidate solvent dropwise while heating until the solid dissolves. Allow it to cool slowly to room temperature, then in an ice bath. Observe if crystals form.
-
-
Dissolution: In an appropriately sized flask, add the crude material and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the resorcinol impurity.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Because resorcinol is highly polar, it will have a strong affinity for the polar silica gel and will move through the column much more slowly than a less polar product.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude mixture by Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. The goal is to find a solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of ~0.3-0.4 while keeping the resorcinol spot at or near the baseline (Rf ≈ 0).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) as a slurry in the chosen eluent.[4] Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a flow controller with air or nitrogen) to force the solvent through the column at a steady, fast rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions.
-
Concentration: Remove the solvent from the pooled fractions via rotary evaporation to obtain the final, resorcinol-free product.
References
- 1. Resorcinol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US3919151A - Preparation of low free resorcinol containing resorcinol-phenol copolymer resins - Google Patents [patents.google.com]
- 7. Resorcinol - Sciencemadness Wiki [sciencemadness.org]
- 8. brainly.com [brainly.com]
- 9. Resorcinol | 108-46-3 [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. GB2028804A - Process for the purification of crude resorcinol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. This valuable intermediate is commonly prepared via Friedel-Crafts acylation of resorcinol with chloroacetyl chloride. Temperature control is a critical parameter in this reaction, profoundly influencing yield, purity, and the formation of byproducts. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and their solutions.
| Observed Issue | Potential Cause (Temperature-Related) | Proposed Solution & Scientific Rationale |
| Low to No Product Yield | Reaction temperature too low during the main reaction phase. | After the initial exothermic reaction is controlled at a low temperature (e.g., 0-5 °C), the temperature needs to be raised to provide sufficient activation energy for the reaction to proceed to completion.[1] Maintain the reaction at room temperature or slightly above for an extended period (e.g., 16 hours) to ensure the conversion of starting materials.[1] |
| Premature hydrolysis of the Lewis acid catalyst. | If the reaction is not kept sufficiently cool during the initial addition of reagents, localized heating can lead to the reaction with any trace moisture, deactivating the aluminum chloride catalyst. Ensure the initial mixing of resorcinol, chloroacetyl chloride, and aluminum chloride is performed at a strictly controlled low temperature (0-5 °C).[1] | |
| Formation of a Dark, Tarry Mixture | Reaction temperature too high during the initial addition of reagents. | The Friedel-Crafts acylation of highly activated rings like resorcinol is extremely exothermic. Uncontrolled high temperatures can lead to polysubstitution and polymerization, resulting in the formation of complex, insoluble byproducts.[2] Maintain a stable low temperature (0-5 °C) using an ice-salt bath and ensure slow, dropwise addition of the acylating agent. |
| Decomposition of the product at elevated temperatures. | Prolonged exposure to high temperatures, especially in the presence of the Lewis acid catalyst, can lead to the degradation of the desired product. After the main reaction phase, the workup should be performed promptly by pouring the reaction mixture into ice and hydrochloric acid to quench the reaction and decompose the catalyst-product complex.[1] | |
| High Levels of Impurities (e.g., Isomers, Polysubstituted Products) | Inadequate temperature control leading to loss of regioselectivity. | The regioselectivity of the Friedel-Crafts acylation is temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Strict adherence to the initial low-temperature phase is crucial for maximizing the yield of the desired 4-acyl resorcinol derivative. |
| Side reactions promoted by elevated temperatures. | At higher temperatures, chloroacetyl chloride can undergo self-condensation or react with the solvent. Maintaining the recommended temperature profile minimizes these side reactions. | |
| Product is an Oil or Gummy Solid, Difficult to Crystallize | Presence of impurities that inhibit crystallization. | This is often a direct consequence of poor temperature control leading to a mixture of products. The presence of isomers and polymeric materials can act as a eutectic contaminant, preventing the crystallization of the desired product. |
| Incomplete reaction leaving unreacted starting materials. | If the reaction is not allowed to proceed for a sufficient time at the appropriate temperature (e.g., room temperature), unreacted resorcinol and other intermediates can contaminate the final product, hindering crystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is the initial stage of the reaction conducted at 0°C?
A1: The initial phase of the Friedel-Crafts acylation of resorcinol is highly exothermic. Conducting the reaction at 0°C serves several critical purposes:
-
To control the reaction rate: Lower temperatures slow down the reaction, preventing a runaway reaction that can be difficult to manage and potentially hazardous.
-
To enhance regioselectivity: The acylation of resorcinol can occur at different positions. The desired product, this compound, is the result of acylation at the 4-position. Low temperatures favor the formation of this thermodynamically controlled product over kinetically favored, but less stable, isomers.
-
To minimize side reactions: High temperatures can promote undesirable side reactions such as polysubstitution (di-acylation) and polymerization of the highly reactive resorcinol, leading to the formation of tarry byproducts and reducing the overall yield and purity of the desired product.[2]
Q2: What is the purpose of raising the temperature to room temperature after the initial addition?
A2: While a low temperature is necessary to control the initial exothermic reaction, it may not provide sufficient energy for the reaction to go to completion. After the initial controlled addition, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours) to ensure a high conversion of the starting materials to the final product.[1] This step provides the necessary activation energy for the less reactive species in the mixture to react.
Q3: Can the reaction be performed at a constant elevated temperature to speed it up?
A3: It is strongly discouraged. Attempting to run the entire reaction at an elevated temperature from the beginning would likely lead to an uncontrolled, vigorous reaction. This would result in a poor yield of the desired product and the formation of a significant amount of intractable tar due to polysubstitution and decomposition. The stepwise temperature profile is essential for a successful and selective synthesis.
Q4: How does temperature affect the workup and purification of the product?
A4: Temperature plays a crucial role in the workup and purification stages:
-
Quenching: The reaction is typically quenched by pouring the mixture into ice-cold water or a mixture of ice and concentrated hydrochloric acid.[1] The low temperature of the ice bath helps to dissipate the heat generated from the hydrolysis of the aluminum chloride complex. This prevents the degradation of the product due to localized heating.
-
Crystallization: The solubility of this compound and its impurities is temperature-dependent. During purification by recrystallization, controlling the cooling rate is essential for obtaining pure crystals. Slow cooling generally leads to the formation of larger, purer crystals, while rapid cooling can trap impurities within the crystal lattice.
Q5: Are there alternative synthesis methods where temperature control is also critical?
A5: Yes, the Houben-Hoesch reaction is an alternative method for synthesizing aryl ketones from electron-rich phenols and nitriles.[3] This reaction also requires careful temperature control. The initial formation of the reactive electrophilic species from the nitrile and a Lewis acid is often performed at low temperatures. The subsequent reaction with the phenol and the hydrolysis of the resulting imine intermediate are also temperature-sensitive steps that influence the overall yield and purity of the final product.[4]
Experimental Protocol: Friedel-Crafts Acylation of Resorcinol
This protocol is a representative procedure for the synthesis of this compound, emphasizing the critical temperature control points.
Materials:
-
Resorcinol
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid
-
Ice
-
Chloroform
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate-hexane mixture (for chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend anhydrous aluminum chloride (1.2-1.5 equivalents) in nitrobenzene. Cool the suspension to 0°C using an ice-salt bath.
-
Addition of Reactants (Critical Temperature Control):
-
In a separate flask, dissolve resorcinol (1 equivalent) in a minimal amount of nitrobenzene.
-
Add the resorcinol solution dropwise to the stirred aluminum chloride suspension, ensuring the temperature does not rise above 5°C.
-
Add chloroacetyl chloride (1-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5°C. The addition should be slow to control the exothermic reaction.
-
-
Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 10-15 minutes.[1] Then, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 16-24 hours.[1]
-
Workup (Quenching):
-
Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex and quench the reaction. The temperature should be kept low during this process.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 20% ethyl acetate in hexane) to obtain pure this compound.[1]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound, highlighting critical temperature-controlled steps.
References
Preventing polymerization of resorcinol during acylation
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of resorcinol. As a highly activated phenol, resorcinol presents unique challenges, most notably its tendency to polymerize under typical acylation conditions. This guide provides in-depth troubleshooting advice, validated protocols, and the fundamental chemical principles to help you achieve clean, high-yield C-acylation.
Frequently Asked Questions (FAQs)
Q1: Why does my resorcinol acylation reaction turn into a dark, tar-like polymer?
This is the most common issue when working with resorcinol and related electron-rich phenols. Polymerization occurs because the resorcinol ring is highly activated by its two hydroxyl groups, making it extremely susceptible to electrophilic attack. Under harsh conditions (e.g., high temperatures, strong Lewis acids), the reaction can cascade. Instead of a controlled, single acylation, resorcinol molecules can begin to attack each other or reactive intermediates, leading to the formation of long, insoluble polymer chains, often appearing as a dark tar. This process is mechanistically similar to the formation of phenolic resins.[1][2]
Q2: What is the difference between C-acylation and O-acylation, and why am I getting the wrong one?
Resorcinol is a bidentate nucleophile, meaning it can be attacked at two different sites: the aromatic ring (C-acylation) or the hydroxyl oxygen (O-acylation).
-
O-acylation yields a phenolic ester. This reaction is often faster and occurs under milder, kinetically controlled conditions. If you are isolating an ester, your reaction conditions are not sufficient to promote the desired C-acylation.
-
C-acylation yields a hydroxyaryl ketone (e.g., 2,4-dihydroxyacetophenone). This is the product of a Friedel-Crafts type reaction. It is the more thermodynamically stable product.
Often, O-acylation occurs first, and then the acyl group must be encouraged to migrate from the oxygen to the carbon ring. This intramolecular rearrangement is known as the Fries Rearrangement , which requires a Lewis acid catalyst to proceed.[3][4] If you are getting the O-acylated product, you may need to increase the temperature or use a suitable Lewis acid to facilitate this rearrangement.
Core Problem: Competing Reaction Pathways
The primary challenge in resorcinol acylation is managing the competing reaction pathways. Your goal is to favor the formation of the acylium ion and its subsequent attack on the resorcinol ring, while suppressing the pathways that lead to polymerization.
Caption: Competing pathways in resorcinol acylation.
Troubleshooting Guide: Preventing Polymerization
Use this section to diagnose and solve common problems during your experiment.
Q3: I suspect my reaction temperature is too high. What is the optimal range?
Expert Insight: Temperature control is the single most critical parameter. High temperatures dramatically accelerate polymerization. The optimal temperature depends on the specific reaction method.
-
For Nencki-type reactions (e.g., with ZnCl₂ and Acetic Acid): The reaction is often heated, but requires careful monitoring. A typical range is 120-160°C.[5] However, initiate the reaction at a lower temperature and increase it slowly once you are confident the reaction is proceeding cleanly.
-
For Fries Rearrangement: Temperature dictates the regioselectivity. Low temperatures (even room temperature or below) favor the para-substituted product, while high temperatures favor the ortho-product.[3][6][7] Running the reaction at a lower temperature to favor the para product can also inherently reduce polymerization risk.
-
For Solid Acid Catalysts: With a catalyst like Amberlyst-36, temperatures around 120°C have been shown to give high conversion and selectivity with minimal byproducts.[8]
Actionable Advice:
-
Start Cool: Begin the reaction at a lower temperature (e.g., 90-100°C) and observe.
-
Slow Ramp-Up: Gradually increase the temperature in 10°C increments, monitoring for any color change that might indicate polymerization.
-
Use a High-Boiling Solvent: A solvent can act as a heat sink, providing more stable and uniform temperature control compared to a neat reaction mixture.
Q4: Could my choice of catalyst be the problem?
Expert Insight: Yes. The strength of the Lewis acid catalyst directly correlates with the risk of polymerization.
-
Strong Lewis Acids (AlCl₃, FeCl₃): These are very effective for Friedel-Crafts acylation but are often too harsh for a highly activated substrate like resorcinol. They should be used with extreme caution, preferably at low temperatures.[9]
-
Milder Lewis Acids (ZnCl₂, BF₃): Zinc chloride is the classic catalyst for the Nencki and Houben-Hoesch reactions and is generally a safer choice for phenols.[10][11][12]
-
Brønsted Acids (Methanesulfonic Acid, PPA): These can be effective but must be used in the correct stoichiometry, as excess strong acid will certainly cause polymerization.
-
Solid Acid Catalysts (Amberlyst, Zeolites): These are often the best choice for preventing polymerization. They are reusable, non-polluting, and their solid nature can help moderate reactivity.[8][13]
Actionable Advice: If you are using AlCl₃ and observing polymerization, switch to a milder catalyst like ZnCl₂ or investigate using a solid acid resin like Amberlyst-36.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing polymerization issues.
Caption: A logical workflow for troubleshooting polymerization.
Validated Protocols to Minimize Polymerization
Protocol 1: Nencki Reaction using Zinc Chloride
This classic method uses a milder Lewis acid and a carboxylic acid as the acylating agent, reducing the risk compared to stronger reagents.[5][11]
Materials:
-
Resorcinol (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)
-
Glacial Acetic Acid (serving as both reagent and solvent)
-
5M Hydrochloric Acid (for workup)
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully melt anhydrous zinc chloride under an inert atmosphere (N₂) to remove any residual moisture. Allow it to cool slightly until it solidifies.
-
Rationale: Water deactivates the Lewis acid catalyst and can promote side reactions.
-
-
Reaction Setup: Add glacial acetic acid to the flask containing the anhydrous ZnCl₂. Heat the mixture to approximately 140°C with stirring until the ZnCl₂ dissolves completely.[5]
-
Substrate Addition: Separately, gently melt the resorcinol (m.p. 110°C) and add the molten resorcinol to the ZnCl₂/acetic acid solution.
-
Rationale: Adding molten resorcinol ensures it dissolves quickly and distributes evenly, avoiding localized high concentrations that can initiate polymerization.
-
-
Reaction: Increase the temperature to 150-160°C and maintain for 20-30 minutes.[5] The solution will likely turn a reddish color.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly add 5M HCl to break up the zinc complex. A solid product should precipitate.
-
Purification: Collect the solid product by suction filtration. Wash the precipitate with cold water. The crude product can be recrystallized from hot water to yield pure 2,4-dihydroxyacetophenone.[5]
Protocol 2: Green Acylation with a Solid Acid Catalyst
This method avoids strong, corrosive Lewis acids, simplifying the workup and significantly reducing waste and polymerization risk.[8][13]
Materials:
-
Resorcinol (1.0 eq)
-
Acetic Acid (10 eq)
-
Amberlyst-36 (or similar sulfonic acid resin)
-
Toluene or other suitable solvent
Procedure:
-
Reaction Setup: To a round-bottom flask, add resorcinol, acetic acid, and the Amberlyst-36 catalyst. A typical catalyst loading is ~10-15% by weight relative to the resorcinol.
-
Reaction: Heat the slurry mixture to 120°C with vigorous stirring for 4-6 hours.[8] Monitor the reaction progress by TLC or HPLC.
-
Rationale: Vigorous stirring is essential in a solid-liquid slurry reaction to ensure efficient contact between the reactants and the catalyst surface.[8]
-
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Simply filter off the solid Amberlyst-36 catalyst. The catalyst can be washed with a solvent, dried, and reused. The filtrate contains the product, which can be isolated by removing the excess acetic acid and solvent under reduced pressure, followed by recrystallization.
Comparative Overview of Acylation Methods
| Method | Catalyst | Acylating Agent | Typical Temp. | Polymerization Risk | Key Advantages |
| Friedel-Crafts | AlCl₃, FeCl₃ | Acetyl Chloride | 0 - 80°C | High | High reactivity, fast |
| Nencki Reaction | ZnCl₂ | Acetic Acid | 140 - 160°C | Moderate | Milder than Friedel-Crafts, good yields[11][12] |
| Houben-Hoesch | ZnCl₂ / HCl | Organic Nitrile | 25 - 60°C | Low | Uses nitriles, good for polyhydroxy phenols[10][14] |
| Fries Rearrangement | AlCl₃, BF₃ | (Aryl Ester) | 25 - 160°C | Moderate | Allows control of regioselectivity with temp.[3][6] |
| Solid Acid Catalyst | Amberlyst-36 | Acetic Acid | 90 - 120°C | Very Low | "Green" method, reusable catalyst, easy workup[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Analysis of Resorcinol-Acetone Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. future4200.com [future4200.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Nencki Reaction [drugfuture.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Hoesch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the synthesis, focusing on causality and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected, or the reaction has failed completely. What are the primary causes?
A: Low yields in the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride are a frequent challenge. The root causes are typically twofold and stem from the inherent reactivity of the phenolic substrate:
-
Catalyst Deactivation: The primary culprit is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) by the hydroxyl groups of resorcinol. As a Lewis base, the oxygen atom of the hydroxyl group coordinates with the Lewis acid. This interaction forms a complex that not only neutralizes the catalyst but also deactivates the aromatic ring towards the desired electrophilic substitution by imparting a positive charge on the oxygen, which withdraws electron density from the ring.
-
Competing O-Acylation: Resorcinol is a bidentate nucleophile, meaning it can react at two sites. Instead of the desired C-acylation on the aromatic ring to form the ketone, a competing O-acylation can occur on one of the phenolic oxygens. This side reaction forms a phenyl ester, consuming your starting materials and reducing the yield of the target this compound. O-acylation is often kinetically favored, meaning it can occur more rapidly under certain conditions.
Q2: I've identified a significant amount of a byproduct, which I suspect is the O-acylated phenyl ester. How can I favor the desired C-acylation?
A: This is a classic challenge in the acylation of phenols. The balance between C-acylation and O-acylation is highly dependent on the reaction conditions. Here’s how you can steer the reaction towards the desired product:
-
Increase Catalyst Stoichiometry: To counteract catalyst deactivation, a stoichiometric excess of the Lewis acid (typically 2.5 to 3 equivalents) is often necessary. A higher concentration of the catalyst favors the C-acylated product. With insufficient catalyst, O-acylation can become the dominant pathway.
-
Leverage the Fries Rearrangement: The O-acylated ester is not a dead end. This intermediate can be converted to the desired C-acylated product through a reaction known as the Fries Rearrangement . This rearrangement is also catalyzed by Lewis acids and can often be induced by adjusting the reaction temperature.
-
Low temperatures (typically below 25°C) tend to favor the formation of the para-isomer (the desired product in this case).
-
Higher temperatures (often above 60°C) can favor the formation of the ortho-isomer.
-
Therefore, if you suspect O-acylation has occurred, you may be able to drive the reaction to the desired C-acylated product by increasing the reaction temperature after the initial acylation phase. However, this must be done cautiously to avoid charring and other side reactions.
Q3: My purification by column chromatography is proving difficult, with multiple spots close together on the TLC plate. What are the likely impurities and how can I improve separation?
A: The crude product of a Friedel-Crafts acylation of resorcinol can contain several impurities that are structurally similar to the desired product, making separation challenging.
Common Impurities:
-
Unreacted Resorcinol: Can be removed by a basic wash during workup, but some may persist.
-
O-acylated Ester: As discussed, this is a common byproduct.
-
Di-acylated Product: Although the first acyl group is deactivating, the high reactivity of resorcinol can sometimes lead to the introduction of a second chloroacetyl group.
-
Isomers: While the primary product is 4-chloroacetylresorcinol, some 2-chloroacetylresorcinol (the ortho product) may also form.
Improving Purification:
-
Recrystallization: This can be a highly effective method for purifying the final product. A suitable solvent system must be determined empirically, but methanol or ethanol-water mixtures are good starting points. The general procedure is as follows:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Optimizing Column Chromatography:
-
Solvent System: A gradient elution may be more effective than an isocratic system. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection, reaction mechanisms, and safety.
Q1: What are the key considerations when selecting a catalyst for this synthesis?
A: The choice of catalyst is critical for the success of the Friedel-Crafts acylation of resorcinol. Here are the main factors to consider:
-
Lewis Acidity: A strong Lewis acid is required to generate the acylium ion from chloroacetyl chloride. Aluminum chloride (AlCl₃) is the most common and potent choice. Other options include ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), which are generally milder.
-
Stoichiometry: Due to the deactivation by the phenolic hydroxyl groups, a catalytic amount is insufficient. At least one equivalent of the Lewis acid is needed per hydroxyl group, plus an additional equivalent to catalyze the reaction. Therefore, 2.5-3 equivalents are standard.
-
"Greener" Alternatives: Traditional Lewis acids generate significant amounts of corrosive waste. For more environmentally benign processes, consider:
-
Brønsted Acids: Methanesulfonic acid has been shown to be an effective catalyst for the acetylation of resorcinol, potentially reducing the reliance on metal halides.
-
Solid Acid Catalysts: Materials like zeolites, acid-treated clays (e.g., montmorillonite K10), and sulfated zirconia are being explored as reusable, heterogeneous catalysts.[1] While potentially offering easier workup and recyclability, they may require higher temperatures and can be prone to deactivation.
-
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | High reactivity, well-established procedures. | Required in stoichiometric excess, moisture sensitive, corrosive waste streams. |
| Brønsted Acids | Methanesulfonic Acid | Can be more environmentally friendly, less metal waste. | May require higher temperatures, can be corrosive. |
| Solid Acids | Zeolites, Clays, Sulfated Zirconia | Reusable, easy to separate from the reaction mixture, reduced waste. | Can be less active than traditional Lewis acids, prone to deactivation, may require specific reaction conditions.[1] |
Q2: Can you explain the reaction mechanism and the role of the catalyst?
A: The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The catalyst plays a crucial role in generating the electrophile.
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (ClCH₂CO⁺). This acylium ion is the active electrophile.
-
Electrophilic Attack: The electron-rich resorcinol ring acts as a nucleophile and attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base (such as AlCl₄⁻, formed from the catalyst) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, this compound, complexed with the Lewis acid.
-
Workup: An aqueous workup with acid is required to hydrolyze the ketone-catalyst complex and liberate the final product.
Caption: Reaction mechanism for the Friedel-Crafts acylation of resorcinol.
Q3: What are the critical safety precautions I should take when performing this reaction?
A: Safety is paramount, especially given the hazardous nature of the reagents involved.
-
Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[2] It must be handled in a fume hood under anhydrous conditions. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves.
-
Chloroacetyl Chloride: A potent lachrymator (causes tearing) and is corrosive. It should be handled exclusively in a fume hood.
-
Solvents: Solvents like nitrobenzene are sometimes used but are toxic and should be handled with extreme care. Dichloromethane is a common alternative but is a suspected carcinogen.
-
-
Reaction Quenching and Waste Disposal:
-
The reaction is typically quenched by slowly and cautiously adding the reaction mixture to ice-cold water or dilute acid. This is a highly exothermic process that will release HCl gas, so it must be performed in a fume hood with adequate cooling.
-
The resulting acidic aqueous waste containing aluminum salts must be neutralized before disposal. Slowly add a base like sodium bicarbonate or sodium hydroxide solution while monitoring the pH.[3] Be aware that neutralization is also exothermic and can cause frothing.
-
Always follow your institution's specific guidelines for hazardous waste disposal.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Chloride
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 8.0 g, 60 mmol) and a suitable anhydrous solvent (e.g., 10 mL of nitrobenzene or dichloromethane). Stir to create a suspension.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. In the dropping funnel, prepare a solution of resorcinol (e.g., 2.37 g, 21.5 mmol) and chloroacetyl chloride (e.g., 2 mL) in the same solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture into a beaker containing crushed ice and concentrated HCl (e.g., 20 mL of ice and 10 mL of HCl). This step is highly exothermic and releases HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If a chlorinated solvent was used, separate the organic layer. If nitrobenzene was used, you may need to extract the aqueous layer with a suitable solvent like ethyl acetate or chloroform (e.g., 3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.[4]
IV. References
-
Reddy, K. S., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies.
-
Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride? Available at: --INVALID-LINK--
-
Ranu, B. C., et al. (2006). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
-
Chen, F., et al. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry.
-
Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: --INVALID-LINK--
-
Kadir Has University. (n.d.). General Chemical Procedures. Mühendislik ve Doğa Bilimleri Fakültesi.
-
Yadav, G. D., & Bokade, V. V. (2002). A green route for the acylation of resorcinol with acetic acid. Future4200.
-
University of Georgia Office of Research. (n.d.). Aluminumchloride-7446-70-0.docx.
-
Google Patents. (n.d.). CN112934919A - Method for treating waste anhydrous aluminum chloride.
-
Fun, H.-K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. PMC - NIH.
-
University of California, Santa Barbara. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure.
-
YouTube. (2015). Chem 354 - Crystallization Lab Days 1 and 2.
-
Carlson, R., et al. (1986). Lewis acids in organic synthesis. Approach to a selection strategy for screening experiments. SciSpace.
-
Benchchem. (n.d.). Synthesis routes of this compound. Available at: --INVALID-LINK--
-
Mohammadi Ziarani, G., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
-
Oishi, T., & Suna, K. (1996). Lewis Acids and Selectivity in Organic Synthesis. Semantic Scholar.
-
Santa Cruz Biotechnology. (n.d.). 2-chloro-1-(4-hydroxyphenyl)ethanone. Available at: --INVALID-LINK--
-
ChemBlink. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
References
Technical Support Center: Recrystallization of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS No. 25015-92-3) via recrystallization. This key intermediate's purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document moves beyond a simple protocol to offer troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Core Principles: Selecting a Recrystallization Solvent
This compound is a moderately polar molecule, characterized by two phenolic hydroxyl groups and a carbonyl group, which can participate in hydrogen bonding. Its solubility is good in polar protic solvents like methanol and dimethyl sulfoxide (DMSO)[1]. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
For this specific molecule, short-chain alcohols like methanol or ethanol are excellent starting points. They effectively dissolve the compound when hot, leveraging hydrogen bonding, but their polarity is such that solubility drops significantly upon cooling, allowing for crystal formation. Water is often a suitable anti-solvent to use in a mixed-solvent system with these alcohols to further decrease solubility and improve yield.
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Methanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer Flasks
-
Hot Plate/Stirrer
-
Buchner Funnel and Filter Flask
-
Filter Paper
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat source and allow it to cool slightly to prevent boiling over. Add a small amount of activated carbon (about 1-2% of the solute's weight)[2]. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel[2].
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[3]. Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. The final product should be an off-white solid[1].
Visualization of the Recrystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution above its melting point. This is often due to a high concentration of impurities depressing the melting point or the solution being too saturated upon cooling[4].
-
Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent (methanol in this case) to decrease the saturation level[3]. Let the solution cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Underlying Cause: The presence of significant impurities is a likely cause. If the problem persists, the crude material may need pre-purification, such as passing it through a short silica plug, before attempting recrystallization again[5].
Q2: After recrystallization, my product is still yellow/brown. How can I get a purer, off-white product?
A2: Colored impurities are common in phenolic compounds due to oxidation or side reactions during synthesis.
-
Solution: Use activated carbon (charcoal). After dissolving your crude product in the hot solvent, cool the solution slightly and add a small spatula tip of activated carbon. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize[2]. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q3: I'm not getting any crystals, even after cooling the flask in an ice bath.
A3: This is one of the most common problems and usually has a straightforward solution.
-
Cause 1: Too Much Solvent: You have likely used too much solvent, and the solution is not supersaturated enough for crystals to form[4].
-
Solution: Gently boil off a portion of the solvent to increase the concentration of your compound. Allow the solution to cool again.
-
-
Cause 2: Lack of Nucleation: Sometimes a supersaturated solution needs a "trigger" to start crystallizing[4].
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution (this is called a "seed crystal"). It will act as a template for other crystals to grow upon[2].
-
Q4: My final yield is very low. Where did my compound go?
A4: A low yield can result from several factors during the procedure.
-
Possibility 1: Too much solvent was used. As discussed in Q3, excess solvent will retain a significant amount of your product in the mother liquor[3].
-
Possibility 2: Premature crystallization. If the product crystallized during hot filtration, it was lost with the impurities. Ensure your filtration apparatus is hot.
-
Possibility 3: Incomplete crystallization. Ensure you have cooled the solution for a sufficient amount of time, including in an ice bath, to maximize precipitation.
-
Possibility 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for recrystallizing this compound?
A: Based on its chemical structure, polar protic solvents are ideal. Methanol is an excellent first choice[1]. A mixed solvent system of methanol/water or ethanol/water can also be highly effective. The alcohol acts as the primary solvent, and water is added as an anti-solvent to the hot, dissolved solution until it just becomes cloudy, then a drop of alcohol is added to clarify before cooling.
Q: What are the common impurities I am trying to remove?
A: Impurities typically stem from the synthesis method. Common synthesis routes include the chlorination of 2,4-dihydroxyacetophenone or the Friedel-Crafts acylation of resorcinol[1][6]. Therefore, impurities may include:
-
Unreacted starting materials (e.g., resorcinol, 2,4-dihydroxyacetophenone).
-
Byproducts from side reactions.
-
Colored degradation or oxidation products.
-
Residual inorganic salts or catalysts.
Q: What is the expected melting point of the purified product?
A: There is some variation in the literature. Reported melting points are in the range of 163-165 °C [1] while other sources indicate a range of 130-132 °C [7]. This discrepancy can arise from different polymorphic forms of the crystals or the presence of trace impurities. A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. It is advisable to compare your result with a known standard if available.
Q: Can I use a rotary evaporator to speed up cooling or remove solvent?
A: A rotary evaporator is excellent for recovering your crude compound if you've added too much solvent and need to start over[4]. However, it should not be used to induce crystallization. The rapid cooling and evaporation under vacuum will cause the compound to crash out of solution as a powder or amorphous solid, trapping impurities and defeating the purpose of recrystallization[3]. Slow, controlled cooling is essential for forming pure crystals.
Summary of Solvent Properties
| Solvent System | Primary Solvent Boiling Point (°C) | Anti-Solvent Boiling Point (°C) | Notes |
| Methanol | 64.7 | N/A | Excellent starting choice, good solubility when hot. |
| Ethanol | 78.4 | N/A | A good alternative to methanol. |
| Methanol / Water | 64.7 | 100 | Allows for fine-tuning of solubility to maximize yield. |
| Ethanol / Water | 78.4 | 100 | A very common and effective system for phenolic compounds. |
References
- 1. Buy this compound | 25015-92-3 [smolecule.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. 25015-92-3_2-氯-1-(2,4-二羟基苯基)乙烷-1-酮CAS号:25015-92-3_2-氯-1-(2,4-二羟基苯基)乙烷-1-酮【结构式 性质 英文】 - 化源网 [chemsrc.com]
Navigating the Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: A Technical Support Guide on Solvent Effects
For researchers and professionals in drug development, the synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is a critical step in the development of various pharmaceutical agents. The efficiency of this Friedel-Crafts acylation reaction is profoundly influenced by the choice of solvent, which can dictate the reaction rate, overall yield, and impurity profile. This technical support center provides a comprehensive guide to understanding and troubleshooting the impact of solvents in this crucial synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Q1: My reaction rate is extremely slow, or the reaction is not proceeding to completion. What is the likely cause and how can I accelerate it?
A1: A sluggish reaction is often a direct consequence of suboptimal solvent choice and its impact on the stability of the reaction intermediates. The Friedel-Crafts acylation proceeds through the formation of an acylium ion, and the solvent plays a pivotal role in stabilizing this electrophile.
-
Causality: Non-polar solvents, such as carbon disulfide (CS₂), may not sufficiently solvate the polar intermediates, leading to a higher activation energy barrier and a slower reaction rate. Conversely, highly polar solvents can sometimes complex too strongly with the Lewis acid catalyst (e.g., AlCl₃), reducing its catalytic activity.
-
Troubleshooting Protocol:
-
Solvent Selection: Consider switching to a moderately polar aprotic solvent. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are often effective choices as they can dissolve the reactants and the intermediate complexes without excessively coordinating with the Lewis acid. Nitrobenzene is a classic solvent for this reaction and is known to facilitate the process, as demonstrated by a documented procedure yielding 64% of the desired product.[1]
-
Temperature Optimization: A gentle increase in reaction temperature can significantly enhance the reaction rate. However, this must be done cautiously to avoid the formation of side products. Monitor the reaction closely by TLC or HPLC.
-
Catalyst Activity: Ensure your Lewis acid is anhydrous and freshly opened or purified. Moisture will deactivate the catalyst and stall the reaction.
-
Q2: I am observing a low yield of the desired this compound. What are the potential solvent-related factors?
A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product precipitation. The solvent's properties directly influence these outcomes.
-
Causality: In non-polar solvents, the product-Lewis acid complex can be insoluble and precipitate out of the reaction mixture.[2] This can prevent the reaction from going to completion. On the other hand, certain polar solvents might promote side reactions. For instance, in the presence of a Lewis acid, phenols can undergo O-acylation as a competing reaction to the desired C-acylation. The solvent can influence the ratio of these two products.
-
Troubleshooting Protocol:
-
Solvent Polarity and Solubility: Employ a solvent that ensures the solubility of all reactants and the intermediate acylium ion complex. Nitrobenzene is a good choice for this reason, as it is a polar solvent that can dissolve the aluminum chloride-acylaromatic complex.[2]
-
Minimizing Side Reactions: To favor C-acylation over O-acylation, a sufficient amount of Lewis acid is crucial. The choice of a non-coordinating solvent can also be beneficial. While highly polar, nitrobenzene's deactivating nature makes it a suitable solvent for electrophilic substitution reactions as it is less likely to react itself.
-
Reaction Quenching and Workup: Ensure the reaction is properly quenched with ice and acid to break up any product-catalyst complexes. The choice of extraction solvent during workup is also important for maximizing product recovery.
-
Q3: My final product is contaminated with significant impurities. How can the solvent choice be contributing to this?
A3: The formation of byproducts is a common challenge in Friedel-Crafts acylation. The solvent can influence the regioselectivity of the reaction and promote the formation of undesired isomers or other impurities.
-
Causality: The acylation of resorcinol (1,3-dihydroxybenzene) can potentially occur at different positions on the aromatic ring. The solvent can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer distributions. For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[2]
-
Troubleshooting Protocol:
-
Control of Regioselectivity: The use of a bulkier, non-polar solvent at lower temperatures can sometimes enhance the formation of a specific isomer due to steric hindrance. Conversely, a polar solvent at a higher temperature may allow for equilibration to the most thermodynamically stable isomer.
-
Purification Strategy: A robust purification method, such as column chromatography, is often necessary to remove impurities. The solvent system for chromatography should be carefully chosen based on the polarity of the desired product and the impurities. A documented purification for this compound utilizes a 20% ethyl acetate-hexane mixture on silica gel.[1]
-
Frequently Asked Questions (FAQs)
Q: Which solvent is generally recommended for the synthesis of this compound?
A: Based on available literature, nitrobenzene is a commonly used and effective solvent for this reaction, providing a good yield.[1] Other chlorinated solvents like dichloromethane or 1,2-dichloroethane are also viable options and are frequently used in Friedel-Crafts acylations.
Q: How does solvent polarity affect the reaction rate?
A: Generally, a more polar solvent will accelerate the reaction by stabilizing the charged acylium ion intermediate. However, the relationship is not always linear, as very polar coordinating solvents can deactivate the Lewis acid catalyst.
Q: Can I run the reaction neat (without solvent)?
A: While some Friedel-Crafts reactions can be performed under solvent-free conditions, it is not generally recommended for the acylation of highly activated substrates like resorcinol. A solvent helps to control the reaction temperature, ensure homogeneity, and can influence the selectivity of the reaction.
Data Summary: Solvent Effects on Acylation
| Solvent | Polarity | Boiling Point (°C) | Expected Effect on Reaction Rate | Potential Issues |
| Nitrobenzene | High | 211 | Generally fast | High boiling point can make removal difficult; toxicity. |
| Dichloromethane | Medium | 40 | Moderate | Lower boiling point may require reflux for sufficient rate. |
| 1,2-Dichloroethane | Medium | 83 | Moderate to Fast | Higher boiling point than dichloromethane, allowing for higher reaction temperatures. |
| Carbon Disulfide | Low | 46 | Slow | Poor solubility of intermediates; potential for product precipitation. |
Experimental Protocols and Visualizations
General Experimental Workflow
The synthesis of this compound via Friedel-Crafts acylation generally follows these steps:
Caption: A generalized workflow for the synthesis of this compound.
Reaction Mechanism
The underlying mechanism of the Friedel-Crafts acylation is an electrophilic aromatic substitution.
Caption: The mechanism of Friedel-Crafts acylation for the synthesis of the target compound.
References
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel and synthesized compounds is paramount. A minor misinterpretation of a functional group's position can lead to vastly different biological activities and chemical properties. This guide provides an in-depth, comparative analysis for confirming the structure of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting data, this guide delves into the causality behind experimental choices and interpretation, offering a robust framework for researchers and scientists.
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with chloroacetyl chloride.[1][2][3] This reaction, while effective, can theoretically lead to isomeric byproducts. Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for definitive structural validation.
The Synthetic Pathway: A Quick Overview
The core reaction involves the electrophilic aromatic substitution where the acylium ion, generated from chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), attacks the electron-rich resorcinol ring.[4][5] The high reactivity of resorcinol means that careful control of reaction conditions is necessary to favor the desired 2,4-disubstituted product.
Caption: Synthetic route to this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides a proton census, revealing the number of distinct proton environments and their neighboring protons. For phenols, the hydroxyl (-OH) proton signals can be broad and their chemical shifts variable, often appearing between 4-8 ppm.[8][9] A key technique to confirm these peaks is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the exchange of the -OH proton for deuterium, causing the peak to disappear from the spectrum.[8][10]
Interpreting the Spectrum of this compound:
-
Aromatic Region (6.0-8.0 ppm): The substitution pattern on the benzene ring is the most telling feature. We expect three aromatic protons with a specific splitting pattern. The proton ortho to the carbonyl group (C6-H) will be the most deshielded. The remaining two protons (C3-H and C5-H) will show characteristic ortho and meta coupling.
-
Aliphatic Region (4.0-5.0 ppm): A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group is expected. Its downfield shift is due to the electronegativity of both the adjacent chlorine atom and the carbonyl group.
-
Hydroxyl Protons (Variable, ~9-12 ppm): Two distinct, often broad, singlets for the two -OH groups are anticipated. The C2-OH proton may be shifted further downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.
Comparative Analysis with a Potential Isomer:
To illustrate the discerning power of ¹H NMR, let's compare the expected spectrum with that of a potential isomer, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
| Proton Assignment | Expected ¹H NMR Data for this compound | Expected ¹H NMR Data for 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone |
| -CH₂Cl | ~4.7-5.0 ppm (singlet, 2H)[11] | ~4.7-5.0 ppm (singlet, 2H)[11] |
| Aromatic H | ~7.6 ppm (doublet, 1H), ~6.4 ppm (doublet of doublets, 1H), ~6.3 ppm (doublet, 1H) | ~7.4 ppm (doublet, 1H)[11], ~7.3 ppm (doublet of doublets, 1H)[11], ~6.8 ppm (doublet, 1H)[11] |
| -OH | Two broad singlets, potentially >9.0 ppm | Two broad singlets, potentially >9.0 ppm |
The key difference lies in the aromatic region's splitting pattern, which directly reflects the proton-proton connectivities and thus the substitution pattern on the ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.[12][13]
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C=O (Carbonyl) | ~195-205 | Typical for aryl ketones. |
| -CH₂Cl | ~45-50 | Aliphatic carbon attached to an electronegative chlorine. |
| Aromatic C-OH | ~160-165 | Carbons directly attached to hydroxyl groups are significantly deshielded. |
| Aromatic C-H | ~100-135 | Standard range for aromatic carbons bearing protons. |
| Aromatic Quaternary C | ~110-115 | The carbon to which the acetyl group is attached (C1). |
The number of distinct signals and their chemical shifts in both the aromatic and aliphatic regions provide conclusive evidence for the carbon skeleton.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][14]
Key Vibrational Frequencies for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Phenolic) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 (sharp) | Stretching |
| C=O (Ketone) | 1630-1680 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Phenolic) | 1200-1300 | Stretching |
| C-Cl (Alkyl Halide) | 600-800 | Stretching |
The presence of a broad O-H stretch, a strong carbonyl (C=O) absorption, and a C-Cl stretch are all critical diagnostic peaks for confirming the target structure. The exact position of the C=O stretch can be indicative of hydrogen bonding, which is expected in this molecule.
Caption: A simplified workflow for FTIR analysis.
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[15][16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often yielding a prominent protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻.[17][18]
Expected Mass Spectrum Data:
-
Molecular Ion Peak: For C₈H₇ClO₃, the monoisotopic mass is approximately 186.01 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), we expect to see two molecular ion peaks: one for [C₈H₇³⁵ClO₃] and another, about one-third the intensity, two mass units higher for [C₈H₇³⁷ClO₃]. This isotopic pattern is a definitive signature for a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of the chloromethyl radical (•CH₂Cl) to form a stable acylium ion.
-
Alpha-cleavage on either side of the carbonyl group.
-
The combination of an accurate mass measurement and the characteristic chlorine isotopic pattern provides exceptionally strong evidence for the elemental composition of the molecule.[15]
Alternative and Advanced Confirmation Techniques
While the combination of NMR, FTIR, and MS is typically sufficient for structural elucidation, other techniques can provide further, unambiguous confirmation, especially in complex cases or for regulatory submissions.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between protons and carbons, leaving no ambiguity in the assignment of isomeric structures.[19][20][21] COSY reveals proton-proton couplings, while HMBC shows correlations between protons and carbons that are two or three bonds away.
-
X-ray Crystallography: This is the gold standard for structural determination, providing the precise three-dimensional arrangement of atoms in a crystalline solid.[22][23][24][25][26] It gives accurate bond lengths and angles, offering irrefutable proof of structure. However, it is contingent on the ability to grow a suitable single crystal of the compound.[23]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[27] Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ 0.00).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Lock and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.[12]
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[28]
-
-
D₂O Shake (Optional): After the initial ¹H NMR acquisition, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the ¹H spectrum to identify the -OH peaks.[10]
Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)
-
Instrument Setup: Perform a background scan on the clean, empty Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer.[14][29]
-
Sample Placement: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.[30][31]
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[30] Record the spectrum, typically over a range of 4000-400 cm⁻¹.[14]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: ESI-Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[32]
-
Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[32]
-
Data Acquisition: Infuse the diluted sample directly into the ESI source of the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
Analysis: Analyze the resulting spectrum for the molecular ion peaks (including the ³⁷Cl isotope peak) and characteristic fragment ions.[15]
Conclusion
The structural confirmation of this compound requires a synergistic and comparative analytical approach. ¹H and ¹³C NMR provide the fundamental skeletal structure and proton environment, FTIR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental formula. By comparing the acquired data against theoretical values and the expected spectra of potential isomers, researchers can achieve a high degree of confidence in their synthetic product. For absolute, unequivocal proof, particularly in the context of drug development, advanced techniques like 2D NMR or X-ray crystallography should be employed.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Khan Academy [khanacademy.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Chloro-3',4'-dihydroxyacetophenone(99-40-1) MS [m.chemicalbook.com]
- 12. books.rsc.org [books.rsc.org]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
- 19. ukm.my [ukm.my]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. mkuniversity.ac.in [mkuniversity.ac.in]
- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. azolifesciences.com [azolifesciences.com]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 26. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chem.uiowa.edu [chem.uiowa.edu]
- 29. jascoinc.com [jascoinc.com]
- 30. drawellanalytical.com [drawellanalytical.com]
- 31. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 32. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Reactivity of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone and 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone
In the landscape of pharmaceutical and fine chemical synthesis, the judicious selection of starting materials and intermediates is paramount to achieving desired outcomes in a timely and cost-effective manner. Among the versatile building blocks available to the modern chemist, α-haloketones stand out for their utility in constructing complex molecular architectures.[1] This guide provides an in-depth comparison of two structurally similar yet distinctively reactive α-haloketones: 2-chloro-1-(2,4-dihydroxyphenyl)ethanone and 2-bromo-1-(2,4-dihydroxyphenyl)ethanone. Our focus will be on elucidating the nuances of their reactivity, supported by fundamental chemical principles and experimental considerations, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Molecular Architecture and Intrinsic Properties
Both this compound (Cl-DPE) and 2-bromo-1-(2,4-dihydroxyphenyl)ethanone (Br-DPE) share a common 2,4-dihydroxyphenylacetophenone core. This scaffold is characterized by a resorcinol moiety, which imparts specific electronic and solubility properties, and a reactive α-halocarbonyl group that is the primary locus of their synthetic utility.[2][3]
| Property | This compound (Cl-DPE) | 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone (Br-DPE) |
| Molecular Formula | C₈H₇ClO₃ | C₈H₇BrO₃[4][5] |
| Molecular Weight | 186.59 g/mol [6] | 231.04 g/mol [4][5] |
| Appearance | Typically an off-white to beige powder | Solid, often described as a powder[5] |
| CAS Number | 15355-33-6 | 2491-39-6[4] |
The key distinction lies in the halogen substituent at the α-position: a chlorine atom in Cl-DPE and a bromine atom in Br-DPE. This seemingly minor difference has profound implications for their reactivity, primarily governed by the principles of nucleophilic substitution reactions.
The Decisive Factor: Leaving Group Ability
The majority of reactions involving these α-haloketones are nucleophilic substitutions, where a nucleophile displaces the halide ion. The rate and success of such reactions, particularly those following an Sₙ2 mechanism, are heavily influenced by the ability of the halogen to depart as a stable leaving group.[7]
The established order of leaving group ability for halogens is:
This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[7][8][9] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[9]
Consequently, 2-bromo-1-(2,4-dihydroxyphenyl)ethanone is inherently more reactive towards nucleophiles than its chloro-analogue. The C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion is a better leaving group.[10][11] This translates to faster reaction rates and often allows for milder reaction conditions when using Br-DPE.
Figure 1. Comparison of Reactivity and Leaving Group Ability
Experimental Ramifications and Protocol Design
The superior reactivity of Br-DPE often translates to tangible advantages in the laboratory:
-
Reaction Times: Syntheses employing Br-DPE typically proceed faster, leading to shorter reaction times and increased throughput.
-
Reaction Conditions: The enhanced reactivity of the bromide allows for the use of milder bases and lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Yields: In many instances, the more favorable kinetics of bromide displacement can lead to higher yields and fewer side products compared to reactions with Cl-DPE.
Illustrative Application: Synthesis of Flavonoid Precursors
A common application of these reagents is in the synthesis of chalcones and flavonoids, which are of significant interest in medicinal chemistry.[12][13] The reaction with a substituted benzaldehyde in the presence of a base is a key step.
Protocol: Comparative Synthesis of a Flavonoid Intermediate
This protocol outlines a comparative experiment to demonstrate the reactivity difference.
Objective: To compare the rate of formation of 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone using Cl-DPE and Br-DPE.
Materials:
-
This compound (Cl-DPE)
-
2-bromo-1-(2,4-dihydroxyphenyl)ethanone (Br-DPE)
-
4-Methoxybenzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
Set up two identical round-bottom flasks. In Flask A, place 1 mmol of Cl-DPE. In Flask B, place 1 mmol of Br-DPE.
-
To each flask, add 1.1 mmol of 4-methoxybenzaldehyde and 2.0 mmol of potassium carbonate.
-
Add 10 mL of acetone to each flask.
-
-
Reaction Execution:
-
Stir both reaction mixtures vigorously at room temperature.
-
Monitor the progress of each reaction every 15 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). Visualize spots under UV light.
-
-
Analysis:
-
Observe the rate of disappearance of the starting α-haloketone spot and the appearance of the product spot.
-
The reaction in Flask B (with Br-DPE) is expected to proceed to completion significantly faster than the reaction in Flask A.
-
Figure 2. Workflow for the Comparative Reactivity Experiment
Strategic Considerations for Selection
While Br-DPE offers clear advantages in reactivity, the choice between the two reagents is not always straightforward and depends on several factors:
-
Cost and Availability: this compound is often more commercially available and less expensive than its bromo-counterpart. For large-scale industrial processes, this cost difference can be a significant driver in process development.
-
Selectivity: In complex molecules with multiple reactive sites, the higher reactivity of Br-DPE might lead to undesired side reactions. The milder reactivity of Cl-DPE can sometimes be advantageous in achieving greater selectivity.
-
Downstream Chemistry: The nature of subsequent reaction steps may influence the choice. For instance, if a subsequent step is sensitive to bromide ions, using the chloro-analogue might be preferable.
Conclusion and Expert Recommendation
However, This compound remains a highly valuable and practical intermediate, especially in cost-sensitive, large-scale manufacturing processes where reaction conditions can be optimized to compensate for its lower reactivity. Its greater stability and potential for higher selectivity in certain contexts should not be overlooked.
Ultimately, the optimal choice requires a holistic evaluation of the specific synthetic challenge, considering factors of reactivity, selectivity, cost, and the overall strategic goals of the project. This guide serves as a foundational resource to aid in that critical decision-making process.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethanone, 2-bromo-1-(2,4-dihydroxyphenyl)- | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]
- 13. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis routes for 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
A Comparative Guide to the Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Introduction
This compound, also known as 4-(2-chloroacetyl)resorcinol, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its molecular architecture, featuring a reactive chloroacetyl group and an electron-rich dihydroxyphenyl (resorcinol) moiety, makes it a versatile building block for constructing a wide range of complex molecules and heterocyclic compounds.[1][2] The presence of the α-chloro ketone functionality allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups, while the phenolic hydroxyl groups provide sites for further modification and influence the molecule's biological activity.[2] This guide presents a comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into two strategic approaches: a two-step synthesis proceeding through a key intermediate, and a more direct one-step acylation.
-
Two-Step Synthesis: This route involves the initial acylation of resorcinol to form 2,4-dihydroxyacetophenone (resacetophenone), followed by the selective α-chlorination of the ketone.
-
One-Step Synthesis: This approach involves the direct Friedel-Crafts acylation of resorcinol with a chloroacetylating agent.
The choice between these routes depends on factors such as scale, available starting materials, desired purity, and tolerance for hazardous reagents.
Caption: High-level overview of the two primary synthetic routes.
Route 1: Two-Step Synthesis via 2,4-Dihydroxyacetophenone
This classical approach provides a robust and flexible pathway to the target molecule. The isolation of the intermediate, 2,4-dihydroxyacetophenone, allows for purification at a midway point and also makes this valuable intermediate available for other synthetic applications.
Step 1a: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)
The key transformation in this step is the acylation of the highly activated resorcinol ring. This is most commonly achieved via the Friedel-Crafts acylation or the related Hoeben-Hoesch reaction.
Scientific Rationale & Mechanism: Both reactions are examples of electrophilic aromatic substitution. In the Friedel-Crafts acylation, a Lewis acid (e.g., ZnCl₂, AlCl₃) activates an acylating agent like acetic acid or acetic anhydride to form a potent electrophile (an acylium ion or a complex thereof), which is then attacked by the electron-rich resorcinol ring.[3] The reaction shows high regioselectivity for the position para to one hydroxyl group and ortho to the other, a consequence of the powerful activating and directing effects of the hydroxyl groups. The Hoeben-Hoesch reaction employs a nitrile (e.g., acetonitrile) and an acid (HCl) to form an electrophilic nitrilium ion intermediate, which attacks the ring; subsequent hydrolysis of the resulting ketimine yields the desired aryl ketone.[1]
Caption: Simplified mechanism for Friedel-Crafts acylation of resorcinol.
Experimental Protocol (Nencki Reaction): This protocol is a well-established method for synthesizing resacetophenone using zinc chloride and acetic acid.[3][4]
-
Reagent Preparation: In a 1-L beaker, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (158 mL, 2.7 moles) of glacial acetic acid with heating.
-
Reaction Initiation: To the hot solution (~140°C), add 110 g (1 mole) of resorcinol with vigorous stirring.
-
Reaction Control: Heat the mixture on a sand bath until it just begins to boil (approx. 152°C). Immediately remove the heat source and allow the exothermic reaction to proceed, ensuring the temperature does not exceed 159°C to minimize side-product formation.[3]
-
Workup: After 20 minutes, quench the reaction by diluting the mixture with a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water.
-
Isolation: Cool the resulting dark red solution in an ice bath to 5°C. Collect the precipitate by filtration and wash thoroughly with 1 L of dilute (1:3) hydrochloric acid to remove zinc salts.[3]
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from hot dilute hydrochloric acid to yield tan-colored crystals.[3] A typical yield is 61-65%.[3]
Step 1b: α-Chlorination of 2,4-Dihydroxyacetophenone
The second step involves the selective chlorination of the methyl group adjacent to the carbonyl (the α-position).
Scientific Rationale & Mechanism: The α-hydrogens of a ketone are acidic and can be removed to form an enol or enolate intermediate. This intermediate is nucleophilic and will readily attack an electrophilic chlorine source.[1] Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[1][5] The challenge in this step is to achieve selective chlorination at the α-carbon without promoting chlorination of the highly activated aromatic ring. The use of aprotic solvents and controlled stoichiometry is crucial.
Experimental Protocol (Using Sulfuryl Chloride): Sulfuryl chloride is a powerful and effective reagent for the α-chlorination of ketones.[1][6]
-
Setup: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 2,4-dihydroxyacetophenone (10 mmol) in a suitable anhydrous solvent such as dichloromethane or diethyl ether (50 mL).
-
Reaction: Cool the solution in an ice bath. Add sulfuryl chloride (SO₂Cl₂) (10 mmol, 1.0 eq.) dropwise over 20-30 minutes. The reaction evolves HCl and SO₂, so it must be performed in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice water to quench excess SO₂Cl₂.
-
Extraction & Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route 2: Direct One-Step Friedel-Crafts Acylation
This route offers an expedited pathway by combining acylation and chlorination into a single synthetic operation.
Scientific Rationale & Mechanism: This reaction follows the classic Friedel-Crafts acylation mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to activate the chloroacetyl chloride, forming a highly reactive chloroacylium ion.[7] This potent electrophile is then attacked by resorcinol. The use of a deactivated solvent like nitrobenzene can be necessary to moderate the reaction, and low temperatures are employed initially to control the high reactivity.[7]
Experimental Protocol: The following procedure provides a direct synthesis with a reported yield of 64.0%.[7]
-
Setup: To a stirred suspension of 8.01 g (60.07 mmol) of anhydrous aluminum chloride in 10 mL of nitrobenzene in a flask cooled to 0°C, add 2 mL of chloroacetyl chloride.
-
Addition of Substrate: Add 2.37 g (21.52 mmol) of resorcinol to the cooled mixture.
-
Reaction: Stir the mixture at 0°C for 10 minutes and then allow it to warm to room temperature, stirring for an additional 16 hours.
-
Workup: Pour the reaction mixture into approximately 20 mL of ice and hydrolyze with 10 mL of concentrated HCl.
-
Extraction: Dilute with 20 mL of water and extract with 50 mL of chloroform.
-
Purification: Dry the organic layer over anhydrous MgSO₄, evaporate the solvent, and purify the residue by column chromatography (silica gel, 20% ethyl acetate-hexane) to yield the final product.[7]
Comparative Analysis
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Number of Steps | Two (Acylation + Chlorination) | One (Direct Acylation) |
| Overall Yield | Moderate to Good (typically 50-65% over two steps) | Good (Reported as 64%)[7] |
| Reagent Hazards | Step 1: Acetic acid (corrosive), ZnCl₂ (irritant). Step 2: SO₂Cl₂ (highly corrosive, toxic, releases HCl gas).[5] | Chloroacetyl chloride (lachrymator, corrosive), AlCl₃ (reacts violently with water), Nitrobenzene (toxic, environmental hazard).[7] |
| Process Complexity | More unit operations (two reactions, intermediate isolation). | Fewer unit operations, but requires stringent anhydrous conditions and careful temperature control. |
| Flexibility | High. The intermediate, 2,4-dihydroxyacetophenone, is a stable and useful compound for other syntheses.[8] | Low. The process is dedicated to the final product. |
| Purification | Intermediate can be purified by recrystallization.[3] Final product may require chromatography. | Requires column chromatography for purification from reaction mixture and byproducts.[7] |
| Industrial Scalability | Favorable due to use of less hazardous solvents and potential for purification by crystallization. | Challenging due to the use of nitrobenzene and the large stoichiometric requirement for AlCl₃, which generates significant waste. |
Conclusion and Recommendations
Both synthetic routes present viable methods for the preparation of this compound.
Route 2 (One-Step Synthesis) is advantageous for its directness and good reported yield, making it an attractive option for rapid, small-scale synthesis in a research setting where expediency is a priority. However, its reliance on highly hazardous materials like nitrobenzene and the generation of significant aluminum salt waste make it less suitable for large-scale or green chemistry applications.
Route 1 (Two-Step Synthesis) , while longer, offers greater process control, flexibility, and safety. The reagents for the initial acylation are generally less hazardous, and the key intermediate, resacetophenone, can be purified to a high degree by simple recrystallization, which simplifies the final purification step. For scale-up operations and applications where process safety and environmental impact are primary concerns, the two-step route is the superior and more robust choice. The use of newer, safer chlorinating agents like N-chlorosuccinimide (NCS) in the second step could further enhance the safety profile of this route.[5][9]
References
- 1. Buy this compound | 25015-92-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Halogenated Dihydroxyphenyl Ethanones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Halogenating Dihydroxyphenyl Ethanones
Dihydroxyphenyl ethanones, which are acetophenone derivatives with two hydroxyl groups on the phenyl ring, represent a class of phenolic compounds with significant therapeutic potential. Their inherent antioxidant and anti-inflammatory properties make them attractive scaffolds for drug discovery.[1] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic ring is a well-established medicinal chemistry strategy to modulate a molecule's physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.[2] This guide provides a comparative analysis of the biological activities of halogenated dihydroxyphenyl ethanones, drawing upon experimental data from related halogenated phenolic compounds to elucidate structure-activity relationships.
Comparative Analysis of Biological Activities
Antioxidant Activity: A Double-Edged Sword
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. Halogenation can influence this activity through electronic and steric effects.
Structure-Activity Relationship:
-
Electron-Withdrawing Effects: Halogens are electron-withdrawing groups. Their presence on the aromatic ring can increase the bond dissociation enthalpy of the O-H bond, potentially reducing the hydrogen atom donating ability and thus decreasing antioxidant activity.
-
Lipophilicity: Increased lipophilicity due to halogenation can enhance the compound's ability to partition into lipid membranes, potentially increasing its efficacy in preventing lipid peroxidation.[3]
-
Steric Hindrance: A bulky halogen atom near a hydroxyl group can sterically hinder its interaction with free radicals, thereby reducing antioxidant activity.
A theoretical study on fluorinated ferulic acid, a phenolic compound, suggested that fluorination could improve its pharmacological activity as an antioxidant.[4][5] Conversely, a study on brominated flavonoids demonstrated that these derivatives possess higher free radical scavenging activity and lipophilicity than their parent compounds.[3]
Experimental Data on Related Compounds:
| Compound Class | Halogen | Effect on Antioxidant Activity | Reference |
| Flavonoids | Bromine | Increased radical scavenging activity | [3] |
| Flavonoids | Chlorine | Substantially improved antioxidant activity | [3] |
| Ferulic Acid | Fluorine | Theoretically improved pharmacological activity | [4][5] |
Based on this, it is plausible that the introduction of chlorine or bromine to the dihydroxyphenyl ethanone scaffold could enhance its antioxidant properties, while the effect of fluorine and iodine would require further experimental validation.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB.
Structure-Activity Relationship:
-
Enzyme Inhibition: Halogenation can enhance the binding affinity of a compound to the active site of an enzyme. For instance, halogenated catechols have shown antimicrobial properties by potentially inhibiting bacterial fatty acid synthesis.[2]
-
Signaling Pathway Modulation: Halogenated compounds can influence intracellular signaling. Chlorinated flavonoids have been shown to be more efficient than their parent compounds in modulating the oxidative burst in neutrophils, a key event in inflammation.
Studies on catechol and ferulic acid derivatives have demonstrated their anti-inflammatory potential by reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key inflammatory mediators.[6]
Experimental Data on Related Compounds:
| Compound Class | Halogen | Effect on Anti-inflammatory Activity | Reference |
| Flavonoids | Chlorine | Substantially improved anti-inflammatory activity | [3] |
| Catechols | Chlorine, Bromine, Iodine | Demonstrated antimicrobial activity, suggesting potential for anti-inflammatory action by targeting infectious agents. | [2] |
The evidence suggests that chlorination, in particular, could be a promising strategy to enhance the anti-inflammatory properties of dihydroxyphenyl ethanones.
Enzyme Inhibitory Activity: Targeting Key Pathological Enzymes
Halogenated phenolic compounds have shown inhibitory activity against a range of enzymes implicated in various diseases.
Structure-Activity Relationship:
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant for treating hyperpigmentation. The dihydroxy-substituted phenyl ring is a common feature in many tyrosinase inhibitors. Halogenation could enhance the interaction with the enzyme's active site.
-
Protein Tyrosine Kinase (PTK) Inhibition: PTKs are involved in cell proliferation and are targets for cancer therapy. A study on halophenols revealed that several derivatives exhibited stronger PTK inhibitory activity than the reference compound, genistein.[7][8]
-
Other Enzymes: Phenolic compounds have been shown to inhibit various other enzymes, including α-amylase, trypsin, and lysozyme.[9] The introduction of halogens could modulate these activities.
Experimental Data on Related Compounds:
| Compound Class | Enzyme | Halogen Effect | Reference |
| Benzophenones and Diphenylmethanes | Protein Tyrosine Kinase (PTK) | Several halogenated derivatives showed stronger inhibition than the positive control. | [7][8] |
| Flavonoids | Xanthine Oxidase | Hydroxylation at specific positions is crucial for inhibitory activity. Halogenation could further modulate this. | [10] |
| Catechols | Bacterial Fatty Acid Synthesis | Chlorinated catechols are potential inhibitors. | [2] |
These findings suggest that halogenated dihydroxyphenyl ethanones could be potent inhibitors of various enzymes, with the specific halogen and its position on the ring being critical determinants of activity.
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of halogenated dihydroxyphenyl ethanones using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This protocol measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation serves as a negative control.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Enzyme Inhibitory Activity Assessment: Tyrosinase Inhibition Assay
This protocol determines the inhibitory effect of the compounds on mushroom tyrosinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (2 mM) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution (in buffer containing a small amount of DMSO if necessary), 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
-
Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (B / A)] x 100 Where A is the change in absorbance per minute of the control (without inhibitor) and B is the change in absorbance per minute of the sample. Kojic acid is commonly used as a positive control.
Visualizations
General Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of halogenated dihydroxyphenyl ethanones.
Structure-Activity Relationship of Halogenation
Caption: The influence of different halogens on the biological properties of the dihydroxyphenyl ethanone scaffold.
Conclusion and Future Directions
The halogenation of dihydroxyphenyl ethanones presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. Based on the analysis of related phenolic compounds, it is evident that the type and position of the halogen atom are critical determinants of antioxidant, anti-inflammatory, and enzyme inhibitory properties. While this guide provides a framework for understanding these structure-activity relationships, it is imperative that direct comparative studies on a series of halogenated dihydroxyphenyl ethanones be conducted to validate these hypotheses. Future research should focus on the systematic synthesis and biological evaluation of fluoro-, chloro-, bromo-, and iodo-substituted dihydroxyphenyl ethanones to build a comprehensive dataset. This will enable a more precise understanding of the effects of halogenation and facilitate the rational design of potent and selective drug candidates.
References
- 1. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]
- 2. Antimicrobial Property of Halogenated Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectral Differentiation of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone and Its Isomers
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of target molecules. This guide provides an in-depth comparative analysis of the spectral data of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone and its key structural isomers. By examining the subtle yet significant differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we can establish a robust framework for their differentiation.
The isomers under consideration are all derivatives of dihydroxyacetophenone, differing in the substitution pattern of the two hydroxyl groups on the phenyl ring. The introduction of the chloroacetyl group further diversifies the spectral characteristics, making a detailed comparison essential for accurate structural elucidation.
The Importance of Isomer Differentiation
Isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. In the context of drug development, an incorrect isomeric form of a molecule can lead to reduced efficacy or even adverse toxicological effects. Therefore, the ability to confidently distinguish between isomers is not merely an academic exercise but a fundamental requirement for regulatory approval and successful therapeutic application. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and differentiate between these closely related compounds.
Experimental Protocols
The acquisition of high-quality spectral data is paramount for accurate analysis. The following protocols outline the standard methodologies for obtaining NMR, IR, and MS spectra for chloro-dihydroxyacetophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A relaxation delay of at least 2 seconds is recommended to ensure accurate integration of signals, although for routine identification, this is less critical.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
A Comparative Guide to the Purity Assessment of Commercially Available 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents, is no exception. Even trace impurities can lead to the formation of undesired side products, potentially altering the pharmacological profile of the final active pharmaceutical ingredient (API) or introducing toxicological risks. This guide provides a comprehensive framework for the purity assessment of commercially available this compound, offering a comparative analysis of orthogonal analytical techniques and presenting a systematic approach to quality control for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile: A Legacy of Synthesis
The most common industrial synthesis of this compound involves the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride.[1][2] This synthetic route, while efficient, can introduce a predictable spectrum of impurities that must be diligently monitored.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual resorcinol and chloroacetic acid (from the hydrolysis of chloroacetyl chloride).
-
Isomeric Products: Acylation at other positions on the resorcinol ring, leading to the formation of isomers.
-
Di-acylated Byproducts: Products of a second acylation reaction on the resorcinol ring.[3]
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Catalyst Residues: Traces of the Lewis acid catalyst.
A thorough understanding of these potential impurities is fundamental to developing robust analytical methods capable of their separation and quantification.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-pronged analytical strategy is essential for a comprehensive evaluation of purity. No single technique can provide a complete picture; therefore, the synergistic use of chromatographic and spectroscopic methods is paramount. This guide will focus on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice for routine purity analysis and quantification.[3][4]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Standard Preparation: Prepare a reference standard solution of this compound of known purity in the mobile phase at the same concentration as the sample.
Causality Behind Experimental Choices:
-
The C18 column is selected for its hydrophobicity, which allows for good retention and separation of the moderately polar analyte from potential impurities.
-
The acetonitrile/water mobile phase provides a suitable polarity for elution, while the addition of phosphoric acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and improved reproducibility.
-
Detection at 280 nm is chosen as it corresponds to a high absorbance wavelength for the phenolic chromophore, ensuring good sensitivity.
Caption: Workflow for the HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
While HPLC is ideal for the primary purity assessment, GC-MS is invaluable for the identification of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.[5] It also provides structural confirmation of the main component and its impurities through mass spectral fragmentation patterns.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
Causality Behind Experimental Choices:
-
The DB-5ms column is a versatile, low-bleed column suitable for a wide range of analytes.
-
The temperature program is designed to provide good separation of potential volatile impurities from the main analyte.
-
Electron ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.
Caption: Workflow for the GC-MS analysis of volatile impurities.
Spectroscopic Characterization: The Gold Standard for Structural Elucidation
NMR and IR spectroscopy are indispensable for confirming the chemical identity of the main component and for characterizing any significant unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl and chlorine, and the hydroxyl protons.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include a broad O-H stretch for the phenolic hydroxyl groups, a strong C=O stretch for the ketone, and C-Cl stretching vibrations.[6]
Comparative Purity Analysis: A Hypothetical Case Study
To illustrate the practical application of these analytical techniques, let's consider a hypothetical comparison of three commercial batches of this compound.
| Supplier | Stated Purity | HPLC Purity (%) | Major Impurity (by HPLC) | Residual Solvent (by GC-MS) |
| Supplier A | >98% | 98.5 | Unreacted Resorcinol (0.8%) | Dichloromethane (150 ppm) |
| Supplier B | >97% | 97.2 | Isomeric Product (1.5%) | Not Detected (<50 ppm) |
| Supplier C | >99% (HPLC) | 99.3 | Unknown Impurity (0.4%) | Ethyl Acetate (300 ppm) |
Analysis of Results:
-
Supplier A provides a product with good purity, with the main impurity being a readily identifiable starting material. The level of residual solvent is within acceptable limits for many applications.
-
Supplier B meets its stated purity, but the presence of a significant isomeric impurity may be a concern for applications where isomeric purity is critical.
-
Supplier C offers the highest purity product, but the presence of an unknown impurity warrants further investigation by techniques like LC-MS or preparative HPLC followed by NMR for structural elucidation. The higher level of residual ethyl acetate may also be a consideration.
This hypothetical data underscores the importance of in-house verification of supplier specifications using a combination of analytical methods.
Conclusion: A Framework for Assured Quality
The purity of this compound is a critical determinant of its suitability for downstream applications in drug discovery and development. A robust quality control strategy, incorporating orthogonal analytical techniques such as HPLC, GC-MS, and spectroscopic methods, is essential for a comprehensive purity assessment. By understanding the potential impurity profile based on the synthetic route and by implementing rigorous analytical protocols, researchers can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their scientific endeavors.
References
A Researcher's Guide to Cross-Referencing CAS 25015-92-3: A Comparative Analysis of Chloroacetophenone Derivatives
In the landscape of drug discovery and organic synthesis, the unambiguous identification of chemical entities is paramount. The Chemical Abstracts Service (CAS) registry number system serves as a universal standard, yet the data associated with a single CAS number can exhibit variability across different databases. This guide provides a comprehensive, in-depth analysis of CAS 25015-92-3, identified as 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, and offers a comparative cross-referencing workflow with its structural isomer, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, and its precursor, 2,4-Dihydroxyacetophenone.
This guide is structured to provide not just a list of data points, but a causal understanding of why certain experimental choices are made and how to critically evaluate the information presented in various chemical databases. By following the self-validating protocols and comparative data herein, researchers, scientists, and drug development professionals can enhance the integrity and efficiency of their work.
The Critical Role of Cross-Referencing in Chemical Research
This guide will demonstrate a systematic approach to collating and comparing data from various sources to build a robust and reliable profile of a chemical compound.
Comparative Analysis of CAS 25015-92-3 and Related Compounds
To illustrate the importance and process of cross-referencing, we will compare this compound (the target compound) with two closely related molecules: its positional isomer and its immediate synthetic precursor.
-
Target Compound: this compound (CAS: 25015-92-3)
-
Alternative 1 (Positional Isomer): 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (CAS: 99-40-1)
-
Alternative 2 (Precursor): 2,4-Dihydroxyacetophenone (CAS: 89-84-9)
The choice of these alternatives is deliberate. The positional isomer highlights the subtle yet critical differences in physical and chemical properties that arise from the placement of functional groups. The precursor provides a baseline for understanding the synthetic transformation and the changes in spectral and physical characteristics that result from the chlorination of the acetyl group.
Database Identifier Comparison
A crucial first step in cross-referencing is to collate the various identifiers for a compound across major databases. This helps to confirm the identity of the substance and provides multiple avenues for further data retrieval.
| Identifier | This compound | 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | 2,4-Dihydroxyacetophenone |
| CAS Number | 25015-92-3 | 99-40-1 | 89-84-9 |
| PubChem CID | Not explicitly found | 66834[1] | 6990[2] |
| ChemSpider ID | Not explicitly found | 60205 | 6725 |
| Molecular Formula | C₈H₇ClO₃[3][4] | C₈H₇ClO₃[1] | C₈H₈O₃[2] |
| Molecular Weight | 186.59 g/mol [3][4] | 186.59 g/mol [1] | 152.15 g/mol [2] |
| IUPAC Name | This compound[3] | 2-chloro-1-(3,4-dihydroxyphenyl)ethanone[1] | 1-(2,4-dihydroxyphenyl)ethanone[2] |
| Synonyms | 2-Chloro-2',4'-dihydroxyacetophenone; 4-(2-chloroacetyl)resorcinol; 2,4-Dihydroxyphenacyl chloride | 4-(Chloroacetyl)catechol; α-Chloro-3,4-dihydroxyacetophenone | Resacetophenone; 4-Acetylresorcinol |
Physical and Chemical Properties Comparison
Discrepancies in physical properties are common in chemical databases. This section highlights the reported values and addresses a notable inconsistency for the target compound.
| Property | This compound | 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | 2,4-Dihydroxyacetophenone |
| Melting Point | 130-132 °C[3] (Note: Some sources also report 163-165 °C, a discrepancy that underscores the need for experimental verification) | ~173-176 °C | 142-144 °C |
| Boiling Point | 366.4 °C (Predicted) | Not available | Not available |
| Appearance | Off-white solid[3] | Off-white to gray, beige, or yellow powder | Tan-colored solid |
| Solubility | Soluble in DMSO and methanol[3] | Not available | Soluble in hot water, alcohol, ether |
The conflicting melting point for CAS 25015-92-3 is a critical finding. The lower range of 130-132 °C is cited in the context of experimental measurements, while the higher range of 163-165 °C appears in a general description from the same source.[3] This highlights the importance of consulting primary literature or generating in-house analytical data for critical applications.
Experimental Protocols for Synthesis and Verification
To ensure the trustworthiness of the data, this guide provides detailed, step-by-step methodologies for the synthesis of the target compound and its precursor. These protocols are designed to be self-validating, with clear endpoints and purification steps.
Synthesis of 2,4-Dihydroxyacetophenone (Precursor)
This procedure is adapted from a well-established method utilizing the reaction of resorcinol with acetic acid in the presence of zinc chloride.
Experimental Protocol:
-
In a 1-liter beaker, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (158 ml, 2.7 moles) of glacial acetic acid with heating.
-
To the hot solution (approximately 140 °C), add 110 g (1 mole) of resorcinol with constant stirring.
-
Heat the mixture on a sand bath until it just begins to boil (around 152 °C).
-
Remove the heat source and allow the reaction to proceed, ensuring the temperature does not exceed 159 °C.
-
After 20 minutes, dilute the solution with a mixture of 250 ml of concentrated hydrochloric acid and 250 ml of water.
-
Cool the dark red solution in an ice bath to 5 °C to induce precipitation.
-
Collect the precipitate by filtration and wash with 1 liter of 0.5 N hydrochloric acid to remove zinc salts.
-
Recrystallize the crude product from boiling water containing a small amount of decolorizing carbon.
-
Filter the hot solution and cool the filtrate to obtain tan-colored crystals of 2,4-dihydroxyacetophenone.
-
Dry the crystals. The expected yield is 93-99 g (61-65%) with a melting point of 142-144 °C.
Synthesis of this compound (Target Compound)
This protocol describes the chlorination of 2,4-dihydroxyacetophenone.
Experimental Protocol:
-
Prepare chloroacetyl chloride by stirring a mixture of 4.91 g (51.84 mmol) of chloroacetic acid, 4 mL (54.84 mmol) of thionyl chloride, and one drop of DMF at 90 °C for 3 hours.
-
Cool the resulting solution and evaporate excess thionyl chloride, hydrogen chloride, and sulfur dioxide to yield crude chloroacetyl chloride.[3]
-
In a separate flask, prepare a stirred suspension of 8.01 g (60.07 mmol) of anhydrous aluminum chloride in 10 mL of nitrobenzene.
-
To this suspension at 0 °C, add 2 mL of the prepared chloroacetyl chloride and 2.37 g (21.52 mmol) of resorcinol (as a surrogate for 2,4-dihydroxyacetophenone in this adapted protocol from a related synthesis).[3]
-
Stir the mixture at 0 °C for 10 minutes and then at room temperature for 16 hours.
-
Pour the reaction mixture into approximately 20 mL of ice and hydrolyze with 10 mL of concentrated HCl.
-
Dilute with 20 mL of water and extract with 50 mL of chloroform.
-
Dry the organic layer over MgSO₄, evaporate the solvent, and purify the residue by column chromatography (silica gel, 20% ethyl acetate-hexane) to yield 4-(2-chloroacetyl)resorcinol, a synonym for the target compound.[3]
Visualization of the Cross-Referencing Workflow
A clear workflow is essential for a systematic cross-referencing process. The following diagram, generated using Graphviz, illustrates the logical steps involved.
Caption: Workflow for the systematic cross-referencing and validation of chemical data.
Spectroscopic Data Comparison (Illustrative)
2,4-Dihydroxyacetophenone (Precursor):
-
¹H NMR: A ¹H NMR spectrum is available, showing characteristic peaks for the aromatic protons and the methyl protons of the acetyl group.[5]
-
IR: The IR spectrum displays characteristic absorptions for the hydroxyl groups (broad O-H stretch) and the carbonyl group (C=O stretch).[2][6]
-
Mass Spectrum: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[2]
This compound (Target Compound):
-
¹H NMR: A published ¹H NMR spectrum from a patent application (WO2021255011A1) shows a singlet for the methylene protons (CH₂Cl) around 5.00 ppm, and distinct signals for the aromatic protons. The disappearance of the methyl singlet from the precursor and the appearance of the methylene singlet is a key diagnostic feature.
-
IR (Predicted): The IR spectrum is expected to retain the broad O-H stretch and the C=O stretch, with the potential for shifts in wavenumber due to the electronic effect of the chlorine atom.
-
Mass Spectrum (Predicted): The mass spectrum would be expected to show a molecular ion peak cluster with the characteristic M and M+2 isotopic pattern for a monochlorinated compound.
The following diagram illustrates the key transformation and the expected change in a key functional group.
Caption: Synthetic transformation from precursor to target compound.
Conclusion and Best Practices
The cross-referencing of CAS 25015-92-3 and its comparison with related compounds has demonstrated the critical importance of a multi-faceted approach to chemical data validation. The discrepancy in the reported melting point for the target compound serves as a salient reminder that no single database should be considered infallible.
Key takeaways for researchers include:
-
Always cross-reference: Utilize multiple databases to collate identifiers and physical properties.
-
Be critical of data: Be aware that discrepancies can and do exist. Look for multiple sources that corroborate a data point.
-
Consult primary literature: Whenever possible, trace data back to the original publication for experimental details.
-
Generate in-house data: For critical applications, especially in drug development and regulated industries, in-house analytical verification is the gold standard.
-
Document everything: Maintain detailed records of the sources of your data and the rationale for selecting specific values.
By adopting these principles, the scientific community can build upon a more reliable and robust foundation of chemical knowledge, accelerating the pace of discovery and innovation.
References
- 1. 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 25015-92-3 [smolecule.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. 2-Chloro-1-(2-chloro-4-hydroxy-phenyl)ethanone | C8H6Cl2O2 | CID 82267711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0010351) [np-mrd.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a valuable precursor for various pharmaceuticals and bioactive molecules, is synthesized primarily through the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride. The choice of catalyst in this electrophilic aromatic substitution is a critical determinant of reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of various catalytic systems for this synthesis, supported by available experimental data and mechanistic insights, to empower informed decision-making in your research and development endeavors.
The Underlying Chemistry: Friedel-Crafts Acylation of Resorcinol
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. In this reaction, an acyl group (in this case, the chloroacetyl group from chloroacetyl chloride) is introduced onto an aromatic ring (resorcinol). The reaction is typically promoted by a Lewis acid or Brønsted acid catalyst. The catalyst's role is to activate the acylating agent, making it a more potent electrophile that can then attack the electron-rich resorcinol ring.
Resorcinol is a highly activated aromatic compound due to the presence of two hydroxyl groups, which are strong ortho-, para-directing activators. This high reactivity can sometimes lead to challenges in controlling the selectivity of the acylation reaction.
Visualizing the Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation of resorcinol with chloroacetyl chloride.
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
A Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction conditions, and work-up procedures. Here, we compare the efficacy of common Lewis acids and the potential of heterogeneous catalysts for the synthesis of this compound.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | Nitrobenzene | 0 to RT | 16 | 64.0[1] | High reactivity, well-established | Stoichiometric amounts required, corrosive, difficult work-up, generation of acidic waste |
| Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Various | Ambient to elevated | Varies | Moderate to Good (general) | Milder Lewis acid, lower cost, can be used in greener solvent systems[2] | Often requires higher temperatures or longer reaction times compared to AlCl₃ |
| Iron(III) Chloride (FeCl₃) | Catalytic to Stoichiometric | Various | Varies | Varies | Moderate to Good (general)[3][4] | Inexpensive, readily available | Can be less active than AlCl₃, potential for side reactions |
| Heterogeneous Catalysts | Catalytic | Various/Solvent-free | Elevated | Varies | Varies | Recyclable, easy separation, environmentally benign[5] | Can be less active, may require higher temperatures, potential for leaching |
In-Depth Catalyst Discussion
1. Aluminum Chloride (AlCl₃): The Workhorse with Drawbacks
Aluminum chloride is the most traditionally used and potent Lewis acid for Friedel-Crafts acylation. Its high reactivity allows for the reaction to proceed at relatively low temperatures. However, the major drawback is the need for stoichiometric amounts, as AlCl₃ forms a strong complex with the product, necessitating a hydrolytic work-up that consumes the catalyst and generates significant acidic waste.[1]
2. Zinc Chloride (ZnCl₂): A Milder and Greener Alternative
Zinc chloride is a milder Lewis acid compared to AlCl₃. While this may translate to longer reaction times or the need for higher temperatures, it also offers advantages in terms of selectivity and reduced side reactions. There is a growing interest in using ZnCl₂ in more environmentally friendly solvent systems, such as deep eutectic solvents, which can also act as the catalyst, offering high yields and catalyst recyclability.[2] For the acylation of phenols, neat ZnCl₂ has been reported to give good yields.
3. Iron(III) Chloride (FeCl₃): The Economical Choice
Iron(III) chloride is an inexpensive and readily available Lewis acid. Its catalytic activity is generally lower than that of AlCl₃. An interesting aspect of using FeCl₃ is the influence of its hydration state. Anhydrous FeCl₃ tends to favor O-acylation of phenols, while the hydrated form can enhance the desired C-acylation.[3] This provides a potential handle for optimizing the synthesis of this compound.
4. Heterogeneous Catalysts: The Sustainable Frontier
The use of solid acid catalysts, such as zeolites and ion-exchange resins like Amberlyst, represents a significant advancement towards greener and more sustainable chemical processes.[5] These catalysts offer the major advantages of easy separation from the reaction mixture and the potential for regeneration and reuse. For the acylation of resorcinol, Amberlyst-36 has been identified as a particularly effective and reusable catalyst.[2] While potentially requiring more forcing conditions (higher temperatures), the environmental and economic benefits of heterogeneous catalysis are substantial.
Recommended Experimental Protocol: AlCl₃-Catalyzed Synthesis
This protocol is based on a well-documented procedure and provides a reliable method for the synthesis of this compound.[1]
Materials:
-
Resorcinol
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (eluents)
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, add anhydrous aluminum chloride (8.01 g, 60.07 mmol) to nitrobenzene (10 mL) and cool the suspension to 0°C in an ice bath.
-
Addition of Reagents: To the stirred suspension, add chloroacetyl chloride (2 mL) followed by the portion-wise addition of resorcinol (2.37 g, 21.52 mmol) while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 10 minutes and then allow it to warm to room temperature. Continue stirring for 16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 20 mL) and concentrated hydrochloric acid (10 mL).
-
Extraction: Dilute the mixture with water (20 mL) and extract the product with chloroform (50 mL). Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound (yield: 2.57 g, 64.0%).[1]
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts acylation of resorcinol offers several catalytic pathways, each with its own set of advantages and disadvantages. While the traditional AlCl₃-catalyzed method is robust and well-documented, its environmental impact and the stoichiometric requirement of the catalyst are significant drawbacks. Milder Lewis acids like ZnCl₂ and FeCl₃ present more economical and potentially more selective alternatives.
The future of this synthesis, particularly on an industrial scale, likely lies in the development and optimization of heterogeneous catalytic systems. Catalysts like Amberlyst resins and zeolites offer the promise of simplified product purification, catalyst recycling, and a significantly reduced environmental footprint. Further research dedicated to a direct comparative analysis of these heterogeneous catalysts for this specific transformation would be highly valuable to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. A green route for the acylation of resorcinol with acetic acid | Semantic Scholar [semanticscholar.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Introduction: 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is a halogenated phenolic compound utilized in specialized research and as a chemical intermediate.[1] Its molecular structure, containing both a chlorinated acyl group and a dihydroxyphenyl moiety, necessitates a rigorous and informed approach to its disposal. Improper handling of this substance not only poses immediate health risks to laboratory personnel but also carries the potential for long-term environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.
Section 1: Hazard Identification and Core Risk Assessment
The foundation of any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. The disposal plan is directly derived from this risk assessment. This compound is classified as a hazardous substance, and its handling requires stringent controls.
The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[2][3] The causality for these hazards lies in its reactivity: the electrophilic nature of the alpha-chloro ketone group combined with the biological activity of the resorcinol (1,3-dihydroxybenzene) backbone.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4] |
Regulatory Context: As a chlorinated phenolic compound, this chemical falls under the umbrella of halogenated organic waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste generators are legally required to determine if their waste is hazardous.[2] Given its classifications, this compound waste must be managed as hazardous waste. Specifically, it aligns with the characteristics of F-listed wastes (hazardous wastes from non-specific sources), such as spent halogenated solvents (e.g., F001, F002).[5][6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the appropriate protective measures must be in place. These are non-negotiable safety requirements.
Engineering Controls: All handling and preparation of this compound for disposal must occur within a certified chemical fume hood.[7] This is critical to mitigate the risk of inhaling irritating dust particles.[2][3] The laboratory must also be equipped with an accessible and operational eyewash station and safety shower.[7][8]
Personal Protective Equipment (PPE): The following PPE is mandatory. The selection is based on providing a complete barrier against the identified routes of exposure (skin, eyes, respiratory).
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[2][8] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes causing serious eye irritation.[2][8] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | Not typically required if handled within a fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH/MSHA-approved respirator is necessary.[4][9] | Prevents respiratory tract irritation from dust inhalation.[2] |
Section 3: Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper management of this compound waste from point of generation to final disposal.
Caption: Disposal workflow for this compound.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. Adherence to this sequence is critical for safety and compliance.
Step 4.1: Waste Segregation
The principle of waste stream segregation is paramount. Halogenated waste is significantly more expensive and complex to dispose of than non-halogenated waste.[10]
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."
-
Causality: Mixing halogenated compounds with other waste streams (e.g., non-halogenated solvents, aqueous waste) cross-contaminates the entire volume, increasing disposal costs and regulatory complexity.[10][11] Never mix this waste with strong oxidizing agents, bases, or acids to prevent hazardous reactions.[2][8]
Step 4.2: Containerization and Labeling
Proper containerization prevents leaks and ensures clear communication of hazards.
-
Action 1: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[12][13] Ensure the container is clean and dry.
-
Action 2: Affix your institution's "HAZARDOUS WASTE" label to the container before adding any waste.[10][11]
-
Action 3: Using chemical names (no formulas or abbreviations), list "this compound" and any solvents or other chemicals present, along with their estimated percentage concentrations.[12] Keep a running log.
-
Action 4: Keep the waste container tightly closed at all times, except when actively adding waste.[10][12]
Step 4.3: Accumulating Different Waste Forms
-
Solid Waste: For pure, unadulterated this compound powder or contaminated consumables (e.g., weigh paper, gloves, paper towels), carefully place them into a designated solid halogenated waste container. Avoid generating dust.[7][8]
-
Liquid Waste (Solutions): If the compound is in a solvent, pour the solution carefully into the designated liquid halogenated waste container inside a fume hood.
-
Contaminated Glassware: Rinse any contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable solvent (like acetone or ethanol). This first rinsate is considered hazardous and MUST be collected in the halogenated liquid waste container. Subsequent rinses can be managed according to standard laboratory procedures.
Step 4.4: Storage and Final Disposal
-
Action 1: Store the sealed and labeled hazardous waste container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[10] This area should be near the point of generation and away from incompatible materials.[12]
-
Action 2: Once the container is full, or if work on the project is complete, arrange for disposal. Contact your institution's Environmental Health & Safety (EHS) or Radiological and Environmental Management (REM) department to schedule a waste pickup.[4][12] Provide them with the completed hazardous waste tag information.
-
Final Directive: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[2][8] This is a direct violation of environmental regulations and poses a significant hazard.
Section 5: Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]
-
Small Spill (Solid): If a small amount of solid material is spilled, gently sweep or vacuum it up, avoiding dust creation.[7][8] Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[14] Do not add water, as this may increase the spread of contamination.
References
- 1. This compound - CAS - 25015-92-3 | Axios Research [axios-research.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. wku.edu [wku.edu]
- 6. epa.gov [epa.gov]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. echemi.com [echemi.com]
Personal protective equipment for handling 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
A Researcher's Guide to Safely Handling 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
An In-Depth Technical Guide for Laboratory Professionals
As a senior application scientist, I understand that groundbreaking research and drug development are built on a foundation of safety and precision. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that, while valuable, requires meticulous handling. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
This guide moves beyond a simple checklist. It delves into the causality behind each recommendation, grounding every procedural step in established scientific principles and safety standards. By understanding the "why" behind each protocol, you can cultivate a culture of safety that becomes second nature in your laboratory.
Hazard Assessment: Understanding the Risks
This compound and its analogs are classified as irritants and are harmful if ingested or inhaled.[1][2][3] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[4][5]
-
Serious Eye Irritation: The compound can cause significant eye irritation, characterized by redness, watering, and discomfort upon exposure.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[4][5]
-
Acute Toxicity: While specific data for this exact compound is limited, related chloroacetophenones are noted as harmful or toxic if swallowed or inhaled.[1][3]
Due to these potential hazards, a systematic approach to handling, from initial preparation to final disposal, is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for why each is critical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1][6] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile). Gloves must be inspected before use.[1] | Prevents skin contact and subsequent irritation. Proper glove removal technique is crucial to avoid self-contamination.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation, especially when handling the powder outside of a fume hood.[1][6] | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work within a Fume Hood: All handling of solid this compound, especially weighing, must be conducted within a certified chemical fume hood to contain any airborne dust.[1][7]
-
Designate a Handling Area: Cordon off a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Pre-label all Containers: Ensure all vials, flasks, and beakers are clearly labeled with the chemical name and hazard symbols before you begin.[8][9]
-
Use Appropriate Tools: Utilize spatulas and weighing paper to handle the solid. Avoid creating dust by handling the material gently.
Dissolution and Reaction
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Maintain Ventilation: Ensure the fume hood is operating correctly throughout the experiment.[10]
Post-Experiment and Decontamination
-
Clean the Work Area: Decontaminate the designated handling area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.[2]
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[9][10]
Emergency Procedures: Be Prepared for the Unexpected
Accidents can happen even in the most well-prepared laboratories. Knowing how to respond swiftly and correctly is critical.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[3]
-
In Case of a Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1] Scoop the material into a suitable container for disposal. Ventilate the area and clean the spill zone thoroughly.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires special disposal procedures.
-
Segregate Waste: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7][12][13]
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[12][14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a list of its chemical contents.[12][14]
-
Professional Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed chemical waste disposal service.[7][15] Never dispose of this chemical down the drain.[7][16]
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.
Caption: Safe handling workflow for this compound.
Conclusion
The safe handling of this compound is not merely about following rules but about understanding the principles behind them. By integrating these protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. aksci.com [aksci.com]
- 5. 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. greenwgroup.com [greenwgroup.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. angenechemical.com [angenechemical.com]
- 16. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
